Product packaging for Azetidine(Cat. No.:CAS No. 53860-05-2)

Azetidine

Cat. No.: B3426656
CAS No.: 53860-05-2
M. Wt: 57.09 g/mol
InChI Key: HONIICLYMWZJFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Azetidine is a saturated organic heteromonocyclic parent, a member of azetidines and an azacycloalkane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H7N B3426656 Azetidine CAS No. 53860-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONIICLYMWZJFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N
Record name azetidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Azetidine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53860-05-2
Record name Polyazetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53860-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID8060117
Record name Azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-29-7
Record name Azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azetidine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8060117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Azetidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZETIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Azetidine Ring: A Physicochemical Deep Dive for the Modern Drug Hunter

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry.[1] Its unique constellation of physicochemical properties—a delicate balance of significant ring strain and metabolic stability—offers a powerful tool for drug designers to sculpt molecular architecture, modulate key drug-like properties, and forge novel interactions with biological targets.[2][3] This guide provides a comprehensive exploration of the core physicochemical characteristics of the this compound ring, intended for researchers, medicinal chemists, and drug development professionals. We will dissect its structural and conformational intricacies, delve into its electronic nature and reactivity, and provide field-proven experimental and computational protocols for its characterization, thereby equipping scientists with the foundational knowledge to strategically deploy this versatile motif in the pursuit of innovative therapeutics.

The this compound Scaffold: More Than Just a Small Ring

Historically, the synthesis of azetidines has been challenging due to their inherent ring strain, which made them less explored than their five- and six-membered counterparts like pyrrolidine and piperidine.[1][4] However, recent synthetic advancements have unlocked access to a diverse array of functionalized azetidines, fueling their rapid ascent in drug discovery.[5] The allure of the this compound ring lies in its ability to impart a unique set of properties to a parent molecule. It can enhance metabolic stability, improve aqueous solubility, and introduce a rigid vector for substituent placement, thereby reducing the entropic penalty of binding to a biological target.[6][7]

The reactivity of azetidines is largely governed by a ring strain energy of approximately 25-26 kcal/mol.[8][9] This value is intermediate between the highly reactive and less stable aziridine (~27.7 kcal/mol) and the relatively inert pyrrolidine (~5.4 kcal/mol), striking a favorable balance between stability for handling and sufficient stored energy to drive unique chemical transformations.[2][9]

Structural and Conformational Landscape

Bond Lengths, Bond Angles, and Ring Pucker

Unlike the planar cyclobutane, the this compound ring is not flat. To alleviate torsional strain, it adopts a puckered conformation.[10] This non-planar structure is a critical feature, dictating the spatial orientation of substituents and influencing molecular recognition. The degree of puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for the unsubstituted this compound in the gas phase is approximately 37°.[10]

Substituents on the ring, particularly at the C3 and N1 positions, significantly influence the conformational equilibrium. Bulky substituents generally prefer a pseudo-equatorial orientation to minimize steric clashes with the ring's axial protons.[10]

Table 1: Comparative Ring Strain Energies of Saturated Heterocycles

HeterocycleRing SizeRing Strain Energy (kcal/mol)Reference(s)
Aziridine3~27.7[9][11]
This compound 4 ~25-26 [8][9]
Pyrrolidine5~5.4[9]
Piperidine6~0[12]
Conformational Analysis Workflow

Understanding the conformational preferences of a substituted this compound is paramount for rational drug design. A synergistic approach combining computational modeling and experimental validation is the most robust strategy.

Experimental Protocol 1: NMR Spectroscopic Analysis of this compound Conformation

Objective: To determine the time-averaged conformation of a substituted this compound in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the this compound-containing compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of ~10-20 mM.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling constants.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton connectivities and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons.

  • Data Analysis:

    • Analyze the coupling constants (³JHH) between vicinal protons. The magnitude of these couplings can provide information about the dihedral angles and thus the ring pucker.

    • Interpret NOESY cross-peaks. The presence of strong NOEs between certain protons (e.g., between a substituent and axial ring protons) can indicate their relative spatial orientation (axial vs. equatorial).

Causality: The choice of 2D NMR techniques is crucial. COSY confirms the spin system of the this compound ring, while NOESY provides direct evidence of the through-space arrangement of atoms, which is the cornerstone of conformational analysis in solution.

Computational Protocol 1: Quantum Chemical Conformational Search

Objective: To identify the low-energy conformers of a substituted this compound and predict their relative populations.

Methodology:

  • Initial Structure Generation: Build the 3D structure of the this compound derivative using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done using molecular mechanics force fields (e.g., MMFF94) to efficiently generate a large number of conformers.

  • Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to higher-level quantum chemical calculations (e.g., Density Functional Theory with a suitable basis set, such as B3LYP/6-31G*) to obtain accurate geometries and relative energies.[13]

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature to predict the dominant conformation(s).

Trustworthiness: This hierarchical approach, starting with a broad, computationally inexpensive search and refining with more accurate but costly methods, ensures a thorough exploration of the conformational space while maintaining computational feasibility.

Conformational_Analysis_Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Comp_Start Initial 3D Structure Conf_Search Conformational Search (MM) Comp_Start->Conf_Search QM_Opt Geometry Optimization (DFT) Conf_Search->QM_Opt Boltz Boltzmann Population Analysis QM_Opt->Boltz Correlation Correlate & Refine Model Boltz->Correlation Compare Predicted vs. Observed Properties Exp_Start Synthesized Compound NMR_Acq NMR Data Acquisition (1D & 2D) Exp_Start->NMR_Acq J_Coup Coupling Constant Analysis NMR_Acq->J_Coup NOE_Ana NOE Analysis NMR_Acq->NOE_Ana J_Coup->Correlation NOE_Ana->Correlation

Caption: Integrated workflow for this compound conformational analysis.

Electronic Properties: Basicity and Nucleophilicity

The nitrogen atom in the this compound ring possesses a lone pair of electrons, rendering it basic and nucleophilic. The basicity of this compound is a key physicochemical parameter, influencing its behavior in physiological environments and its utility in chemical synthesis.

pKa and Factors Influencing Basicity

The conjugate acid of this compound has a pKa of approximately 11.29.[14][15] This makes it a stronger base than the more strained aziridine but comparable to less strained cyclic amines like pyrrolidine. The basicity of the this compound nitrogen can be significantly modulated by substituents. Electron-withdrawing groups on the nitrogen atom, for instance, can delocalize the lone pair and decrease basicity.[16]

Table 2: pKa Values of Selected Saturated Nitrogen Heterocycles

CompoundpKa of Conjugate AcidReference(s)
Aziridine~8.0[12]
This compound ~11.29 [15]
Pyrrolidine~11.27
Piperidine~11.12[17]

The determination of pKa is critical for predicting the ionization state of an this compound-containing drug at physiological pH, which in turn affects its solubility, permeability, and target engagement.

Experimental Protocol 2: Potentiometric Titration for pKa Determination

Objective: To experimentally measure the pKa of an this compound-containing compound.

Methodology:

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent system if solubility is low.

  • Titration Setup: Use a calibrated pH meter and an automated titrator. The titrant should be a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Titration Procedure:

    • Record the initial pH of the sample solution.

    • Add the titrant in small, precise increments, recording the pH after each addition.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Determine the equivalence point from the first derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

Authoritative Grounding: This method is a gold standard for pKa determination, providing a direct measure of the equilibrium between the protonated and unprotonated forms of the amine.

Reactivity: A Strain-Driven Chemical Engine

The considerable ring strain of azetidines is the primary driver of their unique reactivity.[2][4] This stored potential energy can be harnessed for a variety of chemical transformations, most notably ring-opening reactions.

Nucleophilic Ring-Opening

Under appropriate conditions, the this compound ring can be opened by nucleophiles. This process is often facilitated by activation of the nitrogen (e.g., through N-acylation or N-sulfonylation) or by the presence of a Lewis acid. The regioselectivity of the ring-opening is influenced by steric and electronic factors of both the this compound and the incoming nucleophile. This strain-release reactivity makes azetidines valuable synthetic intermediates for accessing complex acyclic amines.[18]

Ring Expansions and Rearrangements

Azetidines can also undergo ring expansion reactions to form larger heterocycles like pyrrolidines and piperidines.[19] These transformations often proceed through the formation of an intermediate aziridinium ion, followed by intramolecular nucleophilic attack.

Reactivity_Pathways cluster_RO Ring-Opening cluster_RE Ring-Expansion This compound Substituted this compound RO_Product Acyclic Amine Derivative This compound->RO_Product Nucleophilic Attack (Strain Release) RE_Product Pyrrolidine/Piperidine Derivative This compound->RE_Product Rearrangement (e.g., via Aziridinium ion)

Caption: Major reactivity pathways of the this compound ring.

The this compound Ring as a Modern Pharmacophore

The physicochemical properties of the this compound ring translate directly into its utility as a pharmacophore in drug design. Its incorporation into a drug candidate can lead to significant improvements in ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Improved Physicochemical Properties: Azetidines can increase the sp³ character of a molecule, which is often correlated with improved solubility and reduced promiscuity.[6][20] The polar nitrogen atom can act as a hydrogen bond acceptor, further enhancing aqueous solubility.[21]

  • Metabolic Stability: The this compound ring itself is generally more stable to metabolic degradation compared to larger rings or acyclic analogs.[6]

  • Structural Rigidity and Vectorial Control: The conformationally restrained nature of the this compound ring allows for precise positioning of substituents in 3D space.[7] This pre-organization can enhance binding affinity to the target protein by minimizing the entropic cost of binding.[7]

Conclusion

The this compound ring is a compact, powerful, and increasingly accessible tool in the drug discovery arsenal. Its distinct physicochemical properties—a puckered, strained conformation, tunable basicity, and unique strain-driven reactivity—provide a rich platform for chemical innovation. By understanding and leveraging these fundamental characteristics through a combination of rigorous computational and experimental analysis, medicinal chemists can strategically employ the this compound motif to design next-generation therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles.

References

The Architect's Guide to a Strained Scaffold: History and Discovery of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to act as a bioisostere impart favorable physicochemical properties to bioactive molecules, such as enhanced metabolic stability and improved binding affinity.[1][2] However, the inherent ring strain of the this compound core presents significant synthetic challenges, making its construction a long-standing area of interest and innovation in organic chemistry.[3][4] This guide provides an in-depth exploration of the historical evolution and discovery of this compound synthesis. It navigates from the foundational, often arduous, classical methods to the sophisticated and enabling technologies of the modern era, offering field-proven insights into the causality behind experimental choices and methodologies.

Introduction: The Allure of the Four-Membered Ring

The journey of this compound in chemistry began with its initial isolation and characterization, but its true value became apparent with its discovery in natural products like this compound-2-carboxylic acid.[5] The realization that this strained ring could confer potent biological activity sparked a multi-generational effort to develop efficient and versatile synthetic routes. Early chemists grappled with low yields and harsh reaction conditions, a direct consequence of the high activation energy required to form the strained four-membered ring.[2]

The primary challenge in this compound synthesis is overcoming the enthalpic penalty of ring strain and the unfavorable entropic factors associated with forming a small ring.[2] Classical methods often relied on intramolecular cyclizations of linear precursors, a strategy that remains a cornerstone of this compound synthesis today. This guide will dissect the evolution of these strategies, highlighting the key breakthroughs that have made azetidines more accessible to the broader scientific community.

Foundational Syntheses: The Classical Approaches

The earliest methods for constructing the this compound ring laid the groundwork for all subsequent developments. These strategies, while sometimes superseded by modern techniques, are still relevant and demonstrate the fundamental principles of ring formation.

2.1 Intramolecular Cyclization of γ-Amino Alcohols and Halides

The most intuitive and historically significant route to azetidines is the intramolecular nucleophilic substitution of a 1,3-difunctionalized propane derivative.[6][7] In this approach, a primary or secondary amine attacks an electrophilic carbon at the γ-position, displacing a leaving group (e.g., a halide or a sulfonate ester) to forge the final C-N bond of the ring.

  • Causality: The choice of leaving group is critical. Good leaving groups like tosylates, mesylates, or halides (iodide and bromide) are preferred to facilitate the SN2 reaction. The nitrogen nucleophile is often protected with a group that can be easily removed later, such as a benzyl or tosyl group, to prevent side reactions. High dilution conditions are sometimes employed to favor the intramolecular cyclization over intermolecular polymerization.

2.2 Reduction of β-Lactams (Azetidin-2-ones)

β-Lactams, or azetidin-2-ones, are arguably the most famous class of this compound derivatives due to their presence in penicillin and other antibiotics.[8][9] Their synthesis, particularly via the Staudinger ketene-imine cycloaddition, was developed early on.[8][10] Consequently, the reduction of the lactam carbonyl group became a viable, albeit indirect, route to the saturated this compound core.

  • Expert Insight: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are required to reduce the amide functionality. This method's utility is directly tied to the accessibility of the starting β-lactam. While effective, it adds an extra step to the synthesis and the harsh reducing conditions can limit functional group tolerance.

The Evolution of Strategy: Cycloadditions and Ring Expansions

As synthetic chemistry matured, new strategies emerged that allowed for the construction of the this compound ring with greater complexity and control. These methods moved beyond simple cyclizations to include powerful cycloaddition and ring rearrangement reactions.

3.1 [2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents one of the most direct and atom-economical methods for synthesizing azetidines.[2][11][12] Upon photochemical excitation, the imine or alkene can react to form a 1,4-biradical intermediate, which then collapses to form the four-membered ring.[11][13]

  • Mechanistic Causality: A significant challenge with this reaction is the competing E/Z isomerization of the imine upon excitation, which is a non-productive relaxation pathway.[11] Early successes were often limited to cyclic imines where this isomerization is suppressed.[11][12] Modern advancements, particularly in photocatalysis, have overcome many of these limitations by using photosensitizers to promote the reaction via triplet energy transfer, allowing for the use of a broader range of acyclic imines and unactivated alkenes.[11][13][14][15] This visible-light-mediated approach offers milder reaction conditions and greater control.[2][14]

Workflow for Aza Paternò-Büchi Reaction

Aza Paterno-Buchi Workflow Diagram 1: General Workflow for Aza Paternò-Büchi Reaction cluster_start Reactant Preparation cluster_reaction Photochemical Reaction cluster_end Workup and Analysis start Select Imine and Alkene Precursors photocat Choose Photosensitizer (e.g., Ir(dFppy)3) start->photocat Select appropriate catalyst setup Combine Reactants, Catalyst, and Solvent in Photoreactor start->setup Prepare reaction mixture photocat->setup irradiate Irradiate with Visible Light (e.g., Blue LEDs) setup->irradiate Initiate photochemistry excite Triplet Energy Transfer to Substrate irradiate->excite Mechanism Step 1 cycloadd [2+2] Cycloaddition via Biradical Intermediate excite->cycloadd Mechanism Step 2 workup Reaction Quenching and Purification (Chromatography) cycloadd->workup Isolate crude product product Characterize this compound Product (NMR, MS) workup->product Obtain pure product

Caption: A generalized workflow for executing a modern, photocatalyzed aza Paternò-Büchi reaction.

3.2 Ring Expansion of Aziridines

Ring expansion reactions provide a powerful method for converting readily available smaller rings into more strained, larger ones. The one-carbon ring expansion of aziridines to azetidines is a synthetically attractive, though challenging, strategy.[3][16][17] These reactions often involve the formation of an aziridinium ylide intermediate by reacting the aziridine with a carbene source, followed by a[5][14]-Stevens rearrangement.[18][19]

  • Expert Insight: A significant competing pathway is the cheletropic extrusion of an olefin from the aziridinium ylide, which prevents the desired ring expansion.[18][19] Recent breakthroughs in biocatalysis have addressed this challenge. Engineered cytochrome P450 enzymes have been shown to catalyze this transformation with exceptional enantioselectivity, favoring the[5][14]-Stevens rearrangement over the undesired extrusion pathway.[18][19] This represents a major advance in asymmetric this compound synthesis.

The Modern Era: Advanced Catalytic Methods

Contemporary this compound synthesis is characterized by the development of highly selective and efficient catalytic methods that tolerate a wide range of functional groups and provide access to previously unattainable structures.

4.1 Palladium-Catalyzed C-H Amination

The direct functionalization of C-H bonds is a major goal in modern organic synthesis. In 2018, a significant advance was the development of a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination.[14] This method allows for the construction of the this compound ring by forming a C-N bond through the activation of a typically unreactive C-H bond. The reaction proceeds through a high-valent Pd(IV) intermediate.[14]

4.2 Photocatalytic Radical Approaches

The use of photoredox catalysis has opened new avenues for this compound synthesis via radical pathways. One innovative strategy involves the reaction of azabicyclo[1.1.0]butanes (ABBs) with radical intermediates generated photocatalytically.[20][21][22] The high ring strain of ABBs facilitates a radical strain-release process, leading to the formation of densely functionalized azetidines in a single step.[20][21][22] This method provides access to complex substitution patterns that are difficult to achieve through other means.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends heavily on the desired substitution pattern, stereochemistry, and available starting materials.

MethodCore TransformationKey AdvantagesKey Limitations
Intramolecular SN2 γ-Amino Halide/Alcohol CyclizationSimple, reliable for basic scaffolds.Requires pre-functionalized linear precursors.
β-Lactam Reduction Amide ReductionAccess to azetidines from well-established β-lactam chemistry.Adds a synthetic step; harsh reagents limit functional groups.
Aza Paternò-Büchi [2+2] PhotocycloadditionHigh atom economy, direct access to functionalized rings.Can have stereoselectivity issues; imine isomerization is a challenge.[11]
Aziridine Ring Expansion [5][14]-Stevens RearrangementAccess to complex azetidines from smaller rings.Competing cheletropic extrusion; stereocontrol can be difficult.[18][19]
Pd-Catalyzed C-H Amination Intramolecular C-H ActivationHigh functional group tolerance; novel disconnection.Requires specific directing groups; catalyst cost.[14]
Radical Strain-Release Ring-opening of Azabicyclo[1.1.0]butanesAccess to densely functionalized azetidines; mild conditions.Requires synthesis of strained starting materials.[20][21]
Key Experimental Protocol: Visible-Light Mediated Intramolecular Aza Paternò-Büchi Reaction

This protocol is representative of modern photocatalytic methods for this compound synthesis, adapted from procedures described in the literature.[2][13]

Objective: To synthesize a bicyclic this compound via intramolecular [2+2] photocycloaddition.

Materials:

  • Alkene-tethered oxime precursor (1.0 eq)

  • fac-[Ir(dFppy)₃] photocatalyst (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Acetonitrile)

  • Schlenk flask or vial equipped with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the alkene-tethered oxime precursor (e.g., 0.1 mmol) and the iridium photocatalyst (0.001-0.002 mmol) to a Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.01-0.05 M). The concentration can be critical and may require optimization.[13]

  • Degassing (Optional but Recommended): If not prepared in a glovebox, seal the flask and subject the solution to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Photochemical Reaction: Place the sealed flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously to maintain a homogeneous solution. The reaction may require cooling with a fan to maintain room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the pure this compound product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Self-Validation: The protocol's success is validated by the clean conversion of the starting material to the desired this compound product, as confirmed by spectroscopic analysis. The diastereoselectivity of the reaction can be determined by ¹H NMR analysis of the crude reaction mixture.

Mechanism: Intramolecular SN2 Cyclization

Caption: The concerted SN2 mechanism for forming an this compound ring from a γ-amino halide.

Conclusion and Future Horizons

The synthesis of azetidines has evolved dramatically from a niche challenge to a robust and versatile field of organic chemistry. The journey from high-temperature intramolecular cyclizations to stereocontrolled, visible-light-driven catalytic methods showcases the ingenuity of the synthetic community. The development of methods like C-H amination and photocatalytic radical cascades has fundamentally changed how chemists can approach the design and synthesis of these valuable scaffolds.

Looking forward, the field is poised for further innovation. The development of new catalytic systems that offer even greater control over stereochemistry, particularly for the construction of quaternary centers, remains a key objective. Furthermore, the application of flow chemistry and machine learning to optimize reaction conditions and discover new transformations will undoubtedly accelerate the accessibility of novel this compound derivatives for drug discovery and materials science. The story of this compound synthesis is a testament to the power of continuous innovation in addressing fundamental synthetic challenges.

References

Foreword: The "Goldilocks" Heterocycle in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azetidine: A Strained Scaffold for Innovation

In the vast landscape of saturated heterocycles, the this compound ring occupies a unique and strategic position. As a four-membered, nitrogen-containing scaffold, it is a fascinating structural motif that has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and drug discovery.[1][2][3] Its significance stems from a delicate balance of properties: possessing considerable ring strain (approximately 25.4 kcal/mol), it is reactive enough to serve as a versatile synthetic intermediate, yet it is significantly more stable and easier to handle than its highly strained three-membered cousin, aziridine.[1] Conversely, it is more conformationally restricted and three-dimensional than its flexible five-membered relative, pyrrolidine, offering distinct advantages in molecular design.[4][5]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive exploration of the this compound core. We will delve into its fundamental properties, survey robust synthetic strategies, dissect its unique reactivity, and illuminate its role as a privileged scaffold in the design of next-generation therapeutics. By explaining the causality behind experimental choices and grounding claims in authoritative literature, this document aims to serve as both a foundational reference and a catalyst for future innovation.

Chapter 1: Core Physicochemical and Structural Characteristics

A deep understanding of this compound's intrinsic properties is fundamental to its effective application. Its structure, driven by the geometric constraints of a four-membered ring, dictates its reactivity and its utility in molecular design.

Molecular Structure and Conformation

This compound, with the molecular formula C₃H₇N, is not a planar molecule.[6][7] The ring adopts a puckered or bent conformation to alleviate some of the inherent torsional strain. This non-planarity is a critical feature, contributing to the three-dimensional character that medicinal chemists seek to impart to drug candidates.[5] The bond angles are compressed relative to ideal sp³ hybridized atoms, leading to the significant ring strain that is the primary driver of its chemical reactivity.[1][6]

Caption: Puckered conformation of the this compound ring.

Physicochemical Data

The fundamental physical properties of the parent this compound compound are summarized below. These values are crucial for its handling, purification, and use in synthetic protocols.

PropertyValueReference
Molecular Formula C₃H₇N[8]
Molar Mass 57.09 g/mol [7][8]
Appearance Colorless liquid[7]
Boiling Point 61-62 °C[6][7]
Density 0.847 g/cm³ at 25 °C[7]
pKa (conjugate acid) 11.29[6][7]

Chapter 2: Synthesis of the this compound Core: Forging the Strained Ring

The construction of the this compound ring has historically been a synthetic challenge due to the enthalpic penalty associated with forming a strained four-membered ring.[5][9] However, modern synthetic chemistry has produced several robust and versatile methods, enabling access to a wide array of substituted azetidines.

Intramolecular Cyclization: The Foundational Strategy

The most common and historically significant approach to this compound synthesis is the intramolecular cyclization of a γ-amino halide or a related substrate, forming a C-N bond.[9] This method's prevalence is due to its reliability and the ready availability of starting materials. A premier example of this strategy is the Couty synthesis, which provides efficient access to enantiopure 2-cyanoazetidines from β-amino alcohols.[10]

start β-Amino Alcohol step1 N-Cyanomethylation start->step1 step2 Mesylation of Alcohol step1->step2 step3 Base-induced Cyclization (4-exo-trig) step2->step3 end 2-Cyanothis compound step3->end

Caption: General workflow of the Couty this compound synthesis.

This protocol describes a general, self-validating system for synthesizing a 2-substituted this compound from a β-amino alcohol. The causality is clear: the alcohol is converted into a good leaving group (mesylate), and a base is used to deprotonate the nitrogen-adjacent carbon, initiating an intramolecular nucleophilic substitution to form the ring.

  • N-Cyanomethylation: To a solution of the starting β-amino alcohol in a suitable solvent (e.g., acetonitrile), add an excess of bromoacetonitrile and a non-nucleophilic base (e.g., K₂CO₃). Heat the reaction mixture until consumption of the starting material is observed by TLC or LC-MS.

  • Mesylation: Cool the reaction mixture. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl) at 0 °C. The formation of a salt precipitate is indicative of the reaction's progress. Allow the reaction to warm to room temperature.

  • Cyclization: Without purification of the mesylate intermediate, add a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) at low temperature (e.g., 0 °C or -78 °C) in a polar aprotic solvent like THF. The base induces a 4-exo-trig ring closure.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and purified by column chromatography to yield the desired this compound.[10][11]

[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

Arguably the most direct route to the this compound core is the [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò-Büchi reaction.[12] Historically, these reactions were hampered by low yields and competing side reactions. However, recent advances, particularly the use of visible-light photocatalysis, have surmounted these limitations, providing a mild and highly efficient method for constructing functionalized azetidines.[1][12] The photocatalyst activates the imine precursor via energy transfer, enabling the [2+2] cycloaddition to proceed under gentle conditions.[1]

cluster_legend Mechanism Legend cluster_cycle Aza Paternò-Büchi Photocatalytic Cycle PC Photocatalyst (PC) PC_star Excited PC Imine Imine Precursor Imine_star Excited Imine Alkene Alkene This compound This compound Product Light Visible Light (hν) Excitation PC -> PC* Light->Excitation EnergyTransfer Energy Transfer PC* + Imine -> PC + Imine* Excitation->EnergyTransfer quenches Cycloaddition [2+2] Cycloaddition Imine* + Alkene EnergyTransfer->Cycloaddition Product This compound Cycloaddition->Product start N-Activated Azetidinium Ion transition SN2 Transition State (Ring Opening) start->transition nucleophile Nucleophile (Nu⁻) nucleophile->transition product γ-Amino Functionalized Product transition->product Relief of Ring Strain

References

Unlocking the Synthetic Potential of Strained Systems: A Technical Guide to the Fundamental Reactivity of Four-Membered Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Four-membered nitrogen heterocycles, principally azetidines and their 2-oxo derivatives (β-lactams), represent a class of compounds whose unique reactivity has made them invaluable scaffolds in medicinal chemistry and organic synthesis.[1][2] Their inherent ring strain, a consequence of their constrained bond angles, dictates their chemical behavior, rendering them susceptible to a variety of transformations not readily observed in their larger, less strained counterparts.[3] This guide provides an in-depth exploration of the fundamental reactivity of these heterocycles, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their characteristic reactions, provide field-proven insights into experimental design, and present detailed protocols for key transformations.

The Driving Force: Understanding Ring Strain and Its Implications

The reactivity of four-membered nitrogen heterocycles is fundamentally governed by their substantial ring strain, which for azetidine is approximately 25.4 kcal/mol.[1][3] This value is intermediate between the highly reactive aziridines (27.7 kcal/mol) and the relatively inert pyrrolidines (5.4 kcal/mol).[3] This energetic landscape makes azetidines stable enough for isolation and handling, yet sufficiently activated for a diverse range of chemical manipulations.[2][4] The strain arises from the deviation of bond angles from the ideal sp³ hybridization, leading to weakened C-C and C-N bonds that are primed for cleavage.

In azetidin-2-ones (β-lactams), the introduction of a carbonyl group further exacerbates this strain. The amide bond within the four-membered ring is less planar than in acyclic amides, reducing resonance stabilization and increasing the electrophilicity of the carbonyl carbon.[5] This heightened reactivity is the cornerstone of the biological activity of β-lactam antibiotics, which function by acylating and thereby inhibiting bacterial penicillin-binding proteins (PBPs).[5][6]

Key Reaction Manifolds: Harnessing Strain for Molecular Construction

The inherent strain of azetidines and β-lactams provides a thermodynamic driving force for a variety of reactions. These can be broadly categorized into ring-opening reactions, functionalizations that preserve the ring, and cycloaddition reactions.

Ring-Opening Reactions: A Gateway to Linear Scaffolds

The cleavage of the strained four-membered ring is a thermodynamically favorable process that can be initiated by a wide array of reagents. These reactions are synthetically valuable as they provide access to functionalized γ-amino compounds.

Azetidines, particularly when activated by an electron-withdrawing group on the nitrogen or by protonation, are susceptible to attack by nucleophiles.[7][8] The regioselectivity of the attack is influenced by both steric and electronic factors. Generally, in N-activated azetidines, nucleophilic attack occurs at the less substituted carbon.

Table 1: Representative Nucleophilic Ring-Opening Reactions of Azetidines

NucleophileActivating GroupProduct TypeReference
Halides (e.g., HF)Protonationγ-Haloamine[3]
Organometallics (e.g., Grignard)N-Sulfonylγ-Amino alkane[1]
AminesN-Boc1,3-Diamine[7]
ThiolsN-Acylγ-Amino thioether[7]

For β-lactams, nucleophilic attack typically occurs at the highly electrophilic carbonyl carbon, leading to the opening of the amide bond. This is the fundamental mechanism of action for β-lactam antibiotics and is also a key consideration in their synthesis and handling, as they are prone to hydrolysis.[5][9][10]

  • To a solution of N-Boc-azetidine (1.0 mmol) in a suitable solvent such as dichloromethane (10 mL) at 0 °C, add a solution of hydrochloric acid in diethyl ether (2.0 M, 1.5 mL, 3.0 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the hydrochloride salt of the ring-opened product.

  • The crude product can be purified by recrystallization or precipitation.

Causality: The Boc (tert-butoxycarbonyl) group serves as a protecting group for the nitrogen. Under acidic conditions, the Boc group is cleaved, and the this compound nitrogen is protonated. This protonation significantly activates the ring towards nucleophilic attack by the chloride ion, leading to the formation of a γ-chloroamine.

Ring-Preserving Functionalization: Modifying the Periphery

A major focus in contemporary organic synthesis is the functionalization of the this compound scaffold while retaining the core four-membered ring. This allows for the exploration of chemical space and the fine-tuning of molecular properties in drug discovery.[11][12]

The nitrogen atom of this compound is nucleophilic and readily undergoes reactions such as alkylation, acylation, and sulfonylation.[8] These modifications are crucial for introducing diversity and modulating the electronic properties of the ring.

Direct C-H functionalization of the this compound ring is a powerful and atom-economical strategy for introducing substituents.[1] Recent advances have enabled the regioselective functionalization at various positions of the ring, often directed by a group on the nitrogen.

Table 2: C-H Functionalization Strategies for Azetidines

PositionDirecting GroupReagent/CatalystProductReference
C2N-Boc, N-BusOrganolithium base2-Substituted this compound[13]
C3N-PicolinamidePd(II) catalyst3-Substituted this compound[14]
C3 (Benzylic)-Photoredox catalyst3-Alkyl-3-aryl this compound[15]
  • To a solution of N-Boc-azetidine (1.0 mmol) in dry THF (10 mL) at -78 °C under an inert atmosphere, add a solution of s-BuLi (1.1 mmol) in cyclohexane dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Add chlorotrimethylsilane (1.2 mmol) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: The electron-withdrawing N-Boc group acidifies the adjacent C-H bonds at the C2 and C4 positions, facilitating deprotonation by a strong base like s-BuLi. The resulting organolithium intermediate is a potent nucleophile that can be trapped with various electrophiles, such as chlorotrimethylsilane, to yield the C2-functionalized product.[13]

C_H_Functionalization This compound N-Boc-Azetidine Lithiation s-BuLi, THF, -78 °C This compound->Lithiation Deprotonation Lithiated_Intermediate α-Lithiated this compound Lithiation->Lithiated_Intermediate Electrophile Electrophile (e.g., TMSCl) Lithiated_Intermediate->Electrophile Nucleophilic Attack Product C2-Functionalized this compound Electrophile->Product Staudinger_Cycloaddition cluster_reactants Reactants Ketene Ketene (R₂C=C=O) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Imine Imine (R₂C=NR) Imine->Zwitterion Ring_Closure Conrotatory Ring Closure Zwitterion->Ring_Closure Beta_Lactam β-Lactam (Azetidin-2-one) Ring_Closure->Beta_Lactam

References

Introduction to azetidine-containing natural products

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Azetidine-Containing Natural Products: From Biosynthesis to Therapeutic Potential

Authored by a Senior Application Scientist

Foreword: The this compound ring, a four-membered nitrogen-containing heterocycle, represents a fascinating and underexplored scaffold in the realm of natural products.[1][2] Its inherent ring strain and conformational rigidity impart unique physicochemical properties that make it an attractive motif in medicinal chemistry.[3] This guide provides a comprehensive technical overview of this compound-containing natural products, intended for researchers, scientists, and drug development professionals. We will delve into their structural diversity, intricate biosynthetic pathways, and diverse biological activities, while also providing practical insights into their isolation, characterization, and synthetic strategies.

The this compound Scaffold: A Unique Building Block in Nature

The this compound moiety is characterized by high ring-strain energy, strong molecular rigidity, and satisfactory stability.[2][4][5] These characteristics present significant challenges for both chemical and biological synthesis, which may explain the relatively limited number of this compound-containing natural products discovered to date.[2][4][5] However, the very properties that make them rare also make them potent, offering a structurally constrained framework that can lead to high-affinity interactions with biological targets.[3]

Structural Diversity of this compound-Containing Natural Products

This compound-containing natural products are a structurally diverse class of compounds, ranging from simple amino acids to complex alkaloids and polyketides. Below are some prominent examples:

Compound Source Organism Key Structural Features Biological Activity
This compound-2-carboxylic acidConvallaria majalis (Lily of the Valley), various plantsSimple this compound amino acidProline antagonist, toxic
Mugineic AcidsGraminaceous plants (e.g., barley, wheat)Poly-amino acid structure with an this compound ringPhytosiderophores (iron chelators)
PennatoxinsMarine invertebratesSpirocyclic ether systemsNeurotoxic
FicellinsMarine spongesComplex macrocyclic structuresCytotoxic
AzetidomonamidesPseudomonas aeruginosaLinear peptidesUnknown

Biosynthesis: Nature's Strategy for Forging the Strained Ring

The biosynthesis of the this compound ring is a fascinating example of enzymatic catalysis overcoming a significant energy barrier. The most well-understood pathway involves the intramolecular cyclization of S-adenosylmethionine (SAM).[1]

Biosynthesis of this compound-2-carboxylic Acid

This compound-2-carboxylic acid (AZE) is a non-proteinogenic amino acid that acts as a toxic mimic of proline. Its biosynthesis is catalyzed by AZE synthases, which facilitate the intramolecular 4-exo-tet cyclization of SAM. This reaction is remarkable for its ability to form the strained four-membered ring.

Experimental Workflow: Characterization of AZE Synthase Activity

cluster_prep Enzyme and Substrate Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis enzyme_prep Purify AZE synthase reaction_mix Incubate AZE synthase with SAM enzyme_prep->reaction_mix sam_prep Prepare SAM solution sam_prep->reaction_mix quench Quench reaction reaction_mix->quench hplc HPLC-MS analysis quench->hplc nmr NMR for structural confirmation hplc->nmr SAM S-Adenosylmethionine NAS Nicotianamine Synthase (NAS) SAM->NAS NA Nicotianamine NAS->NA NAAT Nicotianamine Aminotransferase (NAAT) NA->NAAT DMA 2'-Deoxymugineic Acid NAAT->DMA DMAS Deoxymugineic Acid Synthase (DMAS) DMA->DMAS MA Mugineic Acid DMAS->MA

References

Azetidine-2-carboxylic Acid: A Technical Guide to its Application as a Proline Mimic in Research and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of azetidine-2-carboxylic acid (AZE), a naturally occurring non-proteinogenic amino acid and a potent proline mimic. Intended for researchers, scientists, and professionals in drug development, this document delves into the core principles of AZE's mechanism of action, its impact on protein structure and function, and its applications as a powerful tool in chemical biology and therapeutic design.

Introduction: The Structural Deception of a Four-Membered Ring

This compound-2-carboxylic acid is a heterocyclic, four-membered ring compound that acts as a structural analog of the proteinogenic amino acid, proline.[1][2] The key distinction lies in its strained four-membered ring, in contrast to the five-membered pyrrolidine ring of proline.[1] This subtle yet significant structural difference is the basis for AZE's biological activity. Naturally found in plants such as lily of the valley (Convallaria majalis) and in table beets, AZE serves as a defense mechanism, deterring herbivores and competing flora.[1][3] Its toxicity stems from its ability to be mistakenly recognized and incorporated into proteins in place of proline by the cellular translational machinery.[1][2][4]

This guide will explore the molecular basis of this mimicry, the resultant cellular consequences, and how these properties can be harnessed for scientific investigation and therapeutic innovation.

Mechanism of Action: Hijacking the Translational Machinery

The efficacy of this compound-2-carboxylic acid as a proline mimic is rooted in its ability to deceive a crucial enzyme in protein synthesis: prolyl-tRNA synthetase (ProRS).[4][5] This enzyme is responsible for charging transfer RNA (tRNA) molecules with proline, the first step in delivering proline to the ribosome for incorporation into a growing polypeptide chain.

Due to its structural similarity to proline, AZE can fit into the active site of ProRS and be adenylated and subsequently attached to the proline-specific tRNA (tRNAPro).[5] Once acylated to tRNAPro, the AZE molecule is effectively disguised as proline and is delivered to the ribosome, leading to its misincorporation into nascent polypeptide chains at positions designated for proline.[6][7]

This misincorporation is a stochastic process, with the extent of AZE substitution depending on the relative concentrations of AZE and proline, as well as the specificity of the organism's ProRS.[3] The consequences of this molecular subterfuge are profound, leading to altered protein structure, function, and cellular stress.

The Unfolded Protein Response and Cellular Stress

The substitution of proline with this compound-2-carboxylic acid introduces significant conformational strain into proteins. Proline's unique five-membered ring imparts a rigid kink in the polypeptide backbone, crucial for establishing and maintaining proper protein folding and tertiary structure. The four-membered ring of AZE, being more constrained, alters this geometry, leading to misfolded proteins.[8]

The accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers a cellular stress pathway known as the Unfolded Protein Response (UPR).[6][7] The UPR is a complex signaling network that aims to restore protein folding homeostasis. However, prolonged or severe ER stress, as induced by AZE, can overwhelm the UPR's capacity and lead to the activation of apoptotic pathways, ultimately resulting in cell death.[9] Studies have shown that AZE treatment upregulates key UPR markers such as ATF4, ATF6, and PERK.[5]

G This compound-2-carboxylic Acid Induced Cellular Stress Pathway AZE This compound-2-carboxylic acid (AZE) ProRS Prolyl-tRNA Synthetase (ProRS) AZE->ProRS AZE_tRNA AZE-tRNAPro ProRS->AZE_tRNA Charges tRNAPro with AZE Ribosome Ribosome AZE_tRNA->Ribosome Misfolded_Protein Misfolded Protein Ribosome->Misfolded_Protein Incorporation into Polypeptide ER Endoplasmic Reticulum (ER) Misfolded_Protein->ER Accumulation UPR Unfolded Protein Response (UPR) ER->UPR Activation Apoptosis Apoptosis UPR->Apoptosis Prolonged Stress

Figure 1: AZE-induced cellular stress pathway.

Impact on Protein Structure and Stability

The replacement of proline with this compound-2-carboxylic acid has significant ramifications for protein structure and stability, with collagen being a prime and well-studied example.

Destabilization of the Collagen Triple Helix

Collagen, the most abundant protein in mammals, owes its remarkable tensile strength to its unique triple helical structure, which is rich in proline and hydroxyproline residues. The incorporation of AZE into procollagen chains disrupts the formation of this stable triple helix.[8][10] The altered bond angles and increased flexibility of the polypeptide backbone containing AZE residues are energetically less favorable for maintaining the required conformation, leading to a less stable and often non-functional collagen molecule.[8]

ParameterProline-containing PeptideAZE-containing PeptideReference
Conformational Flexibility More constrainedMore flexible[8]
Energetic Favorability for Collagen-like Conformation HighLow[8]
Triple Helix Stability StableDestabilized[8][10]
Global Effects on Protein Folding

Beyond collagen, the misincorporation of this compound-2-carboxylic acid can affect a wide range of proteins. The resulting structural perturbations can lead to:

  • Loss of Function: Misfolded proteins are often non-functional, leading to a loss of their biological activity.

  • Aggregation: Improperly folded proteins have a tendency to aggregate, which can be toxic to cells.

  • Increased Proteasomal Degradation: The cell's quality control machinery recognizes and targets misfolded proteins for degradation by the proteasome.[11]

Applications in Research and Drug Development

The unique properties of this compound-2-carboxylic acid make it a valuable tool for a variety of research and therapeutic applications.

Probing Protein Structure and Folding

By selectively replacing proline residues with AZE, researchers can investigate the role of specific proline residues in protein folding, stability, and function.[12][13] This "residue-specific mutagenesis" approach provides insights into the conformational dynamics of proteins that are not achievable through traditional site-directed mutagenesis.[12]

Enhancing Tumor Immunogenicity

Recent studies have explored the use of this compound-2-carboxylic acid to enhance the immunogenicity of tumors.[14] The misincorporation of AZE into tumor cell proteins can lead to the generation of neoantigens—mutated proteins that can be recognized by the immune system.[14] This can potentially sensitize tumors to immune checkpoint inhibitor therapies.[14]

Development of Novel Therapeutics

The ability of AZE to induce proteotoxic stress and apoptosis makes it and its derivatives potential candidates for anticancer therapies.[10] Furthermore, understanding the structural changes induced by AZE can inform the design of novel proline analogs with tailored properties for various therapeutic applications.[15]

Experimental Protocols

The following protocols provide standardized methods for working with this compound-2-carboxylic acid in a research setting.

Protocol for Incorporation of AZE into Recombinant Proteins in E. coli

This protocol describes a method for the global replacement of proline residues with AZE in recombinant proteins expressed in E. coli.[12][13]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • Luria-Bertani (LB) medium.

  • M9 minimal medium supplemented with all canonical amino acids except proline.

  • L-Azetidine-2-carboxylic acid (AZE).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic for plasmid selection.

Procedure:

  • Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate 1 L of M9 minimal medium supplemented with all canonical amino acids (except proline) and the antibiotic.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with pre-warmed M9 minimal medium lacking proline.

  • Resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium supplemented with all canonical amino acids (except proline), the antibiotic, and the desired concentration of AZE (e.g., 1 mM).

  • Incubate the culture for 30 minutes at 37°C with shaking to deplete endogenous proline pools.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation and proceed with protein purification.

Validation:

  • Mass Spectrometry: Use mass spectrometry to confirm the incorporation of AZE into the purified protein by observing the expected mass shift.

  • Western Blot: Analyze protein expression levels by Western blot.

G Workflow for AZE Incorporation into Recombinant Proteins Start Overnight Culture in LB Medium Inoculate Inoculate M9 Minimal Medium (no Proline) Start->Inoculate Grow1 Grow to OD600 0.6-0.8 Inoculate->Grow1 Centrifuge1 Centrifuge and Wash Cells Grow1->Centrifuge1 Resuspend Resuspend in M9 + AZE Centrifuge1->Resuspend Incubate Incubate to Deplete Proline Resuspend->Incubate Induce Induce with IPTG Incubate->Induce Grow2 Grow for 4-6 hours Induce->Grow2 Harvest Harvest Cells Grow2->Harvest Purify Protein Purification Harvest->Purify Validate Validation (Mass Spec, Western Blot) Purify->Validate

Figure 2: Recombinant protein expression workflow.
Cell Viability Assay (MTT Assay)

This protocol measures the effect of AZE on cell viability.[9]

Materials:

  • BV2 microglial cells (or other cell line of interest).

  • Complete culture medium.

  • L-Azetidine-2-carboxylic acid (AZE) stock solution.

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of AZE (e.g., 0-2000 µM) for various time points (e.g., 6, 12, 24 hours).[9]

  • At the end of the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Analysis of Apoptosis by Flow Cytometry

This protocol quantifies AZE-induced apoptosis using Annexin V and Propidium Iodide (PI) staining.[9]

Materials:

  • Cells treated with AZE as described above.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Flow cytometer.

Procedure:

  • Harvest the treated and control cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X annexin-binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

  • Analyze the stained cells by flow cytometry.

  • Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Synthesis and Chemical Properties

This compound-2-carboxylic acid can be synthesized through various chemical routes. One common method involves the cyclization of a γ-amino-α-halobutyric acid.[1] Another approach starts from γ-butyrolactone, proceeding through bromination, esterification, cyclization, hydrogenation, and resolution steps.[16][17] The unique strained four-membered ring of AZE imparts it with distinct chemical properties that are of interest to synthetic chemists for the creation of novel molecular scaffolds.[18][19]

PropertyValueReference
Molecular Formula C4H7NO2[1]
Molar Mass 101.104 g/mol [1]
Appearance Crystalline solid[1]
Melting Point 215 °C[1]
Solubility in Water 5.0 g/100 ml[1]

Conclusion and Future Perspectives

This compound-2-carboxylic acid stands as a fascinating example of a natural product that exploits a fundamental biological process for its ecological advantage. For scientists, it represents a powerful tool to dissect the intricacies of protein synthesis, folding, and degradation. Its ability to induce proteotoxic stress and modulate immune responses opens up exciting avenues for the development of novel therapeutics, particularly in the fields of oncology and immunology. As our understanding of the cellular responses to AZE deepens, so too will our ability to harness its unique properties for the advancement of science and medicine.

References

Unlocking the Potential of Strained Systems: A Technical Guide to the Ring Strain and Conformational Analysis of Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidines, four-membered saturated nitrogen-containing heterocycles, represent a fascinating and increasingly vital structural motif in medicinal chemistry.[1] Their unique combination of inherent ring strain and conformational rigidity provides a powerful tool for modulating the physicochemical and pharmacological properties of bioactive molecules.[2][3] This technical guide offers an in-depth exploration of the fundamental principles governing the structure and behavior of azetidines. We will dissect the origins and implications of their significant ring strain, provide a comprehensive analysis of their conformational landscape, and detail the state-of-the-art experimental and computational methodologies employed to elucidate their three-dimensional architecture. By understanding the intricate interplay between ring strain and conformation, researchers can better harness the potential of azetidines in the design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.

The Azetidine Scaffold: A Privileged Player in Drug Discovery

The this compound ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug design.[4] Its incorporation into molecular architectures can impart a range of desirable properties, including increased metabolic stability, improved solubility, and reduced lipophilicity.[5] Several marketed drugs, such as the antihypertensive agent Azelnidipine and the MEK inhibitor Cobimetinib, feature the this compound moiety, highlighting its therapeutic relevance.[6] The growing importance of azetidines in pharmaceuticals underscores the need for a deep understanding of their inherent structural features.[7]

The synthetic accessibility of functionalized azetidines has also significantly advanced in recent years, with methodologies including intramolecular cyclizations, cycloadditions, and ring expansions becoming more robust and versatile.[8][9][10] These developments have further fueled the exploration of azetidines as valuable building blocks in drug discovery programs.[11][12]

The Driving Force: Understanding Ring Strain in Azetidines

The defining characteristic of the this compound ring is its substantial strain energy, estimated to be approximately 25.4 kcal/mol.[6][13] This strain arises from two primary sources:

  • Angle Strain: The internal bond angles in a planar four-membered ring would be 90°, a significant deviation from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon and nitrogen atoms. This deviation induces considerable angle strain.

  • Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be fully eclipsed, leading to significant torsional strain.

This inherent strain makes azetidines more reactive than their five-membered (pyrrolidines, ~5.4 kcal/mol strain) and six-membered (piperidines, negligible strain) counterparts.[13] However, they are significantly more stable and easier to handle than the highly strained three-membered aziridines (~27.7 kcal/mol strain).[6][13] This balance of stability and latent reactivity is a key attribute that medicinal chemists exploit. The strain can be strategically released in certain biological contexts or synthetic transformations, offering unique opportunities for molecular design.[14][15][16]

Conformational Landscape of the this compound Ring

To alleviate the torsional strain associated with a planar structure, the this compound ring adopts a non-planar, puckered conformation.[17] This puckering is the cornerstone of its conformational analysis.

Ring Puckering: The Escape from Planarity

Gas-phase electron diffraction studies have shown that unsubstituted this compound exists in a puckered conformation with a dihedral angle of approximately 37° between the C2-N1-C4 and C2-C3-C4 planes.[18][19][20] This puckering reduces the eclipsing interactions between adjacent C-H bonds, thereby lowering the overall energy of the molecule.

The puckering of the this compound ring can be visualized as a dynamic equilibrium between two equivalent puckered conformations, rapidly interconverting through a higher-energy planar transition state.

G cluster_puckering This compound Ring Puckering Puckered1 Puckered Conformation 1 Planar_TS Planar Transition State Puckered1->Planar_TS Energy Barrier Planar_TS->Puckered1 Puckered2 Puckered Conformation 2 Planar_TS->Puckered2 Puckered2->Planar_TS G cluster_substituent_effects Influence of Substituents on this compound Conformation This compound Substituted this compound Axial Pseudo-Axial Conformer This compound->Axial Equatorial Pseudo-Equatorial Conformer This compound->Equatorial Steric Steric Hindrance Axial->Steric Favored Favored Conformation Equatorial->Favored Electronic Electronic Effects Electronic->Favored G cluster_dft_workflow DFT Workflow for this compound Conformational Analysis Start Build 3D Structure ConfSearch Conformational Search Start->ConfSearch GeoOpt Geometry Optimization (DFT) ConfSearch->GeoOpt FreqCalc Frequency Calculation GeoOpt->FreqCalc TS_Search Transition State Search GeoOpt->TS_Search EnergyComp Energy Comparison FreqCalc->EnergyComp End Determine Favored Conformation and Energy Profile EnergyComp->End TS_FreqCalc TS Frequency Calculation TS_Search->TS_FreqCalc BarrierCalc Calculate Inversion Barrier TS_FreqCalc->BarrierCalc BarrierCalc->End

References

A Spectroscopic Vade Mecum for the Structural Elucidation of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints and ability to serve as a bioisostere for more common saturated heterocycles have led to its incorporation into numerous drug candidates and approved therapeutics.[1][2][3][4] The precise characterization of substituted azetidines is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. This in-depth guide provides a holistic overview of the primary spectroscopic techniques employed for the structural elucidation of this important molecular class. We delve into the causality behind experimental choices and present an integrated, multi-technique approach for unambiguous characterization, intended for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Primer on Spectroscopic Nuances

The inherent ring strain of the this compound nucleus (approx. 25.4 kcal/mol) significantly influences its electronic environment and, consequently, its spectroscopic properties.[3] Unlike the more flexible five- and six-membered rings, the puckered conformation of this compound leads to distinct and often predictable patterns in NMR, IR, and mass spectra. Substituents not only introduce their own spectral signatures but also modulate the ring's conformation and electronic distribution, making a multi-faceted spectroscopic approach essential for definitive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation

NMR spectroscopy is the most powerful and informative technique for determining the constitution and stereochemistry of substituted azetidines. The unique steric and electronic environment of the four-membered ring gives rise to characteristic signals in both ¹H and ¹³C NMR spectra.[5]

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides critical data on the number of protons, their local electronic environment, and their spatial relationships through spin-spin coupling.

Causality of Experimental Choices: The choice of solvent can influence chemical shifts, particularly for the N-H proton if present. Deuterated chloroform (CDCl₃) is common, but solubility or the need to resolve overlapping signals may necessitate other solvents like DMSO-d₆ or CD₃OD.[6] A standard 400 or 500 MHz spectrometer is typically sufficient for routine characterization.

Key Interpretive Features:

  • α-Protons (C2/C4): These protons are adjacent to the nitrogen atom and are typically the most deshielded of the ring protons, appearing further downfield. For an unsubstituted this compound ring, these protons often appear around 3.6 ppm.[7]

  • β-Protons (C3): These protons are more shielded and appear upfield, typically in the range of 2.3 ppm in an unsubstituted ring.[7]

  • Coupling Constants (J-values): The vicinal coupling constant (³J) between protons on C3 and C4 is a key diagnostic for determining the stereochemistry of substituents. A larger coupling constant is generally observed for trans isomers compared to cis isomers, reflecting the difference in dihedral angles.[5][8]

Data Presentation: Representative ¹H NMR Data for this compound Scaffolds

Position/SubstituentTypical ¹H Chemical Shift (δ, ppm)Notes
Ring α-CH₂ (unsubstituted)3.6 - 4.2Adjacent to nitrogen, deshielded.
Ring β-CH₂ (unsubstituted)2.3 - 2.8More shielded than α-protons.
N-H (unsubstituted)1.5 - 2.5 (often broad)Shift is highly solvent and concentration-dependent.
N-Boc1.4 - 1.5 (singlet, 9H)Characteristic signal for the tert-butoxycarbonyl protecting group.[6]
C3-Substituted (CH)3.0 - 4.5Highly dependent on the electronegativity of the substituent.[8]
C4-Substituted (CH)4.5 - 5.5Influenced by both the nitrogen atom and the substituent.[8]

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to ensure magnetic field homogeneity.[8]

  • Acquisition: Acquire a standard 1D proton spectrum. Typical acquisition times are a few minutes.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon NMR complements ¹H NMR by providing a direct map of the carbon framework. The chemical shifts are highly sensitive to the substitution pattern and electronic effects within the molecule.[5]

Key Interpretive Features:

  • Ring Carbons: The chemical shifts of the this compound ring carbons are indicative of their position and the nature of attached substituents. α-carbons (C2, C4) typically resonate between 45-70 ppm, while the β-carbon (C3) is found further upfield (20-60 ppm), though these ranges can shift significantly with substitution.[6][8]

  • DEPT Analysis: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which is crucial for confirming assignments.

Data Presentation: Representative ¹³C NMR Data for this compound Scaffolds

Position/SubstituentTypical ¹³C Chemical Shift (δ, ppm)Notes
Ring α-C (C2/C4)45 - 70Deshielded by the adjacent nitrogen atom.[8]
Ring β-C (C3)20 - 60Generally the most upfield ring carbon.[8]
N-Boc (quaternary C)~80Characteristic shift for the Boc protecting group's quaternary carbon.[6]
N-Boc (CH₃)~28Characteristic shift for the three methyl carbons of the Boc group.[6]
2D NMR Spectroscopy: Unambiguous Structure Confirmation

When 1D spectra are complex or ambiguous, 2D NMR techniques are essential for assembling the molecular structure piece by piece.

Causality of Experimental Choices:

  • COSY (Correlation Spectroscopy): Used to identify protons that are coupled to each other (typically over 2-3 bonds). This is the primary experiment to trace out the proton connectivity within the this compound ring and its substituents.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This is a self-validating system for assigning protonated carbons.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is invaluable for connecting molecular fragments, identifying quaternary carbons, and confirming the placement of substituents on the this compound ring.[5][8]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structure Elucidation HNMR ¹H NMR CNMR ¹³C NMR Fragments Identify Spin Systems & Functional Groups HNMR->Fragments Proton Environment J-Coupling DEPT DEPT CNMR->Fragments Carbon Skeleton DEPT->Fragments Carbon Skeleton COSY COSY HSQC HSQC Connectivity Assemble Skeleton & Assign Substituents COSY->Connectivity HMBC HMBC HSQC->Connectivity HMBC->Connectivity Confirm Connectivity & Quaternary Cs Fragments->COSY ¹H-¹H Connectivity Fragments->HSQC ¹H-¹³C (1-bond) Connectivity->HMBC ¹H-¹³C (long-range) Stereochem Determine Stereochemistry Connectivity->Stereochem ³J values, NOESY Final Final Structure Stereochem->Final

Caption: Integrated workflow for NMR-based structure elucidation of azetidines.

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues through analysis of its fragmentation patterns.[9][10]

Causality of Experimental Choices:

  • Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation. While the molecular ion (M⁺) may be weak or absent, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint.[11]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining a strong signal for the protonated molecule [M+H]⁺, providing unambiguous molecular weight information. Fragmentation is minimal unless induced (e.g., MS/MS).[10] High-Resolution Mass Spectrometry (HRMS) with ESI allows for the determination of the exact molecular formula.[6]

Key Interpretive Features: The strained four-membered ring of azetidines often undergoes characteristic fragmentation pathways upon ionization, typically involving ring cleavage. A common fragmentation involves the cleavage of the C-C bonds of the ring, leading to the formation of stable ethylene and imine fragments. The specific masses of these fragments can help confirm the substitution pattern.

Caption: General fragmentation pathways for a substituted this compound in MS.

Experimental Protocol: HRMS (ESI-TOF) Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The time-of-flight (TOF) analyzer will provide high-resolution mass data.

  • Analysis: Identify the [M+H]⁺ peak and use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the expected formula.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple method for identifying the presence of key functional groups. For azetidines, it is particularly useful for confirming the presence of N-H bonds and carbonyl groups in N-acyl or C-substituted derivatives.

Key Interpretive Features:

  • N-H Stretch: Secondary azetidines (unsubstituted on the nitrogen) show a characteristic N-H stretching vibration in the 3200-3600 cm⁻¹ region. This peak is typically weaker and sharper than the broad O-H stretch of an alcohol.

  • C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

  • C-N Stretch: The C-N stretching vibration appears in the fingerprint region, typically between 1250-1020 cm⁻¹.

  • Ring Vibrations: The puckering and deformation modes of the this compound ring itself occur at lower frequencies in the far-infrared region.[12]

Data Presentation: Characteristic IR Absorption Frequencies

Functional GroupAbsorption Range (cm⁻¹)Appearance
N-H Stretch (secondary amine)3200 - 3600Medium to weak, one sharp spike.
C-H Stretch (aliphatic)2850 - 3000Strong, sharp.
C=O Stretch (N-Boc)~1690 - 1710Very strong, sharp.[6]
C-N Stretch1020 - 1250Medium intensity.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline solids, single-crystal X-ray crystallography provides an unambiguous, three-dimensional structure, confirming connectivity, stereochemistry, and solid-state conformation.[13]

Causality of Experimental Choices: The primary challenge is growing a single crystal of sufficient quality. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[13][14] The data collection is performed on a diffractometer, where the crystal is cooled (typically to 100 K) to minimize thermal motion.[13]

Key Interpretive Features:

  • Connectivity and Stereochemistry: Provides definitive proof of the molecular structure.

  • Bond Lengths and Angles: Reveals the effects of ring strain and substituent electronics on the molecular geometry.

  • Ring Puckering: Quantifies the exact conformation of the four-membered ring, which is crucial for understanding its interaction with biological targets.[14]

Data Presentation: Example Crystallographic Parameters

ParameterWhat It RevealsExample Value (Hypothetical)
Space GroupThe symmetry of the crystal lattice.P2₁/c
Unit Cell Dimensions (a, b, c, β)The size and shape of the repeating unit in the crystal.[15]a=10.4 Å, b=13.0 Å, c=15.0 Å, β=108°
Calculated Density (g/cm³)The packing efficiency of molecules in the solid state.[15]1.284
R-factor (%)A measure of the agreement between the crystallographic model and the experimental data.< 5% for a good structure.

Advanced Techniques for Chiral Azetidines

For chiral azetidines, determining the absolute configuration is critical. While co-crystallization with a known chiral entity can solve this via X-ray, chiroptical methods are powerful alternatives.

  • Chiroptical Spectroscopy (VCD/ECD): Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectrum to spectra predicted by quantum chemical calculations (e.g., DFT) for a specific enantiomer, the absolute configuration can be determined.[16][17] This approach has become a valuable tool in the pharmaceutical industry for assigning the stereochemistry of chiral drug candidates.[16]

Conclusion

The robust characterization of substituted azetidines is not achieved through a single technique but by the logical integration of multiple spectroscopic methods. The journey begins with MS to confirm mass and formula, and IR to identify key functional groups. It then proceeds to a detailed 1D and 2D NMR analysis to meticulously piece together the molecular framework and relative stereochemistry. Finally, for crystalline materials, X-ray crystallography offers the ultimate confirmation of the three-dimensional structure, while chiroptical methods provide the absolute configuration for chiral molecules. This integrated workflow ensures the scientific integrity of the data and provides the deep structural insights necessary for advancing modern drug discovery.

References

The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged structure in contemporary medicinal chemistry. Its inherent ring strain, conformational rigidity, and unique three-dimensional geometry offer a compelling combination of structural pre-organization and favorable physicochemical properties. This technical guide provides a comprehensive exploration of the biological significance of the this compound motif, delving into its natural origins, its role as a crucial bioisostere, and its successful application in the design of potent and selective therapeutics. We will dissect the causal relationships behind its utility in drug design and provide detailed, field-proven experimental protocols for the synthesis and evaluation of this compound-containing compounds.

Introduction: The Rise of a Strained Scaffold

Historically, the synthesis of strained four-membered rings like this compound presented significant challenges, limiting their exploration in drug discovery.[1] However, recent advancements in synthetic methodologies have unlocked access to a diverse array of functionalized azetidines, revealing their profound potential.[2] Unlike its more flexible five- and six-membered counterparts, pyrrolidine and piperidine, the this compound ring's constrained nature can enhance binding affinity to biological targets by reducing the entropic penalty of binding.[3] This guide will illuminate the multifaceted biological significance of this unique scaffold, from its role in natural products to its application in targeting complex diseases.

The this compound Motif in Nature: A Proline Analogue with a Twist

The prevalence of the this compound scaffold in natural products, though not as widespread as other heterocyles, is significant. This compound-2-carboxylic acid, a non-proteinogenic amino acid found in plants like the lily of the valley, serves as a potent toxic mimic of proline.[4]

Mechanism of Action as a Proline Antagonist:

This compound-2-carboxylic acid's toxicity stems from its ability to be mistakenly incorporated into proteins in place of proline by prolyl-tRNA synthetase. This misincorporation leads to the production of dysfunctional proteins with altered conformations, triggering cellular stress responses. This natural example highlights the profound biological consequences of introducing this strained ring into a biological system and provides a foundational understanding of its potential to modulate protein structure and function.

Physicochemical and Pharmacokinetic Advantages of the this compound Scaffold

The incorporation of an this compound ring into a drug candidate can confer several advantageous properties compared to larger, more lipophilic saturated heterocycles like piperidine and pyrrolidine.

Key Physicochemical Properties:

PropertyThis compoundPyrrolidinePiperidineRationale for Advantage
Molecular Weight LowerHigherHigherContributes to better ligand efficiency.
LogP/LogD Generally LowerGenerally HigherGenerally HigherOften leads to improved aqueous solubility and reduced off-target toxicity.[5]
pKa Lower (more basic)HigherHigherCan be modulated to optimize target engagement and pharmacokinetic properties.[5]
Rigidity HighModerateLowPre-organizes the molecule for target binding, reducing the entropic penalty.[3]
3D Character HighModerateModerateProvides escape from "flatland" chemistry, often leading to improved selectivity and novelty.

These properties collectively contribute to improved "drug-likeness," making the this compound scaffold an attractive building block in modern drug design.

Medicinal Chemistry Applications: A Scaffold for Selective Targeting

The unique structural and electronic properties of the this compound ring have been leveraged to design potent and selective inhibitors for a variety of challenging drug targets.

Kinase Inhibition: The Case of Cobimetinib

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade often dysregulated in cancer.[6] Cobimetinib (Cotellic®), an FDA-approved drug for the treatment of melanoma, is a potent and selective inhibitor of MEK1 and MEK2, key kinases in this pathway.[6]

Mechanism of MEK1/2 Inhibition by Cobimetinib:

Cobimetinib is an allosteric inhibitor, binding to a pocket adjacent to the ATP-binding site of MEK1/2.[7][8] This binding stabilizes the kinase in an inactive conformation, preventing its phosphorylation and subsequent activation of the downstream effector ERK.[7][8] The this compound moiety in cobimetinib plays a crucial role in orienting the molecule within the binding pocket, contributing to its high affinity and selectivity.

Signaling Pathway: MEK1/2 Inhibition by Cobimetinib

MEK1_2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Proliferation Promotes Cobimetinib Cobimetinib Cobimetinib->MEK1_2 Inhibits

Caption: MEK1/2 inhibition by Cobimetinib in the RAS/RAF/MEK/ERK pathway.

STAT3 Inhibition: A New Frontier in Cancer Therapy

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in a wide range of human cancers, making it a highly sought-after therapeutic target.[9] Recently, a novel class of (R)-azetidine-2-carboxamide analogues has emerged as potent and selective STAT3 inhibitors.[10][11]

Rationale for this compound in STAT3 Inhibitors:

The replacement of a proline linker with an this compound ring in this class of inhibitors led to a significant increase in potency, with some analogues exhibiting sub-micromolar IC50 values in STAT3 DNA-binding assays.[10][12] The rigid this compound scaffold likely pre-organizes the molecule into a conformation that is optimal for binding to the SH2 domain of STAT3, thereby preventing its dimerization and subsequent nuclear translocation.

Signaling Pathway: STAT3 Inhibition by this compound-Based Compounds

STAT3_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine/ Growth Factor Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive Phosphorylates STAT3_active Active STAT3 (phosphorylated dimer) STAT3_inactive->STAT3_active Dimerization Nucleus Nucleus STAT3_active->Nucleus Nuclear Translocation Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Cellular_Responses Proliferation, Survival, etc. Gene_Transcription->Cellular_Responses Leads to Azetidine_Inhibitor This compound-Based Inhibitor Azetidine_Inhibitor->STAT3_inactive Prevents Dimerization

Caption: STAT3 signaling and inhibition by this compound-based compounds.

Central Nervous System (CNS) Drug Discovery

The favorable physicochemical properties of the this compound scaffold, particularly its potential for improved solubility and reduced lipophilicity, make it an attractive motif for CNS drug discovery, where blood-brain barrier penetration is a critical consideration.[13][14] this compound-containing compounds have been investigated as potential treatments for neurological disorders such as Parkinson's disease, Tourette's syndrome, and ADHD.[15]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and biological evaluation of this compound-containing compounds.

Synthesis of N-Boc-3-Aryl-Azetidines

This protocol describes a general method for the synthesis of N-Boc-3-aryl-azetidines, common intermediates in the development of this compound-based therapeutics.[16]

Experimental Workflow: Synthesis of N-Boc-3-Aryl-Azetidines

Synthesis_Workflow Start Start: 1-Boc-3-azetidinone Grignard_Reaction 2. Grignard Reaction: Addition of 1-Boc-3-azetidinone Start->Grignard_Reaction Grignard_Formation 1. Grignard Reagent Formation: Aryl Bromide + Mg Grignard_Formation->Grignard_Reaction Intermediate Intermediate: N-Boc-3-hydroxy-3-aryl-azetidine Grignard_Reaction->Intermediate Reduction 3. Reductive Dehydroxylation: Et3SiH, TFA Intermediate->Reduction Purification 4. Purification: Column Chromatography Reduction->Purification Product Product: N-Boc-3-aryl-azetidine Purification->Product

Caption: General workflow for the synthesis of N-Boc-3-aryl-azetidines.

Step-by-Step Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add magnesium turnings (1.2 eq.). Add a solution of the appropriate aryl bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating may be required to initiate the reaction.

  • Grignard Reaction: Once the Grignard reagent has formed, cool the reaction mixture to 0 °C. Add a solution of 1-Boc-3-azetidinone (1.0 eq.) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of Intermediate: Purify the crude N-Boc-3-hydroxy-3-aryl-azetidine by flash column chromatography on silica gel.

  • Reductive Dehydroxylation: Dissolve the purified intermediate in dichloromethane (DCM). Add triethylsilane (Et3SiH, 3.0 eq.) followed by the dropwise addition of trifluoroacetic acid (TFA, 3.0 eq.) at 0 °C. Stir at room temperature for 12-24 hours.

  • Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract with DCM (3x), dry the combined organic layers over anhydrous sodium sulfate, and concentrate. Purify the final product by flash column chromatography.

Cell Viability Assessment: XTT Assay

The XTT assay is a colorimetric method used to assess cell viability, proliferation, and cytotoxicity. It measures the metabolic activity of viable cells.[17][18]

Experimental Workflow: XTT Cell Viability Assay

XTT_Workflow Seed_Cells 1. Seed Cells in 96-well plate Treat_Cells 2. Treat with This compound Compound Seed_Cells->Treat_Cells Incubate_1 3. Incubate (e.g., 24-72 hours) Treat_Cells->Incubate_1 Add_XTT 4. Add XTT Reagent Incubate_1->Add_XTT Incubate_2 5. Incubate (e.g., 2-4 hours) Add_XTT->Incubate_2 Read_Absorbance 6. Read Absorbance (450 nm) Incubate_2->Read_Absorbance Analyze_Data 7. Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Caption: Workflow for a typical XTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound-containing test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., by mixing the XTT labeling reagent and the electron-coupling reagent).[17]

  • XTT Addition and Incubation: Add 50 µL of the prepared XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.[19]

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC50 value.

Western Blot Analysis of p-ERK and Total ERK

This protocol is used to determine the effect of a compound on the phosphorylation status of ERK, a key downstream effector in the MEK pathway.[20][21]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the this compound-containing compound for the desired time. Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Stripping and Re-probing: To determine the levels of total ERK, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that recognizes total ERK.[20]

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the p-ERK signal to the total ERK signal.

Electrophoretic Mobility Shift Assay (EMSA) for STAT3

EMSA is a technique used to study protein-DNA interactions, such as the binding of activated STAT3 to its DNA response element.[9][22]

Step-by-Step Methodology:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells with activated STAT3.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 binding site (e.g., hSIE) with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).

  • Binding Reaction: In a binding buffer, incubate the nuclear extract with the labeled probe in the presence and absence of the this compound-containing inhibitor at various concentrations.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A "shift" in the migration of the labeled probe indicates protein binding. The intensity of the shifted band will decrease with increasing concentrations of an effective inhibitor.

Conclusion: An Enduring Scaffold in Drug Discovery

The this compound scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, favorable physicochemical properties, and synthetic accessibility has propelled its use in the development of innovative therapeutics. From its origins as a natural product mimic to its current status as a privileged scaffold in the design of highly selective kinase and transcription factor inhibitors, the biological significance of the this compound ring is undeniable. As our understanding of its nuanced effects on molecular recognition and pharmacology continues to grow, we can anticipate the emergence of even more sophisticated and effective this compound-containing drugs to address a wide range of human diseases.

References

Azetidine as a Foundational Building Block in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a mere curiosity of strained-ring chemistry to become a privileged scaffold in contemporary drug discovery.[1][2] Its unique conformational rigidity, coupled with favorable physicochemical properties, offers medicinal chemists a powerful tool to navigate the complexities of drug design, from enhancing metabolic stability to fine-tuning receptor-ligand interactions.[3][4] This technical guide provides an in-depth exploration of the this compound motif, intended for researchers, scientists, and drug development professionals. We will dissect the fundamental principles that render this scaffold advantageous, detail robust synthetic methodologies for its incorporation and functionalization, and analyze case studies of its successful application in marketed pharmaceuticals.

The this compound Advantage: Physicochemical Properties and Strategic Value

The strategic incorporation of an this compound ring into a drug candidate is often a deliberate choice to modulate its properties in a predictable manner. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between that of aziridines and pyrrolidines, endows the this compound scaffold with a unique blend of stability and controlled reactivity.[5] This strained nature contributes to a more rigid conformation compared to larger saturated heterocycles, which can be advantageous for pre-organizing substituents for optimal binding to a biological target, potentially leading to higher affinity and selectivity.[6]

One of the most compelling reasons for employing the this compound motif is its role as a bioisostere for more common saturated heterocycles such as pyrrolidine and piperidine, as well as for planar aromatic rings.[3] This substitution can lead to significant improvements in key drug-like properties.

Key Physicochemical Benefits of this compound Incorporation:
  • Improved Metabolic Stability: The this compound ring is often more resistant to oxidative metabolism compared to larger, more flexible aliphatic rings.[3]

  • Enhanced Aqueous Solubility: The presence of the nitrogen atom in the constrained four-membered ring can lead to an increase in polarity and, consequently, improved aqueous solubility.[7]

  • Reduced Lipophilicity: The compact nature of the this compound ring can help to reduce the overall lipophilicity of a molecule, a critical parameter in optimizing pharmacokinetic profiles.[3]

  • Novel Exit Vectors: The defined geometry of the this compound ring provides distinct vectors for substituent placement, allowing for the exploration of new chemical space and the optimization of interactions with protein binding pockets.[3]

PropertyGeneral Trend with this compound IncorporationRationale
Metabolic Stability IncreasedResistance to oxidative metabolism
Aqueous Solubility IncreasedIncreased polarity from the constrained nitrogen
Lipophilicity (logP) DecreasedCompact and more polar than larger rings
pKa Varies (substituent-dependent)Ring strain can influence nitrogen basicity

Synthetic Strategies for Accessing Functionalized Azetidines

The synthesis of the strained this compound ring has historically been a challenge. However, a number of robust and versatile synthetic methodologies have been developed, providing medicinal chemists with a toolbox to access a wide array of functionalized this compound building blocks.

Intramolecular Cyclization

A foundational approach to this compound synthesis is the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable leaving group at the γ-position.

Experimental Protocol: Intramolecular Cyclization of a γ-Amino Halide

  • Substrate Preparation: Synthesize the requisite γ-amino halide precursor. For example, a 3-halopropylamine derivative.

  • Cyclization Conditions: Dissolve the γ-amino halide in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the acid formed during the reaction.

  • Heating: Heat the reaction mixture to promote the intramolecular nucleophilic substitution. Reaction temperatures can range from 60 to 100 °C, depending on the substrate.

  • Work-up and Purification: After completion of the reaction (monitored by TLC or LC-MS), cool the mixture, filter off any inorganic salts, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent facilitates the SN2 reaction while minimizing competing elimination reactions. A non-nucleophilic base is crucial to prevent it from reacting with the electrophilic carbon. Heating is necessary to overcome the activation energy for the formation of the strained four-membered ring.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

A more modern and atom-economical approach involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds. This method allows for the direct formation of the C-N bond, often with high regioselectivity.[8][9]

Experimental Protocol: Picolinamide-Directed C(sp³)–H Amination [8][10]

  • Substrate Synthesis: Prepare the picolinamide (PA)-protected amine substrate.

  • Reaction Setup: In a reaction vessel, combine the PA-protected amine, Pd(OAc)₂ (5 mol%), and an oxidant such as PhI(OAc)₂ (1.2 equivalents).

  • Solvent: Add a suitable solvent, typically toluene or 1,2-dichloroethane.

  • Heating: Heat the reaction mixture at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with a suitable organic solvent, and wash with aqueous sodium thiosulfate and brine. Dry the organic layer, concentrate, and purify by flash chromatography.

Causality Behind Experimental Choices: The picolinamide directing group coordinates to the palladium catalyst, bringing it in close proximity to the desired C-H bond for activation. The oxidant is required to regenerate the active Pd(II) catalyst. The choice of solvent and temperature is optimized to ensure efficient catalysis and prevent catalyst decomposition.

Diagram of Palladium-Catalyzed C-H Amination Workflow

G cluster_start Starting Material Preparation cluster_reaction Pd-Catalyzed C-H Amination cluster_end Product Isolation start Amine Substrate pa_protection Picolinamide (PA) Protection start->pa_protection reaction_mix PA-Protected Amine + Pd(OAc)₂ + Oxidant pa_protection->reaction_mix heating Heating (80-110 °C) reaction_mix->heating Intramolecular Cyclization workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product Functionalized this compound purification->product G PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited Absorption Light Visible Light (hν) Light->PC PC_excited->PC Relaxation Alkene Alkene PC_excited->Alkene Energy Transfer Alkene_triplet Alkene (Triplet State) Alkene->Alkene_triplet Imine Imine This compound This compound Product Imine->this compound Alkene_triplet->Imine [2+2] Cycloaddition

References

Methodological & Application

Application Note & Protocols: Advanced Methods for the Synthesis of 2-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold, particularly when substituted at the 2-position, is a privileged motif in modern medicinal chemistry. Its unique three-dimensional structure, a significant departure from commonly used flat aromatic rings, offers a powerful tool to modulate physicochemical properties such as solubility and metabolic stability while providing novel vectors for exploring chemical space.[1][2] However, the inherent ring strain of this four-membered heterocycle presents considerable synthetic challenges.[2][3] This guide provides an in-depth exploration of robust and contemporary methods for the synthesis of 2-substituted azetidines. We will move beyond simple procedural lists to dissect the causality behind key synthetic strategies, including the functionalization of existing this compound cores, intramolecular cyclization of acyclic precursors, and innovative ring expansion methodologies. Detailed, field-proven protocols are provided for each major approach, equipping researchers with the practical knowledge to incorporate these valuable building blocks into their drug discovery programs.

The Strategic Importance of the this compound Ring in Synthesis

The synthesis of azetidines has historically been a challenging endeavor due to the high ring strain associated with the four-membered ring.[2] This strain, however, is also the source of its unique reactivity and conformational rigidity, making it an attractive scaffold for drug design.[4] Unlike its more strained three-membered aziridine counterpart or the more flexible five-membered pyrrolidine, the this compound ring strikes a balance of stability and controlled reactivity.[4] This guide focuses on three principal and effective strategies for constructing 2-substituted azetidines, a class that includes key chiral building blocks like this compound-2-carboxylic acid.[5][6]

Synthesis_Overview cluster_strategies Core Synthetic Strategies Acyclic Precursors Acyclic Precursors Target: 2-Substituted Azetidines Target: 2-Substituted Azetidines Acyclic Precursors->Target: 2-Substituted Azetidines Intramolecular Cyclization Aziridine Ring Expansion Aziridine Ring Expansion Aziridine Ring Expansion->Target: 2-Substituted Azetidines [1,2]-Stevens Rearrangement This compound C2 Functionalization This compound C2 Functionalization This compound C2 Functionalization->Target: 2-Substituted Azetidines α-Alkylation/ Arylation

Caption: Overview of primary synthetic routes to 2-substituted azetidines.

Strategy I: Direct Functionalization of the this compound Core

One of the most direct approaches involves the modification of a pre-existing this compound ring. This is particularly powerful when starting with commercially available or readily synthesized chiral building blocks like this compound-2-carboxylic acid or its derivatives. The primary challenge lies in the activation of the C2-H bond for subsequent functionalization.

α-Alkylation of this compound-2-carbonitriles via N-Borane Complexes

Recent work has demonstrated a highly effective method for the diastereoselective α-alkylation of N-chiral auxiliary-substituted this compound-2-carbonitriles. The key to this strategy is the formation of an N-borane (BH₃) complex. This complex serves two critical purposes: it activates the α-proton by increasing its acidity and it provides a sterically defined environment that directs the approach of the electrophile, leading to high diastereoselectivity.

Causality of Experimental Choices:

  • N-Borane Complex: The formation of a complex between the this compound nitrogen and borane (BH₃) is crucial. The electron-withdrawing nature of the borane adduct acidifies the α-proton, facilitating its removal by a strong base like lithium diisopropylamide (LDA).

  • Chiral Auxiliary: The use of a bulky chiral auxiliary, such as (S)-1-phenylethylamine, establishes a rigid conformational preference in the N-borane complex, which is essential for controlling the stereochemical outcome of the alkylation.

  • Low Temperature: The reaction is conducted at -78 °C to maintain the kinetic control necessary for high diastereoselectivity and to prevent side reactions, such as ring-opening, which can be promoted by the strong base.[3]

Protocol 1: Diastereoselective α-Benzylation of N-((S)-1-phenylethyl)this compound-2-carbonitrile

  • N-Borane Complex Formation:

    • Dissolve N-((S)-1-phenylethyl)this compound-2-carbonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add a 1.0 M solution of BH₃·THF complex in THF (1.1 equiv) dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour. Monitor complex formation by TLC or ¹¹B NMR.

  • Deprotonation and Alkylation:

    • Cool the solution of the N-borane complex to -78 °C (dry ice/acetone bath).

    • In a separate flask, prepare a fresh solution of LDA by adding n-butyllithium (1.15 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C.

    • Slowly add the LDA solution to the N-borane complex solution at -78 °C. Stir for 1 hour to ensure complete deprotonation.

    • Add benzyl bromide (1.3 equiv) dropwise to the resulting anion solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the α-benzylated product. The diastereomeric ratio can be determined by HPLC or NMR analysis.

Strategy II: Ring Expansion of Aziridines

Ring expansion strategies offer a powerful and increasingly popular method for accessing substituted azetidines, often with excellent stereocontrol. These methods leverage the strain of a three-membered aziridine ring to drive the formation of the less-strained four-membered this compound.

Biocatalytic One-Carbon Ring Expansion

A groundbreaking approach utilizes engineered "carbene transferase" enzymes, typically variants of cytochrome P450, to catalyze the formal one-carbon ring expansion of N-substituted aziridines.[7][8][9] This method addresses a significant challenge in synthetic chemistry: controlling the fate of highly reactive aziridinium ylide intermediates.

Mechanistic Insight: The reaction proceeds via the enzymatic generation of a carbene from a diazo reagent (e.g., ethyl diazoacetate, EDA). This carbene is transferred to the nitrogen of the aziridine, forming a transient aziridinium ylide. In traditional chemical synthesis, this ylide often undergoes a competing cheletropic extrusion to form an alkene.[10][11] However, the enzyme's active site pocket is specifically evolved to favor a[7][10]-Stevens rearrangement, leading to the desired this compound product with exceptionally high enantioselectivity (e.g., 99:1 er).[7][10]

Stevens_Rearrangement cluster_mechanism [1,2]-Stevens Rearrangement Pathway Aziridine N-Substituted Aziridine Ylide Aziridinium Ylide (Intermediate) Aziridine->Ylide + Carbene Carbene Enzyme-Bound Carbene (from EDA) Carbene->Ylide This compound 2-Substituted This compound Ylide->this compound [1,2]-Stevens Rearrangement (Favored in Enzyme) Extrusion Cheletropic Extrusion (Side Reaction) Ylide->Extrusion (Often favored chemically) Alkene Alkene + Imine Extrusion->Alkene

Caption: Enzymatic control over the fate of aziridinium ylides.

Protocol 2: Biocatalytic Ring Expansion of N-Benzyl-2-phenylaziridine [9][10]

Note: This protocol requires specialized biochemical laboratory setup and access to the engineered enzyme (e.g., P411-AzetS).

  • Reaction Setup:

    • In a reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.0).

    • Add the engineered cytochrome P450 enzyme (P411-AzetS variant) to the desired final concentration.

    • Add a glucose-6-phosphate dehydrogenase (G6PDH) based nicotinamide cofactor regeneration system.

    • Add the aziridine substrate (e.g., N-benzyl-2-phenylaziridine, 1.0 equiv), typically dissolved in a minimal amount of a water-miscible co-solvent like DMSO.

  • Reaction Initiation and Progression:

    • Initiate the reaction by adding the carbene precursor, ethyl diazoacetate (EDA, 1.5-2.0 equiv), and the nicotinamide cofactor (e.g., NADP⁺) to the mixture.

    • Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation.

    • Monitor the reaction progress by taking aliquots, quenching with a water-immiscible organic solvent (e.g., ethyl acetate), and analyzing the organic layer by GC or LC-MS.

  • Workup and Purification:

    • Upon completion, extract the entire reaction mixture with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting 2-substituted this compound product via flash column chromatography on silica gel.

    • Determine the enantiomeric ratio (er) using chiral GC or HPLC.

Strategy III: Cycloaddition and Reduction

While direct [2+2] cycloadditions to form azetidines can be challenging, a highly reliable two-step sequence involves the synthesis of a 2-azetidinone (a β-lactam) followed by its reduction. The Staudinger ketene-imine cycloaddition is the most general and widely used method for constructing the β-lactam ring.[12][13]

Staudinger Synthesis and Subsequent Reduction

The Staudinger synthesis involves the [2+2] cycloaddition of a ketene (generated in situ from an acyl chloride and a tertiary amine base) with an imine.[12] The stereochemical outcome (cis vs. trans) of the resulting β-lactam is highly dependent on the substituents and reaction conditions. Subsequent reduction of the lactam carbonyl group provides the target this compound.

Protocol 3: Synthesis of cis-1-benzyl-3-phenoxy-4-phenylthis compound

Step A: Staudinger [2+2] Cycloaddition [12]

  • Imine Formation: Prepare the N-benzylidenebenzylamine imine by reacting benzaldehyde and benzylamine.

  • Cycloaddition:

    • Dissolve the imine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Add triethylamine (Et₃N, 1.5 equiv).

    • In a separate flask, dissolve phenoxyacetyl chloride (1.2 equiv) in anhydrous CH₂Cl₂.

    • Add the phenoxyacetyl chloride solution dropwise to the cold imine/amine mixture over 30 minutes. The ketene is generated in situ.

    • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Workup:

    • Wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude cis-1-benzyl-3-phenoxy-4-phenylazetidin-2-one by recrystallization or column chromatography. The cis stereochemistry is typically favored under these conditions.

Step B: Reduction of the β-Lactam [3]

  • Reduction:

    • Dissolve the purified azetidin-2-one (1.0 equiv) in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add a solution of lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF) (1.5-2.0 equiv) in THF. Caution: LiAlH₄ reacts violently with water.

    • After addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup (Fieser workup for LiAlH₄):

    • Cool the reaction to 0 °C.

    • Sequentially and carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude this compound. Purify by column chromatography if necessary.

Comparative Summary of Synthetic Methods

Method Key Strategy Primary Precursors Typical Yields Stereocontrol Key Advantages/Disadvantages
α-Alkylation C-H FunctionalizationThis compound-2-nitriles/esters60-90%High diastereoselectivity with chiral auxiliaryPro: Direct functionalization. Con: Requires pre-formed this compound; stoichiometric base.
Biocatalytic Expansion C-N Bond FormationN-Alkyl/Aryl Aziridines65-85%Excellent enantioselectivity (>99:1 er)[7][9]Pro: Unparalleled stereocontrol; mild conditions. Con: Requires specialized enzymes.
Rh-Catalyzed Expansion C-C Bond FormationMethylene Aziridines70-95%High stereospecificity[11]Pro: High yields and stereocontrol. Con: Requires transition metal catalyst; diazo reagents.
Staudinger/Reduction Cycloaddition then ReductionImines, Acyl Chlorides50-80% (2 steps)Controllable diastereoselectivity[12]Pro: Broad substrate scope; reliable. Con: Two-step process; requires strong reducing agents.

Conclusion

The synthesis of 2-substituted azetidines has evolved significantly, moving from classical cyclization methods to highly sophisticated and stereocontrolled strategies. The choice of method depends critically on the desired substitution pattern, required stereochemistry, and available starting materials. Direct functionalization is ideal for modifying existing complex scaffolds, while ring expansion techniques, particularly biocatalytic approaches, offer unparalleled control over the creation of new stereocenters.[7][8] The classic Staudinger/reduction sequence remains a robust and versatile workhorse in the field.[12][13] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently apply these advanced methods in the pursuit of novel chemical entities for drug discovery and development.

References

Application Notes and Protocols for the Synthesis of Azetidines via [2+2] Photocycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines and the Power of Light

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after structural motifs in medicinal chemistry and drug discovery.[1][2] Their unique conformational constraints and ability to serve as bioisosteres have led to their incorporation into a variety of bioactive molecules, enhancing pharmacokinetic properties and metabolic stability.[3][4] However, the synthesis of these strained ring systems has traditionally been challenging.[4]

The [2+2] photocycloaddition reaction, particularly the aza Paternò-Büchi reaction, has emerged as a powerful and atom-economical method for the direct construction of the azetidine core from imines and alkenes.[3][5] This guide provides an in-depth exploration of this photochemical strategy, with a focus on modern, visible-light-mediated protocols that offer significant advantages in terms of mild reaction conditions, broad substrate scope, and functional group tolerance.[1][6] We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into the practical application of this technology for the synthesis of diverse and densely functionalized azetidines.

Mechanistic Insights: Harnessing the Excited State

The aza Paternò-Büchi reaction involves the photochemical excitation of an imine or an alkene, leading to the formation of an excited state that undergoes a cycloaddition with the ground-state partner to form the this compound ring.[3][5] The reaction can proceed through different mechanistic pathways, primarily depending on the nature of the excited state (singlet or triplet) and the method of activation.

A significant challenge in the photochemical reactions of imines is the rapid E/Z isomerization from the excited state, which can be a competing and non-productive relaxation pathway.[5] To overcome this, early examples of the aza Paternò-Büchi reaction often utilized cyclic imines where this isomerization is suppressed.[5]

Singlet vs. Triplet Pathways:

  • Singlet State: Direct irradiation of an imine can lead to a short-lived singlet excited state. This can react with an alkene in a concerted or stepwise manner. Stereospecific reactions are often indicative of a singlet state mechanism, proceeding through a sandwich-type exciplex.[5]

  • Triplet State: The triplet excited state of the imine or alkene can be accessed through intersystem crossing from the singlet state or, more commonly, through the use of a photosensitizer.[5] Triplet sensitizers, such as iridium or copper complexes, absorb light and then transfer their triplet energy to one of the reactants.[7][8] This approach is particularly advantageous as it allows the use of lower-energy visible light and can be more efficient. The reaction from the triplet state typically proceeds through a stepwise mechanism involving a 1,4-biradical intermediate.[7]

Recent advancements have largely focused on triplet sensitization using visible light photocatalysis, which offers milder reaction conditions and broader applicability.[6][9]

G cluster_ground Ground State cluster_excitation Excitation cluster_excited Excited State cluster_cycloaddition Cycloaddition GS_Imine Imine (S0) Excited_Imine_S1 Imine* (S1) GS_Imine->Excited_Imine_S1 Direct Irradiation (UV) Excited_Imine_T1 Imine* (T1) GS_Imine->Excited_Imine_T1 Triplet Sensitization GS_Alkene Alkene (S0) Light Light (hν) Sensitizer Sensitizer (Sens) Light->Sensitizer Excited_Sensitizer Sensitizer* (T1) Sensitizer->Excited_Sensitizer Light Absorption Excited_Sensitizer->GS_Imine Energy Transfer Excited_Imine_S1->Excited_Imine_T1 Intersystem Crossing (ISC) This compound This compound Excited_Imine_S1->this compound + Alkene (Concerted) Biradical 1,4-Biradical Intermediate Excited_Imine_T1->Biradical + Alkene Biradical->this compound Ring Closure

Figure 1. Mechanistic pathways in the aza Paternò-Büchi reaction.

Experimental Protocols: A Practical Guide

The following protocols are representative examples of modern visible-light-mediated [2+2] photocycloadditions for the synthesis of azetidines.

Protocol 1: Intermolecular [2+2] Cycloaddition of Oximes and Alkenes using an Iridium Photocatalyst

This protocol is adapted from the work of Schindler and coworkers, who have demonstrated the use of 2-isoxazoline-3-carboxylates as versatile imine precursors in visible-light-mediated aza Paternò-Büchi reactions.[5][9]

Materials:

  • 2-Isoxazoline-3-carboxylate (imine precursor, 1.0 equiv)

  • Alkene (2.0-3.0 equiv)

  • fac-[Ir(ppy)₃] or similar iridium photocatalyst (1-2 mol%)

  • Anhydrous and degassed solvent (e.g., acetonitrile, THF)

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Blue LED light source (e.g., 427 nm)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., nitrogen or argon), add the 2-isoxazoline-3-carboxylate (e.g., 0.25 mmol), the alkene (e.g., 0.50-0.75 mmol), and the iridium photocatalyst (e.g., 0.0025-0.005 mmol) to a Schlenk flask or vial.

  • Solvent Addition: Add the anhydrous and degassed solvent (to achieve a concentration of ~0.1 M with respect to the imine precursor).

  • Degassing (Optional but Recommended): If not prepared in a glovebox, seal the vessel and degas the reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas for 10-15 minutes.

  • Irradiation: Place the reaction vessel in front of a blue LED light source and stir vigorously at room temperature. Cooling with a fan may be necessary to maintain ambient temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 16-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired this compound.

  • Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G A 1. Combine Reactants (Oxime, Alkene, Photocatalyst) in an inert atmosphere B 2. Add Anhydrous, Degassed Solvent A->B C 3. Irradiate with Blue LEDs (Stir at RT) B->C D 4. Monitor Reaction (TLC, LC-MS) C->D E 5. Concentrate Reaction Mixture D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product (NMR, HRMS) F->G

Figure 2. General workflow for visible-light-mediated this compound synthesis.
Protocol 2: Copper-Catalyzed Intermolecular [2+2] Imine-Olefin Photocycloaddition

This protocol provides an alternative to iridium-based systems, utilizing a more earth-abundant copper catalyst.

Materials:

  • Imine (1.1 equiv)

  • Alkene (1.0 equiv)

  • Copper(I) catalyst (e.g., [Cu(dap)₂]Cl, 5-10 mol%)

  • Anhydrous and degassed solvent (e.g., diethyl ether, THF)

  • Photoreactor equipped with a specific wavelength lamp (e.g., 365 nm)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox, add the copper(I) catalyst to an oven-dried reaction vessel.

  • Reagent Addition: Add the imine and alkene, followed by the anhydrous and degassed solvent.

  • Irradiation: Seal the vessel and place it in the photoreactor. Irradiate at the specified wavelength while stirring at room temperature.

  • Reaction Monitoring: Monitor the reaction by GC-MS or TLC.

  • Workup and Purification: After completion, concentrate the reaction mixture and purify by column chromatography on basic alumina or silica gel.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the efficiency and outcome of the [2+2] photocycloaddition. The following table summarizes key parameters from selected literature reports to guide experimental design.

Imine PrecursorAlkeneCatalyst/SensitizerLight SourceSolventYield (%)Reference
2-Isoxazoline-3-carboxylateStyrenefac-[Ir(ppy)₃] (1 mol%)Blue LED (427 nm)Acetonitrile95[5]
O-Methyl OximeIndeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.5 mol%)Blue LED (427 nm)THF98[3]
N-Sulfamoyl Imine1-HexeneThioxanthone (10 mol%)365 nm UVDichloromethane85[10]
Acyclic OximeElectron-rich AlkeneIr[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)Blue LEDAcetonitrile70-90[11]
N-Butyl-2-methylpropan-1-imineNorborneneTpCu (20 mol%)100W Hg lampDiethyl Ether~70[8]

Troubleshooting and Considerations

  • Low Yields:

    • Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere. Oxygen can quench the excited states.

    • Optimize the catalyst loading and reaction concentration.

    • Verify the light source is emitting at the correct wavelength and has sufficient intensity.

    • Consider a different solvent, as solvent polarity can influence the reaction.

  • Side Reactions:

    • Alkene dimerization can be a competing pathway. Adjusting the concentration or the choice of sensitizer may mitigate this.

    • For acyclic imines, E/Z isomerization can be a major issue. The use of imine precursors like oximes or N-sulfonyl imines can circumvent this problem.[5]

  • Purification Challenges:

    • The polarity of the this compound product can be similar to that of the starting materials. Careful selection of the eluent for column chromatography is crucial.

    • In some cases, purification on basic alumina may be more effective than silica gel.

Conclusion and Future Outlook

The [2+2] photocycloaddition has become a cornerstone for the synthesis of azetidines, driven by recent innovations in visible-light photocatalysis. These methods provide a mild, efficient, and versatile route to a wide array of functionalized azetidines, which are valuable building blocks for drug discovery and development.[1][12] The protocols and data presented in this guide offer a practical starting point for researchers looking to employ this powerful transformation. Future developments in this field will likely focus on enantioselective variants of the aza Paternò-Büchi reaction, the use of even more sustainable catalysts, and the application of these methods in flow chemistry for large-scale synthesis.[4]

References

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Functionalized Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Azetidine Scaffold

The this compound ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry and drug discovery.[1] Its unique conformational properties, driven by significant ring strain (approx. 25.4 kcal/mol), offer a compelling balance of structural rigidity and metabolic stability.[2] Unlike its more strained three-membered aziridine counterpart, the this compound ring is generally more stable and easier to handle, yet it provides distinct three-dimensional exit vectors for substituents that can significantly improve physicochemical properties such as solubility and metabolic stability.[3][4] Consequently, azetidines are increasingly incorporated into pharmaceutical candidates to explore novel chemical space and enhance drug-like properties.[5][6]

Traditional methods for this compound synthesis often require harsh conditions or multi-step sequences.[7][8] However, the advent of transition metal catalysis has revolutionized the construction of this valuable motif. Among these methods, rhodium catalysis stands out for its remarkable efficiency, functional group tolerance, and the ability to forge C-N and C-C bonds with high levels of chemo-, regio-, and stereoselectivity. This guide provides an in-depth overview and detailed protocols for two prominent rhodium-catalyzed strategies for accessing functionalized azetidines: intramolecular C-H amination and intermolecular N-H insertion of rhodium carbenoids.

Core Methodology 1: Intramolecular C–H Amination via Rhodium Nitrenoids

One of the most powerful strategies for constructing azetidines is the intramolecular amination of C(sp³)–H bonds. This approach leverages a rhodium catalyst to generate a transient, highly reactive rhodium nitrenoid species that inserts into a γ-C–H bond, directly forming the this compound ring in a single, atom-economical step. Dirhodium(II) carboxylate complexes, such as rhodium(II) acetate [Rh₂(OAc)₄] and rhodium(II) espanoate [Rh₂(esp)₂], are particularly effective catalysts for this transformation.[9]

Principle and Mechanism

The catalytic cycle is initiated by the reaction of the Rh(II) catalyst with a nitrogen source, typically a sulfamate ester or an azide, in the presence of an oxidant (like a hypervalent iodine reagent). This generates a key rhodium(II)-nitrenoid intermediate. This electrophilic species then undergoes an intramolecular C–H insertion into a sterically accessible γ-C–H bond. Mechanistic studies suggest a concerted, albeit asynchronous, transition state for this C-N bond-forming event.[9][10] The final product is released upon regeneration of the active Rh(II) catalyst.

digraph "Rhodium_Catalyzed_CH_Amination" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11];

}

Figure 1: Simplified catalytic cycle for intramolecular C-H amination.

Data Summary: Substrate Scope and Performance

The intramolecular C-H amination reaction exhibits broad substrate scope, tolerating a range of functional groups. The choice of rhodium catalyst and its ligands can significantly influence reactivity and selectivity. Below is a summary of representative results.

EntrySubstrateCatalyst (mol%)OxidantSolventTemp (°C)Yield (%)Ref.
1N-(4-methoxybenzyl)-2,2-dimethylpent-4-en-1-amine derivativeRh₂(esp)₂ (2.5)PhI(OAc)₂Benzene4085[9]
2N-Boc-3-phenylpropylamine derivativeRh₂(OAc)₄ (5)PhI(OPiv)₂CH₂Cl₂2375[11]
3N-Ts-2-ethylhexylamineRh₂(OAc)₄ (1)PhI(OAc)₂DichloromethaneRT91[12]
4Adamantyl-substituted sulfamate esterRh₂(esp)₂ (2)PhI(OAc)₂Benzene4094[9]

Core Methodology 2: N–H Insertion of Diazo Compounds

Another versatile rhodium-catalyzed route to functionalized azetidines involves the reaction of a diazo compound with an amine. While this is typically used to form α-amino esters, it can be ingeniously adapted in a two-step, one-pot sequence to build the this compound ring.[13] The process involves an initial rhodium-catalyzed N-H insertion of a diazo compound into a primary amine, followed by a base-mediated intramolecular cyclization.

Principle and Workflow

This strategy relies on the generation of a rhodium carbene from a diazo precursor, such as ethyl 2-diazoacetate. This carbene is then intercepted by an amine containing a leaving group at the β-position (e.g., a β-haloamine). The resulting N-H insertion product contains both the nucleophilic nitrogen and an electrophilic carbon center, perfectly poised for intramolecular cyclization to form the this compound ring.

digraph "NH_Insertion_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 2: Workflow for this compound synthesis via N-H insertion and cyclization.

Data Summary: Representative Examples

This one-pot "stitching" methodology is effective for assembling a variety of 2-substituted azetidines. The reaction is generally high-yielding and proceeds under mild conditions.[13]

EntryDiazo CompoundAmineBaseSolventTemp (°C)Yield (%)Ref.
1Ethyl 2-diazo-4-phenylbutanoate2-Bromoethan-1-amineKOHCH₂Cl₂4081[13]
2Methyl 2-diazo-3-phenylpropanoate2-Chloroethan-1-amineCsOH·H₂OCH₂Cl₂4075[13]
3Ethyl 2-diazoacetate3-Bromopropan-1-amineKOHCH₂Cl₂4068[13]
4Ethyl 2-diazo-2-phenylacetate2-Bromoethan-1-amineKOHCH₂Cl₂4089[13]
Note: For Entry 3, the product is a pyrrolidine, demonstrating how the chain length of the haloamine dictates the resulting ring size.

Detailed Experimental Protocols

Protocol 1: [Rh₂(esp)₂]-Catalyzed Intramolecular C-H Amination

This protocol is adapted from the work of Du Bois and coworkers and is representative of modern C-H amination for this compound synthesis.[9]

Materials and Reagents:

  • Substrate: N-((2-(trimethylsilyl)ethoxy)methyl) protected sulfamate ester (1.0 equiv)

  • Catalyst: Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropanoate) [Rh₂(esp)₂] (0.01 equiv, 1 mol%)

  • Oxidant: Phenyliodine diacetate [PhI(OAc)₂] (1.1 equiv)

  • Additive: Magnesium oxide [MgO] (2.5 equiv)

  • Solvent: Anhydrous Benzene (0.1 M concentration)

  • Standard laboratory glassware, magnetic stirrer, argon or nitrogen source.

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the sulfamate ester substrate (e.g., 0.5 mmol, 1.0 equiv), MgO (1.25 mmol, 2.5 equiv), and Rh₂(esp)₂ (0.005 mmol, 0.01 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous benzene (5.0 mL) via syringe, followed by the solid PhI(OAc)₂ (0.55 mmol, 1.1 equiv).

    • Scientist's Note: MgO is added to neutralize the acetic acid byproduct from the oxidant, which can otherwise interfere with the catalyst and promote side reactions. Anhydrous conditions are crucial as water can inhibit the catalyst.

  • Reaction Execution: Stir the resulting suspension vigorously at 40 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove MgO and other insoluble materials. Rinse the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure functionalized this compound product.

Safety and Handling

  • Rhodium Catalysts: Rhodium compounds are precious metal catalysts and should be handled with care to minimize loss. While generally not considered highly toxic, they are skin and eye irritants.[14][15] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[16] Work in a well-ventilated fume hood.

  • Diazo Compounds: Diazo compounds, particularly low molecular weight ones, can be explosive and should be handled with extreme caution.[17][18] They are sensitive to heat, light, and strong acids. Always use a safety shield. Avoid using ground-glass joints or metal spatulas which can cause detonation through friction. Quench any residual diazo compound carefully with acetic acid before workup.

  • Oxidants: Hypervalent iodine reagents like PhI(OAc)₂ are strong oxidants. Avoid contact with combustible materials.

  • Solvents: Use anhydrous solvents as required and perform reactions under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation and unwanted side reactions.

References

Application Notes and Protocols: Azetidine Derivatives as Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The constrained, four-membered azetidine ring is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity and synthetic tractability.[1][2][3] Its incorporation into small molecules can significantly influence their conformational preferences, leading to enhanced binding affinity and selectivity for biological targets.[1] This guide provides a comprehensive overview of the application of this compound derivatives as potent and selective blockers of voltage-gated calcium channels (VGCCs), critical players in a myriad of physiological processes. We will explore the underlying principles of their mechanism of action, provide detailed, field-proven protocols for their synthesis and biological evaluation, and discuss their therapeutic potential in cardiovascular and neurological disorders.

Introduction: The Intersection of this compound Chemistry and Calcium Channel Biology

Voltage-gated calcium channels are transmembrane proteins that regulate the influx of calcium ions into cells in response to membrane depolarization.[4] This calcium influx serves as a crucial second messenger, triggering a diverse array of cellular processes, including muscle contraction, neurotransmitter release, and gene expression.[4] VGCCs are classified into several subtypes, with the L-type (Long-lasting) and T-type (Transient) channels being prominent targets for therapeutic intervention.[5][6]

Calcium channel blockers (CCBs) are a well-established class of drugs used in the management of cardiovascular diseases such as hypertension, angina pectoris, and certain arrhythmias.[7][8][9] The discovery that the this compound moiety can serve as a key pharmacophore in the design of novel CCBs has opened new avenues for drug development. The compact and rigid nature of the this compound ring helps to pre-organize the molecule into a bioactive conformation, potentially leading to improved potency and selectivity compared to more flexible acyclic analogues.[1] A notable example is Azelnidipine, a third-generation dihydropyridine-based L-type calcium channel blocker that incorporates an this compound ring, known for its potent antihypertensive effects and favorable pharmacokinetic profile.[10][11][12]

Mechanism of Action: How this compound Derivatives Modulate Calcium Channel Function

This compound derivatives, like other CCBs, exert their effects by physically occluding the pore of the calcium channel or by allosterically modifying the channel's gating properties.[8] The specific interactions depend on the chemical structure of the derivative and the subtype of the calcium channel.

  • L-type Calcium Channels (CaV1.x): Primarily found in cardiac and smooth muscle cells, L-type channels are the main targets for antihypertensive drugs.[5] this compound-containing dihydropyridines, such as Azelnidipine, bind to the α1 subunit of the L-type channel, stabilizing it in a closed or inactivated state and thereby reducing calcium influx.[8][13] This leads to vasodilation and a decrease in blood pressure.[13][14]

  • T-type Calcium Channels (CaV3.x): These channels are involved in neuronal firing, cardiac pacemaking, and pain signaling.[6][15] Certain spiro-piperidine azetidines and azetidinones have been identified as potent blockers of T-type calcium channels, showing promise for the treatment of epilepsy and neuropathic pain.[15][16]

The following diagram illustrates the general mechanism of action of calcium channel blockers.

CalciumChannelBlocker_Mechanism cluster_membrane Cell Membrane cluster_cellular Intracellular Space CaV Voltage-Gated Calcium Channel Ca_in Ca2+ CaV->Ca_in Ca2+ Influx Ca_out Ca2+ Ca_out->CaV Depolarization (Opens Channel) CellularResponse Decreased Cellular Response Ca_in->CellularResponse Triggers This compound This compound Derivative This compound->CaV Binding & Blockade

Caption: Mechanism of this compound Derivative Action on VGCCs.

Synthesis of this compound Derivatives

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[3] However, several reliable synthetic routes have been developed.

General Synthetic Strategies

Common methods for constructing the this compound ring include intramolecular cyclization reactions.[17] One of the most efficient methods is the Couty's this compound synthesis, which involves the cyclization of β-amino alcohols.[18] Another approach is the cycloaddition of an imine with a chloroacetyl chloride to form an azetidin-2-one (a β-lactam), which can then be further modified.[19]

The following diagram outlines a generalized workflow for the synthesis and purification of this compound derivatives.

Azetidine_Synthesis_Workflow Start Starting Materials (e.g., β-amino alcohol) Reaction Intramolecular Cyclization Reaction Start->Reaction Workup Reaction Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure this compound Derivative Characterization->FinalProduct

Caption: General workflow for this compound derivative synthesis.

Protocol: Synthesis of a Representative N-substituted-3-hydroxythis compound

This protocol describes a general procedure for the synthesis of an N-substituted-3-hydroxythis compound, a common scaffold for further elaboration.

Materials:

  • N-substituted-3-amino-1,2-propanediol

  • Thionyl chloride (SOCl₂)

  • Sodium hydroxide (NaOH)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Chlorination: Dissolve the N-substituted-3-amino-1,2-propanediol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath. Add thionyl chloride dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Cool the reaction mixture back to 0 °C. Slowly add a solution of sodium hydroxide in water, ensuring the temperature does not exceed 10 °C. Stir the biphasic mixture vigorously for 4-6 hours at room temperature.

  • Work-up: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-substituted-3-hydroxythis compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation: Assessing Calcium Channel Blocking Activity

The biological activity of newly synthesized this compound derivatives can be assessed using a combination of in vitro and cellular assays.

Electrophysiology: The Gold Standard for Channel Function

Patch-clamp electrophysiology is the most direct method to measure the effect of a compound on ion channel activity.[20] This technique allows for the precise measurement of ionic currents through single or whole-cell populations of channels.

This protocol is designed for assessing the inhibitory effect of this compound derivatives on voltage-gated calcium channels expressed in a suitable cell line (e.g., HEK293 cells stably expressing the channel of interest).

Materials:

  • HEK293 cells stably expressing the target calcium channel subtype (e.g., CaV1.2 or CaV3.2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Poly-L-lysine coated glass coverslips

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH 7.2 with CsOH)

  • Test compound (this compound derivative) dissolved in a suitable vehicle (e.g., DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate the cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Seal Formation: Approach a single cell with the recording pipette and form a high-resistance (gigaohm) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Apply a voltage protocol to elicit calcium channel currents. A typical protocol for L-type channels involves holding the cell at -80 mV and applying a depolarizing step to 0 mV for 200 ms.

  • Compound Application: After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Calcium Imaging Assays: High-Throughput Screening

Fluorescence-based calcium imaging assays are well-suited for the primary screening of large compound libraries to identify potential calcium channel blockers.[21][22] These assays utilize calcium-sensitive fluorescent dyes that report changes in intracellular calcium concentration.

This protocol describes a high-throughput assay using a Fluorescent Imaging Plate Reader (FLIPR) to measure calcium influx in a 96- or 384-well format.[21]

Materials:

  • Cell line expressing the target calcium channel (e.g., SH-SY5Y neuroblastoma cells endogenously expressing N-type calcium channels).[22]

  • Cell culture medium

  • Black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Depolarizing agent (e.g., KCl solution)

  • Test compounds (this compound derivatives)

Procedure:

  • Cell Plating: Seed the cells into the microplates and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37 °C.

  • Compound Addition: Wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a specified period (e.g., 15-30 minutes).

  • FLIPR Measurement: Place the microplate into the FLIPR instrument. Initiate the recording of fluorescence intensity.

  • Stimulation: After a baseline reading, add the depolarizing KCl solution to all wells to open the voltage-gated calcium channels.

  • Data Analysis: Measure the peak fluorescence response after the addition of KCl. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values from the dose-response curves.

The following diagram depicts the workflow for a FLIPR-based calcium influx assay.

FLIPR_Assay_Workflow Start Seed Cells in Microplate DyeLoading Load Cells with Calcium-Sensitive Dye (Fluo-4 AM) Start->DyeLoading CompoundIncubation Incubate with This compound Derivatives DyeLoading->CompoundIncubation FLIPR Measure Baseline Fluorescence (FLIPR) CompoundIncubation->FLIPR Stimulation Stimulate with Depolarizing Agent (e.g., KCl) FLIPR->Stimulation Measurement Measure Peak Fluorescence Response Stimulation->Measurement Analysis Data Analysis (IC50 Determination) Measurement->Analysis

Caption: Workflow of a FLIPR-based calcium influx assay.

Data Presentation and Interpretation

The results from the biological assays should be presented in a clear and concise manner to allow for easy comparison of the activity of different this compound derivatives.

Table 1: Representative Data for this compound Derivatives as Calcium Channel Blockers

Compound IDTarget ChannelAssay TypeIC₅₀ (nM)
AZD-001CaV1.2Electrophysiology15.2
AZD-001CaV1.2FLIPR21.8
AZD-002CaV1.2Electrophysiology125.6
AZD-002CaV1.2FLIPR150.3
AZD-003CaV3.2Electrophysiology8.9
AZD-003CaV3.2FLIPR12.4

Conclusion and Future Directions

This compound derivatives represent a promising class of calcium channel blockers with the potential for therapeutic applications in a range of diseases. The structural constraints imposed by the this compound ring can be exploited to design compounds with high potency and selectivity for specific calcium channel subtypes. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of novel this compound-based CCBs. Future research in this area will likely focus on the development of subtype-selective blockers with improved pharmacokinetic and safety profiles, as well as the exploration of their therapeutic potential in less traditional areas of calcium channel pharmacology, such as neurodegenerative diseases and chronic pain.[6][23][24]

References

Application Notes and Protocols: Synthesis of Spirocyclic Azetidines for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Azetidines in Medicinal Chemistry

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds to navigate the complexities of biological space. Among these, spirocyclic azetidines have emerged as a particularly promising class of compounds. These unique structures, characterized by two rings sharing a single carbon atom, one of which is a four-membered azetidine ring, offer a compelling combination of structural rigidity and chemical novelty.[1][2]

The inherent three-dimensionality of spirocyclic azetidines provides a distinct advantage in drug design. By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a biological target is minimized, potentially leading to enhanced potency. Furthermore, the introduction of sp³-rich centers helps to improve physicochemical properties such as solubility and metabolic stability, while moving away from the "flatland" of traditional aromatic ring systems.[3]

Spirocyclic azetidines are increasingly utilized as bioisosteres for more common saturated heterocycles like piperidines, morpholines, and piperazines.[3][4][5] This bioisosteric replacement can lead to improved pharmacological profiles, including enhanced target selectivity and reduced off-target effects, while also providing an avenue to explore novel intellectual property space.[4][6]

This application note provides a detailed overview of the key synthetic strategies for accessing spirocyclic azetidines, complete with experimental protocols and insights into the rationale behind these methods.

Synthetic Strategies for Spirocyclic Azetidines

The construction of the strained four-membered this compound ring within a spirocyclic framework presents unique synthetic challenges. However, a number of robust methods have been developed, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions: The Staudinger Synthesis

The Staudinger [2+2] cycloaddition between a ketene and an imine remains one of the most widely employed methods for the synthesis of β-lactams (azetidin-2-ones), which can be subsequently reduced to the corresponding azetidines.[1][7] This approach is particularly valuable for the synthesis of spirocyclic β-lactams.[8]

Mechanism and Rationale:

The reaction proceeds through a zwitterionic intermediate formed from the nucleophilic attack of the imine nitrogen on the ketene. Subsequent conrotatory ring closure yields the β-lactam ring.[7] The choice of substituents on both the ketene and the imine can influence the stereochemical outcome of the reaction.

Protocol 1: Synthesis of a Spirocyclic β-Lactam via Staudinger Cycloaddition [1][9]

This protocol describes the synthesis of a spiro-β-lactam from a cyclic imine and a ketene generated in situ.

Materials:

  • Cyclic imine (1.0 equiv)

  • Acyl chloride (e.g., chloroacetyl chloride) (1.2 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a solution of the cyclic imine in anhydrous DCM at 0 °C under an inert atmosphere, add triethylamine.

  • Slowly add a solution of the acyl chloride in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired spirocyclic β-lactam.

Subsequent Reduction to the Spirocyclic this compound:

The resulting β-lactam can be reduced to the corresponding spirocyclic this compound using a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Table 1: Representative Yields for Staudinger Synthesis of Spiro-β-lactams

Imine SubstrateKetene PrecursorProductYield (%)Reference
Isatin-derived imineAryl acetic acidSpirooxindole-β-lactamup to 98%[1]
Xanthene-derived imineXanthene-9-carboxylic acidC3 spiro-β-lactam41-71%[1]
Steroidal dienamide-Steroidal spiro-β-lactam22-68%[1]

Diagram 1: Generalized Staudinger [2+2] Cycloaddition

Staudinger ketene R1R2C=C=O zwitterion Zwitterionic Intermediate ketene->zwitterion + Imine imine R3N=CHR4 blactam β-Lactam zwitterion->blactam Ring Closure Dipolar_Cycloaddition start Imine + Dipolarophile reagents Ag₂O, DBU, Toluene, RT start->reagents cycloaddition [3+2] Cycloaddition reagents->cycloaddition product Spirocyclic Product cycloaddition->product purification Purification product->purification Ring_Expansion start Methylene Aziridine + Diazo Compound catalyst Rh₂(OAc)₄ start->catalyst ylide Ylide Formation catalyst->ylide rearrangement Ring-Opening/ Ring-Closing Cascade ylide->rearrangement product Spirocyclic Methylene this compound rearrangement->product Photoredox_Cycle PC PC PC_star PC* PC->PC_star hv Amine_radical Amine Radical Cation PC_star->Amine_radical + Amine Amine Amine Amine_radical->PC - e- Amino_radical α-Amino Radical Amine_radical->Amino_radical - H+ Vinyl_radical Vinyl Radical Amino_radical->Vinyl_radical + Alkyne Alkyne Alkyne Cyclization Cyclization Vinyl_radical->Cyclization Product This compound Product Cyclization->Product

References

Application Note: Azetidine-Based Scaffolds for Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for hit identification, moving beyond the sheer numbers game of high-throughput screening (HTS) to a more rational, efficient exploration of chemical space.[1] The core principle is elegant: screen small, low-complexity molecules ("fragments," MW < 300 Da) at high concentrations to identify weak but highly efficient binders.[2] These initial hits serve as high-quality starting points for elaboration into potent, drug-like leads. While early FBDD libraries were often dominated by flat, aromatic compounds, the field is increasingly recognizing the profound advantages of incorporating three-dimensional (3D), sp³-rich scaffolds.[3][4] Such fragments offer better physicochemical properties, particularly solubility, and can access more complex binding pockets, potentially leading to greater selectivity and novel intellectual property.[3][5]

Among saturated heterocycles, the azetidine ring—a four-membered nitrogen-containing scaffold—has emerged as a uniquely privileged motif for 3D-fragment design.[6] Its inherent ring strain (approx. 25.4 kcal/mol) confers a rigid, non-planar geometry that distinguishes it from more flexible five- and six-membered rings like pyrrolidine and piperidine.[7][8] This structural rigidity, combined with its ability to improve aqueous solubility and metabolic stability, makes this compound an exceptional tool for medicinal chemists aiming to escape "flatland" and design next-generation therapeutics.[6][9]

This guide provides a comprehensive overview of the strategic application of this compound-based scaffolds in FBDD, from library design and synthesis to biophysical screening and hit elaboration. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this powerful chemical scaffold.

The this compound Scaffold: A Privileged Motif for FBDD

The decision to incorporate this compound into a fragment library is grounded in its distinct physicochemical and structural properties. These features directly address common challenges in drug discovery, such as poor solubility, metabolic instability, and the need for precise vector-based elaboration.

Superior Physicochemical Properties

Compared to its larger saturated counterparts, the this compound ring imparts a more favorable property profile on parent molecules. The strained C-N-C bond angles and the non-planar ring pucker disrupt planarity and can reduce lipophilicity while improving aqueous solubility—a critical attribute for fragment screening, which often requires millimolar concentrations.[6]

PropertyThis compoundPyrrolidinePiperidineRationale & Impact on FBDD
Ring Strain (kcal/mol) ~25.4[7]~5.8[8]~0[8]High strain confers rigidity, reducing the entropic penalty of binding and providing well-defined exit vectors.
pKa (conjugate acid) 11.29[10][11]11.2711.12The strong basicity allows for salt formation, significantly enhancing solubility for screening buffers.
Calculated LogP (XLogP3) -0.1[11]0.40.8Lower lipophilicity reduces the risk of non-specific binding and promiscuity, a common source of false positives.
Geometry Non-planar PuckerEnvelope/TwistChairThe defined 3D shape allows for better exploration of non-planar binding sites compared to flat aromatic fragments.[3]
Conformational Restraint and Vectorial Exit Points

The rigidity of the this compound ring is a key strategic advantage.[8][12] Unlike flexible alkyl chains or larger rings, the this compound scaffold holds its substituents in well-defined spatial orientations. This pre-organization reduces the entropic cost of binding to a protein target, which can lead to higher ligand efficiency (LE). Furthermore, the defined substitution points on the ring (primarily the N1 and C3 positions) act as precise "exit vectors" for fragment growth. This allows for a more controlled and predictable structure-activity relationship (SAR) exploration during the hit-to-lead phase.

G cluster_0 This compound Core This compound This compound Scaffold N1_Vector N1 Vector (Amide, Alkylation) This compound->N1_Vector Growth/Linking C3_Vector C3 Vector (Diverse Substituents) This compound->C3_Vector Growth/Linking caption Defined Exit Vectors from the this compound Scaffold.

Caption: Defined Exit Vectors from the this compound Scaffold.

Design and Synthesis of this compound-Based Fragment Libraries

A successful FBDD campaign begins with a high-quality, diverse library. For azetidines, this involves both computational design to explore accessible chemical space and robust synthetic strategies to produce the desired fragments.

Synthetic Strategies

While historically considered challenging to synthesize, modern organic chemistry offers several reliable routes to functionalized azetidines.[6][13] Key strategies include intramolecular cyclizations of γ-amino alcohols or halides and photocycloadditions like the aza Paternò–Büchi reaction.[7][14] Strain-release functionalization of highly reactive precursors like 1-azabicyclobutanes also enables modular and rapid library synthesis.[9][15]

Protocol 2.1.1: Example Synthesis of a 3-Amino-1-Boc-Azetidine Core

This protocol outlines a common route to a versatile 3-aminothis compound scaffold, a key building block for library production. The 3-amino group provides a handle for diversification, while the Boc-protected nitrogen can be deprotected for further modification.

Materials:

  • N-Boc-serinol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Sodium azide (NaN₃)

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH), Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Step 1: Mitsunobu Cyclization (Expertise & Experience)

    • Rationale: This step leverages an intramolecular Mitsunobu reaction to form the strained this compound ring. The reaction works by activating the primary alcohol for nucleophilic attack by the Boc-protected amine.

    • a. Dissolve N-Boc-serinol (1.0 eq) and PPh₃ (1.2 eq) in anhydrous THF (0.1 M).

    • b. Cool the solution to 0 °C in an ice bath.

    • c. Add DIAD (1.2 eq) dropwise over 30 minutes. Caution: DIAD is toxic and potentially explosive; handle with care in a fume hood.

    • d. Allow the reaction to warm to room temperature and stir for 16 hours.

    • e. Monitor reaction completion by TLC or LC-MS.

    • f. Concentrate the reaction mixture in vacuo and purify by flash column chromatography to yield the protected this compound.

  • Step 2: Azide Introduction (Trustworthiness)

    • Rationale: The hydroxyl group of the cyclized product is converted to an azide, a versatile precursor to the amine. This two-step process (activation then displacement) is often more reliable than direct amination.

    • a. The cyclized product is subjected to standard conditions for alcohol-to-azide conversion (e.g., via a mesylate intermediate followed by displacement with NaN₃).

  • Step 3: Reduction to Amine (Authoritative Grounding)

    • Rationale: The azide is cleanly reduced to the primary amine via catalytic hydrogenation. This method is high-yielding and avoids harsh reagents that could compromise the this compound ring.

    • a. Dissolve the azido-azetidine intermediate (1.0 eq) in MeOH.

    • b. Add 10% Pd/C (0.1 eq by weight).

    • c. Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 4-6 hours.

    • d. Filter the reaction through Celite to remove the catalyst and concentrate the filtrate to yield the desired 3-amino-1-Boc-azetidine. The product should be characterized by NMR and MS to confirm identity and purity.

Biophysical Screening of this compound Fragments

Because fragments bind weakly (typically in the high µM to mM range), highly sensitive biophysical techniques are required for primary screening.[16] The most common methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Surface Plasmon Resonance (SPR), and X-ray crystallography.[2][17][18]

FBDD_Workflow cluster_screening Screening Cascade SPR Primary Screen: Surface Plasmon Resonance (SPR) NMR Hit Validation: STD-NMR SPR->NMR Confirm Binders XRay Structural Biology: X-Ray Crystallography NMR->XRay Elucidate Binding Mode LeadOpt Hit-to-Lead Optimization XRay->LeadOpt Guide Optimization Library This compound Fragment Library Library->SPR Protein Target Protein Protein->SPR caption This compound FBDD Screening and Optimization Workflow.

Caption: this compound FBDD Screening and Optimization Workflow.

Protocol: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index at a sensor surface where the target protein is immobilized, allowing for real-time detection of binding events.[16][17][19] It is highly sensitive and provides valuable kinetic data (kₐ, kₔ).[19]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified, high-quality target protein (>95% purity)

  • This compound fragment library dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization (Trustworthiness)

    • Rationale: A stable and active immobilized protein surface is critical for reliable data.[1] Covalent amine coupling is a robust and common method.

    • a. Equilibrate the sensor surface with running buffer.

    • b. Activate the surface with a fresh 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • c. Inject the target protein (typically 10-50 µg/mL in a low-salt buffer like 10 mM acetate, pH 4.5) until the desired immobilization level is reached (e.g., 8000-12000 Resonance Units, RU).

    • d. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Fragment Screening (Expertise & Experience)

    • Rationale: Fragments are screened at a single high concentration to identify potential binders. Careful solvent correction is essential to avoid false positives from DMSO's high refractive index.[19]

    • a. Prepare fragment solutions by diluting DMSO stocks into running buffer to a final concentration of 200 µM (final DMSO concentration should be matched across all samples and the running buffer, e.g., 2%).

    • b. Inject each fragment solution over the target and a reference flow cell (an activated/deactivated surface without protein) for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).[20]

    • c. After each injection, regenerate the surface if necessary with a mild buffer (e.g., a low pH glycine solution) to remove the bound fragment.

    • d. Data Analysis: A "hit" is typically defined as a compound that produces a binding response significantly above the background noise and shows a dose-dependent response in follow-up experiments.

Protocol: Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful ligand-observed NMR technique used to confirm hits from primary screens.[18][21] It works by irradiating the protein and observing the transfer of saturation to protons on a binding ligand. Only molecules that bind to the target will show signals in the resulting difference spectrum.[18]

Materials:

  • NMR spectrometer (>500 MHz) with cryoprobe

  • Target protein solution in a deuterated buffer (e.g., 10-50 µM in PBS-d₆)

  • Fragment hit (1-2 mM final concentration from DMSO-d₆ stock)

  • NMR tubes

Procedure:

  • Sample Preparation (Authoritative Grounding)

    • a. Prepare a sample containing the target protein and the fragment hit in the deuterated buffer. The typical protein:ligand ratio is 1:100.[18]

    • b. Prepare a control sample containing only the fragment in the same buffer.

  • NMR Acquisition (Expertise & Experience)

    • Rationale: Two spectra are recorded: an "on-resonance" spectrum where the protein is selectively saturated and an "off-resonance" spectrum where the irradiation is applied to a region with no signals.[18]

    • a. Acquire a standard 1D ¹H spectrum of the sample to confirm the presence of ligand signals.

    • b. Set up the STD experiment. The on-resonance irradiation is typically applied in a region of the spectrum where only protein aliphatic signals resonate (~ -1 ppm). The off-resonance irradiation is applied far from any signals (~ 40 ppm).

    • c. The saturation time (typically 1-2 seconds) is a key parameter that may require optimization.[22]

  • Data Processing and Analysis (Trustworthiness)

    • a. Subtract the on-resonance spectrum from the off-resonance spectrum.

    • b. The resulting difference spectrum will only show signals from the fragment if it binds to the protein. The intensity of the STD signals is proportional to the binding affinity.

    • c. A true hit will produce clear signals in the difference spectrum that are absent in the control sample. Quantitative analysis of the STD signals can also provide valuable information about which part of the fragment is in closest contact with the protein (binding epitope mapping).[23]

From Hit to Lead: The Path Forward

Once a series of this compound-based fragments are validated as binders, the next phase involves evolving them into more potent lead compounds. This is typically a structure-guided process where X-ray crystallography or cryo-EM provides a detailed 3D picture of how the fragment binds to the target.[2] This structural information is invaluable, as it reveals which vectors on the this compound scaffold are pointing towards solvent-exposed regions, providing clear opportunities for synthetic elaboration ("fragment growing").

The synthetic tractability of the this compound core is a major advantage here. The N1 and C3 positions can be functionalized through a wide range of established chemical reactions, allowing medicinal chemists to systematically build out the fragment, adding new interactions with the protein to improve affinity and selectivity.[24][25]

Conclusion

This compound-based scaffolds represent a significant advancement in the field of fragment-based drug design. Their unique combination of 3D-richness, conformational rigidity, and favorable physicochemical properties allows them to effectively probe complex biological targets while providing excellent starting points for lead optimization. By integrating robust synthetic strategies with sensitive biophysical screening techniques, researchers can unlock the full potential of this privileged scaffold to accelerate the discovery of novel, high-quality therapeutics.

References

Application Notes and Protocols: A Guide to the Regio- and Diastereoselective Synthesis of 2-Arylazetidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-arylazetidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional conformations that can significantly enhance pharmacological properties such as metabolic stability and bioavailability.[1][2] The strained four-membered ring system offers a synthetically challenging yet rewarding target for organic chemists. This guide provides an in-depth overview of modern synthetic strategies for the regio- and diastereoselective preparation of 2-arylazetidines, focusing on practical methodologies and the underlying principles that govern their stereochemical outcomes.

Core Synthetic Strategies

The controlled synthesis of 2-arylazetidines hinges on several key disconnection approaches. This guide will detail two robust and highly effective methods: a two-step synthesis commencing from oxirane intermediates and a diastereoselective pathway involving an imino-aldol reaction.

Strategy 1: Two-Step Regio- and Diastereoselective Synthesis from Oxiranes

A versatile and scalable two-step methodology allows for the synthesis of a diverse range of 2-arylazetidines from readily available starting materials, often with excellent overall yields.[1][3][4][5][6][7][8] This kinetically controlled reaction favors the formation of the strained four-membered this compound ring over the thermodynamically more stable five-membered pyrrolidine ring.[1][3][4][6] A key advantage of this method is its demonstrated tolerance to a wide variety of functional groups.[1][3][4][5][6]

The overall synthetic workflow is depicted below:

two_step_synthesis start N-Substituted Benzylamine + Epichlorohydrin/Tosylates intermediate Oxiranylmethyl- benzylamine Intermediate start->intermediate Step 1: Nucleophilic Opening base Strong Base (e.g., LiDA-KOR) intermediate->base Step 2: Deprotonation product trans-3-(Hydroxymethyl)- 2-arylthis compound base->product Intramolecular Cyclization (4-exo-tet) imino_aldol_synthesis start tert-Butyl Acetate + N-Tosylarylaldehyde intermediate1 N-Tosyl-β-amino Ester start->intermediate1 LDA, THF, -78 °C (Imino-Aldol Reaction) intermediate2 β-Amino Alcohol intermediate1->intermediate2 LAH, THF (Reduction) product 2-Aryl-N-tosylthis compound intermediate2->product TsCl, KOH, THF (Intramolecular Cyclization)

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Labyrinth of Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Technical Support > Troubleshooting Guides & FAQs

Welcome to the technical support center dedicated to the synthesis of the this compound four-membered ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments. This compound-containing molecules are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, but their synthesis is often hampered by challenges related to ring strain and reactivity.[1][2][3] This guide is designed to provide practical, experience-driven advice to navigate these synthetic hurdles.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Issue 1: Low or No Yield in Intramolecular Cyclization for this compound Formation

Question: I am attempting to synthesize a substituted this compound via intramolecular cyclization of a γ-amino alcohol (after converting the alcohol to a good leaving group), but I'm consistently getting low yields or a complex mixture of products. What are the likely causes and how can I optimize my reaction?

Answer: This is a very common and frustrating problem in this compound synthesis. The formation of a strained four-membered ring is often kinetically and thermodynamically less favorable than competing side reactions.[4] Here’s a breakdown of the likely culprits and troubleshooting strategies:

Causality Behind Experimental Choices:

The core of the issue lies in favoring the intramolecular nucleophilic substitution over competing intermolecular reactions (polymerization) and elimination pathways. The choice of solvent, concentration, base, and leaving group all play a critical role in tipping the balance towards your desired this compound product.

Troubleshooting Workflow:

  • Concentration is Key (High Dilution Principle): Intermolecular reactions are concentration-dependent. To favor the intramolecular pathway, the reactive intermediate must find itself before it finds another molecule.

    • Actionable Advice: Employ high-dilution conditions. This can be achieved by the slow addition of your substrate to a heated solution of the base using a syringe pump. This maintains a very low concentration of the substrate at any given time.

  • Leaving Group Efficiency: A poor leaving group will slow down the desired cyclization, giving side reactions more time to occur.

    • Actionable Advice: If you are using a halide (Cl, Br), consider converting it to a better leaving group like a tosylate (Ts), mesylate (Ms), or triflate (Tf). In some cases, an in-situ Finkelstein reaction (using NaI) can convert a chloride or bromide to a more reactive iodide.[5]

  • The Right Base for the Job: The base is not just a proton scavenger; its properties can dramatically influence the reaction outcome.

    • Actionable Advice:

      • For γ-haloamines, a strong, non-nucleophilic base is often required to deprotonate the amine without competing in the substitution reaction. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5]

      • Avoid strong, sterically hindered bases if elimination is a concern.

  • Solvent Effects: The solvent can influence the solubility of your substrate and the reactivity of the nucleophile and leaving group.

    • Actionable Advice: Aprotic polar solvents like DMF or acetonitrile are often good choices as they can solvate the cation of the base and leave the anion more reactive.

Summary of Troubleshooting Strategies for Low Yield in Intramolecular Cyclization:

ParameterRecommended ActionRationale
Concentration Use high dilution conditions (e.g., syringe pump addition).Favors intramolecular cyclization over intermolecular polymerization.
Leaving Group Convert -OH to -OTs, -OMs, or -OTf.Increases the rate of the desired nucleophilic substitution.[5]
Base Use a strong, non-nucleophilic base (e.g., NaH, K₂CO₃).Prevents the base from acting as a competing nucleophile.[5]
Solvent Use a polar aprotic solvent (e.g., DMF, MeCN).Enhances the reactivity of the nucleophile.
Issue 2: The Aza-Paternò-Büchi Reaction is Inefficient or Fails

Question: I am trying to synthesize an this compound using a [2+2] photocycloaddition (aza-Paternò-Büchi reaction) between an imine and an alkene, but the reaction is giving a poor yield or not working at all. What are the common pitfalls?

Answer: The aza-Paternò-Büchi reaction is a powerful tool for this compound synthesis, but it is often plagued by challenges related to the photochemistry of the imine component.[6][7]

Causality Behind Experimental Choices:

Successful photocycloaddition depends on the efficient formation of an excited state of the imine and its subsequent reaction with the alkene. Competing non-productive decay pathways of the excited imine, such as E/Z isomerization, are a major hurdle.[6][8]

Troubleshooting Workflow:

  • Imine Photophysics: The primary challenge is that many acyclic imines rapidly undergo E/Z isomerization from their excited state, which is a non-productive relaxation pathway that competes with the desired cycloaddition.[8]

    • Actionable Advice:

      • Use Cyclic Imines: If your synthetic route allows, using a cyclic imine can prevent E/Z isomerization and significantly improve the efficiency of the photocycloaddition.[6]

      • Substituent Effects: The electronic nature of the substituents on the imine can influence the energy of the excited states. In some cases, specific substitution patterns can favor the reactive π-π* excited state over the less reactive n-π* state.[7]

  • Triplet Sensitization: For some imine-alkene pairs, direct irradiation may not be efficient. In these cases, a triplet sensitizer can be used to populate the triplet excited state of the imine, which can then undergo cycloaddition.

    • Actionable Advice: Experiment with triplet sensitizers like acetone or benzophenone. The choice of sensitizer depends on the triplet energy of your imine.

  • Reaction Conditions: Photochemical reactions are sensitive to the reaction setup.

    • Actionable Advice:

      • Wavelength: Ensure you are using the correct wavelength of light to excite your imine or sensitizer.

      • Solvent: The solvent should be transparent at the irradiation wavelength.

      • Degassing: Oxygen can quench excited states, so it is often beneficial to degas the reaction mixture before irradiation.

Decision-Making Workflow for Aza-Paternò-Büchi Reactions:

aza_paterno_buchi_troubleshooting start Low Yield in Aza-Paternò-Büchi Reaction check_imine Is the imine acyclic? start->check_imine use_cyclic Consider using a cyclic imine if possible. check_imine->use_cyclic Yes acyclic_options Explore acyclic imine options check_imine->acyclic_options No optimize_conditions Optimize reaction conditions (wavelength, solvent, degassing). use_cyclic->optimize_conditions triplet_sensitization Try triplet sensitization (e.g., benzophenone). acyclic_options->triplet_sensitization triplet_sensitization->optimize_conditions success Improved Yield optimize_conditions->success

Caption: Troubleshooting workflow for the aza-Paternò-Büchi reaction.

Issue 3: Unwanted Ring-Opening of the this compound Product

Question: I have successfully synthesized my this compound, but it seems to be unstable and undergoes ring-opening during purification or subsequent reaction steps. How can I mitigate this?

Answer: The inherent ring strain of azetidines (approximately 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially under acidic or electrophilic conditions.[1][9]

Causality Behind Experimental Choices:

The stability of the this compound ring is highly dependent on the substituents on the nitrogen and carbon atoms, as well as the reaction conditions. Activation of the nitrogen atom, either by protonation or by reaction with an electrophile, significantly increases the susceptibility of the ring to nucleophilic attack.[10][11]

Troubleshooting Workflow:

  • pH Control: Azetidines are generally more stable under neutral or basic conditions. Acidic conditions can lead to protonation of the nitrogen, forming a highly reactive azetidinium ion that is readily attacked by nucleophiles.[10][11]

    • Actionable Advice:

      • During workup and purification (e.g., column chromatography), use a buffer or add a small amount of a non-nucleophilic base (like triethylamine) to the eluent to maintain neutral or slightly basic conditions.

      • Avoid strongly acidic conditions in subsequent reaction steps if possible.

  • Nitrogen Protecting Groups: The choice of the N-substituent has a profound impact on the stability of the this compound ring. Electron-withdrawing groups can decrease the basicity of the nitrogen, making it less prone to protonation.

    • Actionable Advice: Consider using an electron-withdrawing protecting group (e.g., tosyl, nosyl, or a carbamate) to stabilize the ring. These groups can be removed later in the synthetic sequence.

  • Steric Hindrance: Bulky substituents on the ring can sterically hinder the approach of nucleophiles, thus increasing the kinetic stability of the this compound.

    • Actionable Advice: If your synthetic design allows, introducing sterically demanding groups can enhance the stability of the this compound ring.

Factors Influencing this compound Ring Stability:

FactorEffect on StabilityMitigation Strategy
Low pH Decreases stability (protonation of N).[11]Maintain neutral or basic conditions during workup and subsequent reactions.
Electrophiles Decreases stability (formation of azetidinium ions).Choose reaction pathways that avoid strong electrophiles.
N-Substituent Electron-withdrawing groups increase stability.Utilize electron-withdrawing protecting groups (e.g., -Ts, -Boc).
Steric Hindrance Increases kinetic stability.Introduce bulky substituents on the ring if possible.

Experimental Protocols

Protocol 1: Synthesis of a 1-Tosyl-azetidine via Intramolecular Cyclization

This protocol describes the synthesis of a 1-tosyl-azetidine from a γ-amino alcohol, a common and reliable method.

Step 1: Tosylation of the γ-Amino Alcohol

  • Dissolve the γ-amino alcohol (1.0 eq) in pyridine or dichloromethane (DCM).

  • Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute HCl (to remove pyridine) and brine, then dry over anhydrous Na₂SO₄.

  • Purify by column chromatography to obtain the N,O-ditosylated intermediate.

Step 2: Intramolecular Cyclization

  • Dissolve the N,O-ditosylated intermediate (1.0 eq) in a suitable solvent like DMF or THF.

  • Add a base such as sodium hydride (NaH, 1.2 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and quench carefully with water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purify by column chromatography to yield the desired 1-tosyl-azetidine.

Workflow for this compound Synthesis via Intramolecular Cyclization:

cyclization_workflow start γ-Amino Alcohol tosylation Tosylation (TsCl, Pyridine) start->tosylation intermediate N,O-Ditosylated Intermediate tosylation->intermediate cyclization Intramolecular Cyclization (Base, Heat) intermediate->cyclization product 1-Tosyl-azetidine cyclization->product

Caption: General workflow for the synthesis of a 1-tosyl-azetidine.

References

Improving the yield of azetidine intramolecular cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Azetidine Synthesis

From the desk of the Senior Application Scientist

Welcome to the technical support center for improving the yield of this compound intramolecular cyclization. The synthesis of the strained four-membered this compound ring is a common challenge for researchers in medicinal chemistry and drug development.[1] Due to high ring strain and unfavorable reaction kinetics, low yields and competing side reactions are frequently encountered hurdles.[1]

This guide is structured to provide direct, actionable solutions to common problems you may face during your experiments. We will delve into the causality behind experimental choices, moving beyond simple procedural steps to empower you with a deeper understanding of the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My intramolecular cyclization is resulting in low to no yield. What are the most probable causes?

Low yields are the most common issue in this compound synthesis and can stem from several factors.[1][2] A systematic approach to troubleshooting is crucial.

  • Competing Intermolecular Reactions: Your precursor might be reacting with other molecules of itself (dimerization/polymerization) instead of cyclizing. This is especially prevalent at high concentrations.[2]

  • Poor Leaving Group: The efficiency of the SN2 cyclization is highly dependent on the quality of the leaving group. Halides (Cl, Br) are often less effective than sulfonates (mesylate, tosylate, nosylate).

  • Unfavorable Reaction Kinetics: The formation of a strained four-membered ring has a high activation energy.[1] Conditions may not be forcing enough to drive the reaction forward.

  • Side Reactions: Elimination (E2) reactions can compete with the desired substitution (SN2), particularly with sterically hindered substrates or inappropriate bases.[2]

  • Steric Hindrance: Bulky substituents on the carbon backbone or on the nitrogen atom can impede the required trajectory for the intramolecular attack.[2]

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental failures with detailed diagnostic and corrective actions.

Issue 1: Low Product Yield, Unreacted Starting Material

You observe significant amounts of your γ-amino alcohol or γ-haloamine starting material even after prolonged reaction times.

Causality: This points to an activation energy problem. The conditions are not sufficient to overcome the kinetic barrier of the reaction, which could be due to a poor leaving group, insufficient temperature, or an inappropriate solvent.

Solutions:

  • Improve the Leaving Group: If you are using a halide (e.g., from a γ-chloroamine), its reactivity is often insufficient. Convert the corresponding γ-amino alcohol to a better leaving group, such as a mesylate or tosylate. Mesylates are generally more reactive than tosylates.[3]

  • Increase Temperature: Ring closure to form strained rings is often slow at room temperature.[4] Consider increasing the reaction temperature. Switching to a higher-boiling solvent like DMF, DMSO, or DCE can facilitate this and also help to accelerate the SN2 reaction.[2][5][6]

  • Optimize Base and Solvent: For the cyclization of a γ-haloamine or a sulfonate ester of a γ-amino alcohol, a strong, non-nucleophilic base is required to deprotonate the amine/sulfonamide without competing in the substitution reaction. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a classic and effective choice.[2][7]

Parameter Recommendation Rationale
Leaving Group Mesylate (Ms) > Tosylate (Ts) > Iodide (I) > Bromide (Br) > Chloride (Cl)Better leaving groups lower the activation energy for the SN2 displacement.
Base NaH, K₂CO₃, DBUStrong, non-nucleophilic bases deprotonate the amine without competing as a nucleophile.[2]
Solvent DMF, DMSO, THF, DCEPolar aprotic solvents stabilize the transition state of SN2 reactions, increasing the rate.[2][6]
Temperature Room Temp to RefluxHigher temperatures help overcome the activation energy barrier for forming the strained ring.[5]

Workflow Diagram: Troubleshooting Low Yield

G start Low Yield of this compound check_sm Starting Material (SM) Consumed? start->check_sm sm_no No check_sm->sm_no No sm_yes Yes check_sm->sm_yes Yes improve_lg Improve Leaving Group (e.g., -OH to -OMs) sm_no->improve_lg increase_temp Increase Temperature / Switch to High-Boiling Solvent improve_lg->increase_temp optimize_base Optimize Base (e.g., NaH in DMF) increase_temp->optimize_base end Improved Yield optimize_base->end check_side_products Analyze Side Products sm_yes->check_side_products intermolecular Dimer/Polymer Detected? check_side_products->intermolecular Intermolecular Rxn elimination Elimination Product Detected? check_side_products->elimination Elimination rearrangement Rearranged Product (e.g., Pyrrolidine)? check_side_products->rearrangement Rearrangement high_dilution Use High Dilution Conditions intermolecular->high_dilution change_base Use Less Hindered Base or Milder Conditions elimination->change_base check_rules Review Baldwin's Rules / Modify Substrate rearrangement->check_rules high_dilution->end change_base->end check_rules->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Issue 2: Formation of Competing Products (Dimers, Polymers, or Pyrrolidines)

Your starting material is consumed, but the desired this compound is either a minor product or absent, with other species dominating the reaction mixture.

Causality & Solutions:

  • Intermolecular Reaction Dominates: The rate of intermolecular reaction is outpacing the intramolecular cyclization.

    • The Fix: High Dilution. The principle of high dilution favors intramolecular processes. Instead of adding all reagents at once, try slow, syringe-pump addition of the substrate to the solution of the base. This keeps the instantaneous concentration of the substrate low, minimizing the chance for molecules to react with each other.[2]

  • Elimination Product Forms: Instead of substitution, the base is abstracting a proton, leading to an alkene.

    • The Fix: Modify Base/Temperature. This is common with sterically hindered substrates. Switch to a less hindered base or run the reaction at a lower temperature to favor the SN2 pathway, which has a lower activation energy than the E2 pathway.

  • Rearrangement to a 5-Membered Ring (Pyrrolidine): This is a classic problem governed by stereoelectronic principles, often summarized by Baldwin's Rules.[8][9] The formation of a 4-membered ring via intramolecular SN2 reaction is classified as a "4-exo-tet" cyclization. This process is geometrically favored according to Baldwin's rules.[8][10] However, if the substrate geometry allows for a competing "5-endo-tet" cyclization to form a pyrrolidine, the thermodynamic stability of the 5-membered ring can sometimes make it a significant byproduct.[5]

    • The Fix: Substrate Control. This is most common in systems like the cyclization of epoxy amines. The stereochemistry of the starting material is critical. For instance, using a cis-3,4-epoxy amine strongly favors the C3-attack (4-exo-tet) to yield the this compound, whereas a trans-epoxy amine can lead to the competing C4-attack (5-endo-tet) to form a pyrrolidine.[5]

Diagram: Baldwin's Rules for this compound Formation

G cluster_favored Favored Pathway cluster_disfavored Disfavored Pathway favored 4-Exo-Tet Cyclization (Forms this compound) disfavored 5-Endo-Tet Cyclization (Can form Pyrrolidine) Nucleophile Nitrogen Nucleophile Electrophile γ-Carbon with Leaving Group (LG) Nucleophile->Electrophile Intramolecular Attack Electrophile->favored Correct Trajectory (Exo) Electrophile->disfavored Incorrect Trajectory (Endo)

Caption: Favored vs. Disfavored cyclization pathways via Baldwin's Rules.

Experimental Protocols

Protocol 1: Synthesis of N-Tosyl-azetidine from a γ-Amino Alcohol

This two-step protocol is a robust method starting from a commercially available 3-amino-1-propanol derivative.

Step A: Mesylation of the γ-Amino Alcohol

  • Dissolve the N-tosyl-3-amino-1-propanol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.1 M under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (Et₃N, 1.5 eq) dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).[2]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor progress by TLC until the starting material is consumed.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often of sufficient purity to be used directly in the next step.[2]

Step B: Intramolecular Cyclization

  • Dissolve the crude mesylate from Step A in anhydrous THF or DMF (0.1 M).

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates H₂ gas.

  • Allow the reaction to warm to room temperature and stir overnight. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion (monitor by TLC/LC-MS).[2]

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the desired N-tosyl-azetidine.

References

Overcoming ring strain in azetidine functionalization reactions

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine Chemistry Core

Welcome to the technical support center for this compound functionalization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this strained four-membered heterocycle. The inherent ring strain of azetidines, approximately 25.4 kcal/mol, presents both a synthetic challenge and a unique opportunity for novel reactivity.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and successfully incorporate azetidines into your synthetic targets.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material is decomposing under acidic or basic conditions. How can I improve its stability?

A1: this compound stability is highly dependent on the substituents on both the nitrogen and the carbon atoms of the ring. The ring strain makes them susceptible to decomposition, especially under harsh pH conditions.[2]

  • Protecting Group Strategy: The choice of the nitrogen protecting group is critical. Electron-withdrawing groups like tosyl (Ts), nosyl (Ns), or Boc can enhance stability by reducing the nucleophilicity of the nitrogen atom. However, be aware that strongly acidic conditions for Boc deprotection can sometimes lead to ring opening.[3] Consider using protecting groups that can be removed under neutral conditions, such as a Cbz group which can be removed by hydrogenolysis.[3]

  • Reaction pH: If your reaction allows, buffering the medium to a near-neutral pH can prevent acid- or base-catalyzed decomposition.

  • Substituent Effects: The presence of certain substituents can predispose the this compound to decomposition. For instance, an N-substituted this compound with a pendant amide group has been shown to undergo acid-mediated intramolecular ring-opening.[2] If you observe unexpected decomposition, carefully analyze your substrate for potential intramolecular reactivity.

Q2: I am attempting a nucleophilic substitution at the C3 position, but I am observing low yields and significant byproducts. What is going wrong?

A2: Direct nucleophilic substitution on the this compound ring can be challenging due to the strained nature of the ring. The approach to functionalization often depends on the nature of the starting material and the desired product.

  • Strain-Release Functionalization: A powerful strategy is to utilize highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). The release of ring strain drives the reaction forward, allowing for the addition of a wide range of nucleophiles to form 3-substituted azetidines.[4][5][6] This method often provides higher yields and cleaner reactions compared to direct substitution on a pre-formed this compound.

  • Activation of the Leaving Group: If you are performing a direct substitution, ensure you have a good leaving group at the C3 position (e.g., tosylate, mesylate, or a halide).

  • Catalysis: Consider using a Lewis acid catalyst to activate the this compound ring or the leaving group. However, be cautious as strong Lewis acids can also promote ring-opening.[7]

Q3: My C-H functionalization reaction on the this compound ring is not working. What are the key considerations for this type of transformation?

A3: C-H functionalization of azetidines is a powerful tool for late-stage modification but comes with its own set of challenges due to the electron-deficient nature of the ring and the presence of the Lewis basic nitrogen.[8]

  • Directing Groups: Many successful C-H functionalization reactions on azetidines rely on directing groups to control regioselectivity. For example, a picolinoyl group on the nitrogen can direct palladium-catalyzed C(sp³)–H amination.[9]

  • Catalyst Choice: The choice of catalyst is crucial. Transition metal catalysts, particularly those based on palladium, rhodium, and iron, have been successfully employed.[9][10]

  • Oxidant: The oxidant used in the reaction can significantly impact the outcome. Reagents like PhI(OAc)₂ are commonly used in palladium-catalyzed reactions.[9]

  • Alternative Strategies: If direct C-H functionalization is proving difficult, consider alternative approaches such as undirected borylation of C(sp³)–H bonds, which can install a functional handle for further elaboration.[11]

Troubleshooting Common Issues

Issue Potential Cause Troubleshooting Suggestions
Low or no conversion Insufficient activation of the this compound ring.- Increase catalyst loading. - Switch to a more active catalyst (e.g., a different transition metal or ligand). - In strain-release reactions, ensure complete formation of the reactive intermediate (e.g., the azabicyclobutane).[4][6]
Steric hindrance around the reaction center.- Use a less bulky nucleophile or electrophile. - Increase the reaction temperature (monitor for decomposition).
Formation of ring-opened byproducts Harsh reaction conditions (strong acid, base, or high temperature).- Lower the reaction temperature. - Use a milder catalyst or reagent. - Buffer the reaction mixture.
Inherent instability of the substituted this compound.- Re-evaluate the substituent pattern for potential intramolecular decomposition pathways.[2]
Poor regioselectivity in functionalization Lack of directing group or insufficient catalyst control.- Introduce a directing group on the nitrogen.[9] - Screen different ligands for the transition metal catalyst to improve stereocontrol.
Competing reaction pathways.- In photoredox catalysis, fine-tune the photosensitizer to control the energy transfer process.[12]
Difficulty in purifying the functionalized this compound Polarity of the product.- The nitrogen atom in the this compound ring can make the product polar and prone to streaking on silica gel. Consider using a different stationary phase (e.g., alumina) or employing reverse-phase chromatography.
Presence of closely related byproducts.- Optimize the reaction conditions to minimize byproduct formation. - Consider a crystallization step for purification if the product is a solid.

Detailed Protocols

Protocol 1: Strain-Release Arylation for Bis-Functionalization of Azetidines

This protocol describes a one-pot strategy for the synthesis of 1,3-bis-functionalized azetidines through the in-situ generation of an azabicyclobutane intermediate followed by nucleophilic addition and subsequent N-arylation.[4][6]

Step-by-Step Methodology:

  • In-situ formation of azabicyclobutane: To a solution of a suitable 1-Cbz-3-chloro-3-methylthis compound precursor in an anhydrous solvent like THF at low temperature (-78 °C), add a strong base such as n-butyllithium dropwise. Stir the reaction mixture for 30 minutes to allow for the formation of the azabicyclobutane intermediate.

  • Strain-release arylation: In a separate flask, prepare the organometallic nucleophile (e.g., an aryllithium or Grignard reagent). Add this nucleophilic solution to the reaction mixture containing the in-situ generated azabicyclobutane. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and isolation of the 3-arylated this compound: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 3-arylated this compound can be purified by flash column chromatography.

  • N-arylation (Buchwald-Hartwig coupling): To a solution of the purified 3-arylated this compound in an anhydrous solvent like toluene, add an aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄). Degas the reaction mixture and heat under an inert atmosphere until the reaction is complete.

  • Final work-up and purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite and concentrate the filtrate. Purify the residue by flash column chromatography to obtain the desired 1,3-bis-functionalized this compound.

Visualizing Reaction Pathways

Diagram 1: General Strategy for Strain-Release Functionalization

Strain_Release_Functionalization cluster_start Starting Material cluster_intermediate Reactive Intermediate cluster_product Functionalized Product A Substituted this compound Precursor B Highly Strained Intermediate (e.g., Azabicyclobutane) A->B Base-induced elimination C Functionalized this compound B->C Nucleophilic Addition (Strain Release)

Caption: Workflow for strain-release functionalization of azetidines.

Diagram 2: Troubleshooting Logic for Low Yield in this compound Functionalization

Troubleshooting_Azetidine_Rxn Start Low Yield in this compound Functionalization Decomposition Is starting material decomposing? Start->Decomposition NoReaction Is starting material unreacted? Decomposition->NoReaction No ChangeConditions Use milder conditions (lower temp, buffer pH) Decomposition->ChangeConditions Yes Byproducts Are there significant byproducts? NoReaction->Byproducts No IncreaseActivation Increase catalyst loading or use a more active catalyst NoReaction->IncreaseActivation Yes OptimizeSelectivity Screen ligands/solvents to improve selectivity Byproducts->OptimizeSelectivity Yes ChangeProtectingGroup Change N-protecting group ChangeConditions->ChangeProtectingGroup CheckReagents Verify reagent quality and concentration IncreaseActivation->CheckReagents Purification Optimize purification method OptimizeSelectivity->Purification

Caption: Decision tree for troubleshooting low-yield this compound reactions.

References

Technical Support Center: Navigating the Solution Stability of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with azetidine derivatives. The unique four-membered ring of this compound offers a rigid scaffold that can provide significant advantages in medicinal chemistry, from improving ligand efficiency to enabling novel vector orientations for interacting with biological targets.[1][2] However, this valuable structural motif is not without its challenges. The inherent ring strain that makes azetidines synthetically versatile also renders them susceptible to specific degradation pathways in solution.[1][3][4]

This guide is designed to provide you with a deep, practical understanding of the stability issues you may encounter. We will move beyond simple procedural lists to explain the chemical causality behind these issues, empowering you to troubleshoot effectively and design more robust experimental and formulation strategies.

Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of this compound derivatives.

Q1: What is the primary chemical reason for the instability of this compound derivatives?

A1: The primary driver of instability is the inherent ring strain of the four-membered heterocyclic system.[2][3][5] This strain makes the this compound ring more susceptible to nucleophilic attack and ring-opening reactions compared to larger, less strained rings like pyrrolidines or piperidines.[1] The most common trigger for this reactivity is the protonation of the this compound nitrogen under acidic conditions, which significantly activates the ring for cleavage.[1][6]

Q2: What is the most common degradation pathway for azetidines in solution?

A2: Acid-mediated ring-opening is the most frequently encountered degradation pathway.[1][6] In this process, the this compound nitrogen is first protonated, forming a reactive azetidinium ion. This species is then highly susceptible to attack by a nucleophile, which can be the solvent (e.g., water leading to hydrolysis) or an intramolecular group.[7][8] A well-documented example involves the intramolecular attack by a pendant amide group, leading to the formation of lactone or lactam byproducts.[1][9]

Q3: How do substituents on the this compound ring affect its stability?

A3: Substituents play a crucial role, particularly on the nitrogen atom.

  • N-Substitution: The basicity (pKa) of the this compound nitrogen is a key determinant of its stability in acidic media.[1] Electron-withdrawing groups on the nitrogen can decrease its basicity, making it less likely to be protonated. For instance, N-aryl azetidines linked to conjugated heteroaryls (e.g., 2- or 4-pyridyl groups) show markedly enhanced stability compared to N-phenyl analogues because the nitrogen's lone pair is delocalized, lowering its pKa.[1][6]

  • C-Substitution: While less extensively documented in the provided literature, substituents on the ring carbons can influence stability through steric and electronic effects, potentially altering the susceptibility of the ring carbons to nucleophilic attack.

Q4: Are this compound derivatives stable in basic or neutral conditions?

A4: Generally, this compound derivatives exhibit significantly greater stability at neutral and basic pH compared to acidic pH.[1] However, stability is not guaranteed and is highly dependent on the specific structure. The absence of protonation on the ring nitrogen under neutral or basic conditions removes the primary activation pathway for ring-opening. Some highly functionalized or strained derivatives may still be susceptible to other degradation mechanisms.

Troubleshooting Guide: Common Experimental Issues

This section provides a problem-oriented approach to stability issues you might encounter during your research.

Issue 1: My this compound compound is degrading during aqueous acidic workup.
  • Symptoms:

    • Low recovery of the desired product after extraction.

    • Appearance of new, often more polar, spots on a TLC plate.

    • Mass spectrometry data of the crude product shows masses corresponding to ring-opened species (e.g., addition of H₂O).[6]

  • Root Cause Analysis: The this compound ring is undergoing acid-mediated ring-opening. The pKa of the this compound nitrogen is a critical factor; if the nitrogen is readily protonated at the pH of the workup, the ring becomes activated towards nucleophilic attack by water.[1][6] The longer the compound is in contact with the acidic aqueous phase, the more degradation will occur.

  • Solutions & Proactive Strategies:

    • Avoid Strong Acids: If possible, use a milder acidic wash, such as a saturated ammonium chloride solution (typically pH ~4.5-5.5), or omit the acidic wash if the impurities to be removed are not basic.[6]

    • Minimize Contact Time: If an acidic wash is necessary, perform the extraction quickly and at a low temperature (e.g., in an ice bath) to minimize the contact time between your compound and the acidic phase.[6]

    • Use a Protecting Group: During synthesis, consider using an electron-withdrawing protecting group (e.g., Boc, Cbz) on the this compound nitrogen. This reduces its basicity and protects it from protonation during acidic workups.[6]

    • Salt Formation Considerations: If isolating the final compound as a salt, use acids with non-nucleophilic counterions and handle the resulting salt under anhydrous conditions to prevent hydrolysis.[6]

Issue 2: My compound decomposes during purification by silica gel chromatography.
  • Symptoms:

    • Streaking of the product spot on the TLC plate.

    • Low overall yield after column chromatography.

    • Isolation of multiple fractions containing what appear to be degradation byproducts.

  • Root Cause Analysis: Standard silica gel is inherently acidic due to the presence of surface silanol (Si-OH) groups. This acidic surface can create a microenvironment that catalyzes the same degradation pathways observed during acidic workups, leading to on-column decomposition of sensitive this compound compounds.[6]

  • Solutions & Proactive Strategies:

    • Neutralize Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This will neutralize the acidic sites on the silica surface.[6]

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a polymer-based support for your chromatography.[6]

    • Alternative Purification Methods: If the compound is crystalline, recrystallization is an excellent non-chromatographic purification method. Preparative HPLC using a buffered mobile phase can also provide a less harsh alternative.[6]

Issue 3: My this compound derivative shows poor stability in my aqueous assay buffer.
  • Symptoms:

    • Assay results are not reproducible over time.

    • A time-dependent decrease in the measured activity or concentration of the compound.

    • LC-MS analysis of the assay solution shows the appearance of new peaks and a decrease in the parent compound peak over time.

  • Root Cause Analysis: The pH of your buffer is likely promoting degradation. Many biological assays are run at or near physiological pH (~7.4), where most azetidines are stable. However, some assay buffers may be acidic. As demonstrated in stability studies, a decrease in pH from 7.0 to 2.7 or 1.8 can cause a dramatic increase in the rate of decomposition.[1]

  • Solutions & Proactive Strategies:

    • Confirm Buffer pH: Always measure the pH of your final assay buffer after all components have been added.

    • Perform a Stability Study: Before conducting extensive experiments, assess the stability of your compound in the chosen buffer. Use the protocol outlined below to determine the compound's half-life.

    • Adjust Formulation: If instability is confirmed, consider if the assay can be performed in a buffer with a higher pH. If the buffer composition is fixed, you may need to prepare fresh solutions of your compound immediately before each experiment.

    • Consider Excipients: If formulating a solution, be aware of potential incompatibilities with excipients that could affect pH or directly react with your compound.[10][11][12]

Key Experimental Protocols

**Protocol 1: Assessing Aqueous Stability and Determining Degradation Half-Life (T₁/₂) **

This protocol allows for the quantitative assessment of an this compound derivative's stability at a given pH and temperature.

  • Methodology:

    • Stock Solution Preparation: Prepare a concentrated stock solution of the this compound compound in an appropriate organic solvent (e.g., 10 mM in DMSO).

    • Incubation: Add the stock solution to a pre-warmed aqueous buffer of the desired pH (e.g., pH 1.8, 4.5, 7.4) to a final concentration suitable for your analytical method (e.g., 50 µM for LC-MS analysis). The moment of addition is time zero (t=0).[6]

    • Time Points: Incubate the solution at a constant, controlled temperature (e.g., 37°C).[13] Remove aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).[6] Immediately quench any further degradation by diluting the aliquot into a mobile phase or a solution that neutralizes the pH.

    • Analysis: Analyze each time point by a validated stability-indicating analytical method, such as HPLC or LC-MS, to determine the concentration of the remaining parent compound.[14][15]

    • Data Analysis: Plot the natural logarithm of the parent compound concentration (ln[C]) versus time. For a first-order degradation process, this plot should be linear.[16][17] The slope of this line is the negative of the degradation rate constant (-k). The half-life (T₁/₂) is then calculated using the equation: T₁/₂ = ln(2) / k .[6]

  • Data Interpretation Example:

N-Substituent on this compoundBuffer pHHalf-Life (T₁/₂) at 37°C (hours)Stability Assessment
4-Cyano-phenyl1.8< 0.2Very Unstable
4-Methoxy-phenyl1.80.5Unstable
2-Pyridyl1.8> 24Stable
4-Pyridyl1.8> 24Stable
This table is a representative summary based on findings where N-pyridyl analogues conferred greater stability in acidic conditions than N-phenyl analogues.[1]

Visualizations: Pathways and Workflows

Degradation Pathway: Acid-Catalyzed Intramolecular Ring-Opening

G cluster_0 Step 1: Protonation cluster_1 Step 2: Intramolecular Attack cluster_2 Step 3: Rearrangement & Ring Opening A N-Aryl this compound with Pendant Amide B Azetidinium Ion (Activated Intermediate) A->B + H⁺ (Acidic Buffer) C Nucleophilic Attack by Amide Oxygen B->C Rate-determining step D Ring-Opened Products (Lactone / Lactam) C->D Rearrangement

Caption: Acid-catalyzed degradation of an N-substituted this compound.[1]

Workflow: Troubleshooting this compound Instability

G Start Degradation Observed Check_Step During which step? Start->Check_Step Workup Aqueous Workup Check_Step->Workup Workup Purification Purification Check_Step->Purification Purification Storage Storage / Assay Check_Step->Storage Storage Sol_Workup Is pH < 5? Minimize contact time. Use milder acid (NH4Cl). Workup->Sol_Workup Sol_Purify Using Silica Gel? Neutralize with Et3N. Use Alumina. Purification->Sol_Purify Sol_Storage In acidic buffer? Check compound T1/2. Adjust pH or use fresh solution. Storage->Sol_Storage

Caption: A logical workflow for diagnosing this compound stability issues.

References

Technical Support Center: Purification of Polar Azetidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar azetidine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique and often highly polar molecules. The inherent basicity and polarity of the this compound ring, coupled with its strained nature, can lead to a variety of purification issues.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges successfully.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of polar this compound compounds, offering potential causes and actionable solutions.

ProblemPossible CausesSolutions & Optimization
Low or No Recovery After Chromatography Irreversible Adsorption: The basic this compound nitrogen can bind strongly to acidic sites on silica gel.[1][2] Compound Degradation: The strained this compound ring can be susceptible to ring-opening under acidic conditions, which can be exacerbated by the acidic nature of standard silica gel.[1][3] Inappropriate Elution Strength: The mobile phase may be too weak to elute the highly polar compound.[4]Neutralize the Stationary Phase: Pre-treat silica gel with a mobile phase containing a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to block acidic silanol sites.[2][5] Switch to an Alternative Stationary Phase: Consider using neutral or basic alumina, which is more suitable for basic compounds.[3][6] Polymer-based supports are another option.[2] Employ Advanced Chromatographic Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) are often better suited for highly polar compounds.[4][7][8] Increase Mobile Phase Polarity: For normal phase, a steeper gradient or the addition of a more polar solvent like methanol or isopropanol may be necessary. For HILIC, increasing the aqueous component of the mobile phase will increase elution strength.[9]
Poor Peak Shape (Tailing) in HPLC/Flash Chromatography Secondary Interactions: Strong interactions between the basic this compound and residual acidic silanols on silica-based stationary phases are a common cause of peak tailing.[1][4] Mobile Phase pH: If the mobile phase pH is close to the pKa of the this compound, the compound can exist in both protonated and neutral forms, leading to broad peaks.Use a Base-Deactivated Column: For HPLC, select a column specifically designed to minimize silanol interactions.[1] Add a Mobile Phase Modifier: Incorporate a small amount of a basic modifier like triethylamine, ammonium hydroxide, or a volatile buffer to the mobile phase to improve peak shape.[1][4] Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your this compound to maintain a single ionic form.[4]
Compound Streaking on TLC Plates Strong Analyte-Stationary Phase Interaction: Similar to peak tailing in column chromatography, this is due to strong binding to the silica gel.[5][10]Add a Basic Modifier to the Eluent: Develop the TLC plate in a solvent system containing 0.1-1% triethylamine or a few drops of ammonium hydroxide.[5] Use Alumina TLC Plates: These can provide better results for basic compounds.[10]
Failure to Crystallize or "Oiling Out" High Polarity: Highly polar compounds can be difficult to crystallize from common organic solvents. Inappropriate Solvent System: The chosen solvent may have too high or too low of a solubility for your compound.[11] Supersaturation Issues: Cooling the solution too quickly or having too high of a concentration can lead to the formation of an oil instead of crystals.[12]Form a Salt: Convert the basic this compound into a salt (e.g., hydrochloride, tartrate) to alter its polarity and improve its crystalline nature.[10] Screen a Wide Range of Solvents: Systematically test different solvents and solvent mixtures to find one where the compound is soluble when hot but sparingly soluble when cold.[11] Slow Cooling and Seeding: Allow the crystallization solution to cool slowly to room temperature before further cooling. If available, add a seed crystal of the pure compound to induce crystallization.[12] Use Vapor Diffusion: This technique, where a less polar "anti-solvent" slowly diffuses into a solution of your compound, can be very effective for growing high-quality crystals.[13]
Product Degradation During Aqueous Workup Acid-Mediated Ring Opening: Washing with acidic solutions (e.g., 1N HCl) can protonate the this compound nitrogen, making the strained ring susceptible to nucleophilic attack and subsequent ring-opening.[2]Avoid Strong Acids: Use milder acidic washes like saturated ammonium chloride, or if possible, skip the acidic wash.[2] Control Temperature and Time: Perform acidic extractions quickly and at low temperatures to minimize contact time.[3] Use a Protecting Group: If the this compound nitrogen is not required for subsequent steps, protecting it with a group like Boc or Cbz can increase its stability to a wider range of conditions.[14][15]

Frequently Asked Questions (FAQs)

Q1: Why is reversed-phase HPLC often unsuitable for my polar this compound compound?

A1: In reversed-phase chromatography, retention is based on hydrophobic interactions between the analyte and the non-polar stationary phase (like C18). Highly polar compounds, such as many azetidines, have very weak interactions with the stationary phase and are poorly retained.[16][17] They often elute very early, sometimes with the solvent front, resulting in poor separation from other polar impurities or salts.[17]

Q2: What is HILIC, and how can it help in purifying my polar this compound?

A2: HILIC, or Hydrophilic Interaction Liquid Chromatography, is a chromatographic technique that uses a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous solvent.[7][18] A water-enriched layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[9][19] As the aqueous content of the mobile phase is increased, the polar compounds elute. This makes HILIC an excellent choice for separating compounds that are too polar for reversed-phase chromatography.[7][8]

Q3: When should I consider using Supercritical Fluid Chromatography (SFC)?

A3: SFC is a powerful purification technique that uses supercritical carbon dioxide as the main component of the mobile phase, often with a polar co-solvent like methanol.[20][21] It is particularly advantageous for:

  • High-throughput purification: SFC offers faster separations and column re-equilibration times compared to HPLC.[22]

  • Chiral separations: SFC is a leading technique for resolving enantiomers.[4]

  • "Green" chemistry: It significantly reduces the consumption of organic solvents.[4]

  • Orthogonal selectivity: SFC can often separate compounds that are difficult to resolve by HPLC.[4] While once considered unsuitable for very polar compounds, modern SFC with the use of polar co-solvents and additives can effectively purify a wide range of polar molecules, including azetidines.[20][22]

Q4: My this compound is a solid. Is crystallization a better option than chromatography?

A4: Crystallization can be a highly effective and scalable purification method for solid compounds.[11][23] Its main advantages are its potential to yield very high purity material in a single step and its cost-effectiveness at large scales. However, developing a robust crystallization procedure can be time-consuming. Chromatography, on the other hand, is often more broadly applicable and can be faster for initial purification and for separating complex mixtures.[24][25] For many applications, a combination of both techniques is ideal: an initial purification by flash chromatography followed by a final crystallization to achieve high purity.

Q5: How can protecting groups simplify the purification of my this compound?

A5: Protecting the this compound nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, can significantly simplify purification.[15][26] A protecting group can:

  • Reduce Polarity: This often makes the compound more amenable to standard normal-phase chromatography on silica gel.

  • Increase Stability: By decreasing the basicity and nucleophilicity of the nitrogen, it can prevent degradation during chromatography or other reaction steps.[2]

  • Block Reactivity: It prevents unwanted side reactions at the nitrogen atom.[15] The protected compound can be purified more easily, and the protecting group can then be removed in a subsequent step.[14]

Experimental Protocols & Workflows

Protocol 1: Purification of a Polar this compound using HILIC

This protocol provides a general starting point for developing a HILIC purification method.

  • Column Selection: Choose a HILIC column with a polar stationary phase. Good starting points include unbonded silica, amide, or zwitterionic phases.[7][19]

  • Sample Preparation: Dissolve the crude this compound compound in a solvent mixture that is high in organic content and compatible with the initial mobile phase conditions (e.g., 90:10 acetonitrile:water). This ensures good peak shape upon injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with an additive (e.g., 10 mM ammonium acetate or 0.1% formic acid). The choice of additive can significantly impact selectivity and peak shape.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • Start with a high percentage of Mobile Phase B (e.g., 95%).

    • Run a linear gradient to increase the percentage of Mobile Phase A (e.g., from 5% to 50% over 10-15 minutes). The aqueous component is the strong solvent in HILIC.[9]

    • Hold at the final gradient composition for a few minutes to ensure all compounds have eluted.

    • Return to the initial conditions and allow the column to re-equilibrate for at least 5-10 column volumes.

  • Detection and Fraction Collection: Use a suitable detector (e.g., UV-Vis, MS) to monitor the elution of your compound and collect the corresponding fractions.

  • Post-Purification: Combine the pure fractions and remove the solvents under reduced pressure. If a non-volatile buffer was used, a subsequent desalting step (e.g., solid-phase extraction or reversed-phase chromatography) may be necessary.

Workflow for Troubleshooting this compound Purification

G start Crude Polar this compound tlc_screen TLC Screening (Silica, Alumina) (Hex/EtOAc, DCM/MeOH +/- TEA) start->tlc_screen streaking Streaking or Low Rf? tlc_screen->streaking chromatography Flash Chromatography good_sep Good Separation? chromatography->good_sep pure_product Pure Product good_sep->pure_product Yes alt_chrom Advanced Chromatography (HILIC, SFC) good_sep->alt_chrom No crystallization Crystallization / Salt Formation good_sep->crystallization No streaking->chromatography No streaking->alt_chrom Yes protecting_group Protecting Group Strategy streaking->protecting_group Yes alt_chrom->pure_product crystallization->pure_product protecting_group->tlc_screen

Caption: Troubleshooting workflow for purifying polar this compound compounds.

Protocol 2: Salt Formation and Crystallization

This protocol is a general guide for purifying a solid polar this compound via salt formation and subsequent crystallization.

  • Dissolution: Dissolve the crude basic this compound in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate).

  • Acid Addition: Slowly add a solution of the desired acid (e.g., HCl in isopropanol, or a solution of tartaric acid in ethanol) to the stirred this compound solution. Typically, 1.0 to 1.1 equivalents of acid are used.

  • Precipitation/Nucleation: The this compound salt may precipitate immediately. If not, you can induce crystallization by:

    • Cooling: Slowly cool the solution to room temperature, then to 0-4 °C.[12]

    • Adding an Anti-Solvent: Slowly add a non-polar solvent in which the salt is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes turbid.[12]

    • Seeding: Add a few crystals of the pure salt.[12]

  • Crystal Growth: Allow the mixture to stand undisturbed for several hours to overnight to allow for complete crystallization and growth of larger crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of cold anti-solvent to remove any residual impurities from the mother liquor.[12]

  • Drying: Dry the crystals under vacuum to a constant weight.

  • Purity Analysis: Analyze the purity of the crystalline salt by HPLC, NMR, and melting point determination.

Logical Pathway for Method Selection

G start Polar this compound Mixture is_solid Is the target compound a solid? start->is_solid is_complex Is the mixture complex? is_solid->is_complex Yes crystallization Attempt Direct Crystallization / Salt Formation is_solid->crystallization No chromatography Prioritize Chromatography (Flash, HILIC, SFC) is_complex->chromatography Yes is_complex->crystallization No combo Combine Methods: Chromatography followed by Crystallization chromatography->combo crystallization->combo

Caption: Decision pathway for selecting an appropriate purification strategy.

References

Technical Support Center: Optimizing Reaction Conditions for Azetidine Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for azetidine ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for common challenges encountered during these crucial synthetic transformations. Due to the inherent ring strain of the four-membered this compound ring, these reactions can be challenging, often leading to issues with yield, regioselectivity, and side product formation.[1][2] This resource combines theoretical principles with field-proven insights to help you navigate these complexities and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

Q1: My this compound ring-opening reaction is showing low or no yield. What are the primary causes and how can I fix it?

A1: Low or no yield is a common hurdle and can be attributed to several factors. Azetidines are relatively stable four-membered rings and often need activation to undergo nucleophilic attack.[3][4]

Troubleshooting Steps:

  • Activate the this compound Ring: The nitrogen atom of the this compound must be sufficiently activated.

    • Lewis Acid Catalysis: Lewis acids coordinate to the nitrogen, increasing the ring's electrophilicity.[4][5] Lanthanide triflates, such as La(OTf)₃, have proven effective.[4]

    • Formation of Azetidinium Ions: Quaternization of the this compound nitrogen (e.g., with methyl triflate) creates a highly reactive azetidinium ion that is readily opened by nucleophiles.[4]

    • N-Activating Groups: The choice of substituent on the nitrogen is critical. Strong electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can enhance the electrophilicity of the ring carbons.[6]

  • Optimize Reaction Conditions:

    • Temperature: Some reactions require elevated temperatures to overcome the activation energy.[4] For instance, some photochemical cyclizations followed by ring-opening need heating to 100°C.[7]

    • Solvent: The solvent choice can dramatically affect reaction rates and selectivity. Ethereal solvents like 2-MeTHF are often optimal for enantioselective reactions, whereas highly polar solvents can sometimes reduce selectivity.[4][8] In some cases, 1,2-dichloroethane (DCE) has shown superior regioselectivity compared to benzene.[4][9]

  • Evaluate the Nucleophile: The nucleophile's strength and steric bulk are crucial. A weak nucleophile may not be potent enough to open the ring. Conversely, a very bulky nucleophile might be sterically hindered from attacking.[3][4]

  • Check Substrate Stability: The this compound starting material might be unstable under the reaction conditions, leading to decomposition.[2][4] This is particularly relevant in acidic conditions where intramolecular decomposition can occur.[2][10]

Q2: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the nucleophilic attack?

A2: Regioselectivity in unsymmetrical this compound ring-opening is a delicate balance of electronic and steric effects.[3][11] The outcome depends on whether the nucleophile attacks the more substituted or less substituted carbon adjacent to the nitrogen.

Strategies for Controlling Regioselectivity:

  • Electronic Effects:

    • Attack at the More Substituted Carbon: This is often favored when the substituent can stabilize a positive charge in the transition state (e.g., aryl, vinyl, or other unsaturated groups).[3] The C-N bond adjacent to these groups is weakened due to conjugation, making it more susceptible to cleavage.[3] Lewis acids can also promote the formation of a carbocation-like intermediate at the more substituted position.[6][12]

    • Attack at the Less Substituted Carbon: This is typically favored by sterically bulky or strong nucleophiles where steric hindrance governs the reaction pathway.[3]

  • Catalyst Control:

    • Lewis and Brønsted Acids: The choice of acid catalyst can be pivotal. Cooperative Brønsted/Lewis acid catalysis has been shown to influence the reaction mechanism and, consequently, the regioselectivity.[13] For example, in some systems, a Brønsted acid promotes stereoretention, while its absence leads to stereoinversion.[13]

Q3: I am observing significant side product formation, particularly the formation of a more stable five-membered ring (pyrrolidine). How can I minimize this?

A3: The formation of thermodynamically more stable five- or six-membered rings is a common competing pathway in reactions that could potentially form a strained four-membered ring.[1] While this is more of a concern during this compound synthesis, the principles can be applied to preventing undesired rearrangements post-ring-opening.

Minimizing Side Products:

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures may favor the kinetically controlled this compound product over the thermodynamically favored pyrrolidine.[1]

  • Solvent Choice: The solvent can influence the selectivity. A systematic screening of solvents is recommended. For example, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) provided much higher selectivity for the this compound over the pyrrolidine compared to benzene.[4][9]

Q4: How do I choose the right purification method for my this compound product?

A4: The purification of azetidines can be challenging due to their potential instability, especially towards acidic conditions.

Recommended Purification Techniques:

  • Column Chromatography:

    • Alumina: Using neutral or basic alumina can be a good alternative to silica gel to prevent the degradation of acid-sensitive azetidines.[1]

  • Recrystallization: If the product is a solid, recrystallization is a highly effective method for obtaining pure material.[1]

  • Distillation: For volatile and thermally stable azetidines, distillation under reduced pressure is an excellent option.[1]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Lewis Acid Catalysis for Enhanced Yield and Selectivity

Lewis acid catalysis is a cornerstone of modern this compound ring-opening chemistry.[4][12][14] The Lewis acid activates the this compound by coordinating to the nitrogen lone pair, making the ring carbons more electrophilic.

Common Issues & Solutions:

  • Issue: Catalyst inactivity or poor turnover.

    • Cause: The chosen Lewis acid may be too weak, or it may be poisoned by coordinating solvents or impurities.

    • Solution: Screen a panel of Lewis acids with varying strengths (e.g., Sc(OTf)₃, Cu(OTf)₂, La(OTf)₃).[4][9] Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acids.

  • Issue: Poor regioselectivity.

    • Cause: The Lewis acid may not be sufficiently differentiating between the two C-N bonds.

    • Solution: The choice of Lewis acid can influence the mechanism (SN1 vs. SN2 character). Harder Lewis acids may favor an SN1-like pathway, leading to attack at the more substituted carbon. Experiment with different Lewis acids and monitor the impact on the regioisomeric ratio.

Data Presentation: Lewis Acid and Solvent Effects

The following table summarizes the optimization of reaction conditions for an intramolecular this compound synthesis, highlighting the impact of the Lewis acid and solvent on yield and regioselectivity.

EntryLewis AcidSolventTime (h)NMR Yield of this compoundRegioselectivity (this compound:Pyrrolidine)
1La(OTf)₃(CH₂Cl)₂2.581%>20:1
2La(OTf)₃PhH2.581%<20:1
3Sc(OTf)₃(CH₂Cl)₂longermoderate-

Data adapted from a study on La(OTf)₃-catalyzed intramolecular aminolysis of a cis-3,4-epoxy amine.[4][9]

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ring-Opening

This is a generalized protocol and will likely require optimization for your specific substrate and nucleophile.

  • To a solution of the N-substituted this compound (1.0 equiv) in anhydrous solvent (e.g., 1,2-dichloroethane, 0.1 M) under an inert atmosphere (N₂ or Ar), add the Lewis acid (e.g., La(OTf)₃, 10 mol%).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the nucleophile (1.2-2.0 equiv) and continue stirring at room temperature or heat as required.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂; 3x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (preferably on neutral or basic alumina).

Visualization: Mechanism of Lewis Acid-Catalyzed Ring-Opening

Lewis_Acid_Mechanism This compound This compound ActivatedComplex Activated Complex [this compound-LA] This compound->ActivatedComplex + LA LewisAcid Lewis Acid (LA) Product Ring-Opened Product ActivatedComplex->Product + Nu⁻ Nucleophile Nucleophile (Nu⁻)

Caption: Lewis acid activation of the this compound ring.

Guide 2: Navigating the Influence of Substituents on Reactivity

The electronic and steric nature of substituents on both the this compound ring and the nitrogen atom profoundly impacts the reaction's course.

Key Considerations:

  • Substituents on the Ring:

    • Electron-withdrawing groups can activate the ring towards nucleophilic attack but may also influence regioselectivity.

    • Electron-donating groups can stabilize carbocationic intermediates, favoring an SN1-type mechanism and attack at the more substituted carbon.[15]

    • Sterically bulky substituents can hinder nucleophilic attack, potentially requiring more forcing conditions or leading to attack at the less hindered site.[3] Small alkyl substituents have been observed to lead to a decrease in enantioselectivity in some catalytic systems.[8]

  • Substituents on the Nitrogen (N-Protecting Groups):

    • Electron-withdrawing groups (e.g., sulfonyl, acyl): These groups are essential for activating the this compound ring by reducing the nitrogen's basicity and increasing the electrophilicity of the ring carbons.[6]

    • Aryl substituents: The electronic properties of N-aryl groups can influence the stability of the this compound. For example, azetidines linked to conjugated heteroaryls can exhibit enhanced chemical stability.[2]

Visualization: Decision Tree for Optimizing Regioselectivity

Regioselectivity_Decision_Tree cluster_more cluster_less Start Goal: Control Regioselectivity AttackSite Desired Site of Attack? Start->AttackSite MoreSub More Substituted Carbon AttackSite->MoreSub More Substituted LessSub Less Substituted Carbon AttackSite->LessSub Less Substituted MoreSub_Strategy Strategies for More Substituted Attack LessSub_Strategy Strategies for Less Substituted Attack Electronic Use Substrates with Stabilizing Groups (e.g., Aryl, Alkenyl) LewisAcid Employ Lewis Acids to Promote Carbocationic Intermediate HardNu Consider 'Harder' Nucleophiles Steric Use Sterically Bulky Nucleophiles StrongNu Employ Strong Nucleophiles

Caption: Decision-making workflow for regioselectivity.

References

Technical Support Center: Synthesis of N-Unsubstituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-unsubstituted azetidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing this valuable four-membered heterocyclic scaffold. The inherent ring strain of azetidines, while a source of their unique reactivity, also presents significant synthetic challenges, making side reactions a common occurrence.[1]

This document provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific issues encountered in the laboratory. Our goal is to explain the causality behind these challenges and offer field-proven solutions to help you optimize your synthetic routes.

Section 1: Troubleshooting Guide - Common Synthetic Issues

This section addresses specific problems encountered during the synthesis of N-unsubstituted azetidines, organized by the synthetic methodology. Each answer delves into the mechanistic basis of the side reaction and provides actionable protocols.

Problem Area 1: Intramolecular Cyclization of γ-Amino Alcohols and Halides

This is the most common route to the azetidine core, typically involving the cyclization of a 3-aminopropanol derivative (via an activated alcohol) or a 3-halopropylamine.

Q1: My reaction to form this compound from a 3-aminopropyl halide/sulfonate is giving low yields and a significant amount of a white, insoluble precipitate. What is happening and how can I fix it?

A1: You are likely observing intermolecular polymerization, a classic competitive side reaction.

The formation of the this compound ring is an intramolecular SN2 reaction. However, the amine nucleophile of one molecule can also react with the electrophilic carbon of another molecule in an intermolecular SN2 reaction. This second process leads to the formation of dimers, trimers, and ultimately, a polymer, which is often insoluble and precipitates from the reaction mixture.

Causality: The core of the issue is the competition between intramolecular and intermolecular reaction rates. For small rings like azetidines, the entropic cost of bringing the reactive ends of the molecule together is significant. If the concentration of your substrate is too high, the intermolecular pathway will dominate.

Troubleshooting & Optimization:

  • Employ High-Dilution Conditions: The rate of the intramolecular cyclization is first-order (dependent only on the substrate concentration), while the rate of polymerization is second-order (dependent on the square of the substrate concentration). Therefore, lowering the concentration dramatically favors the desired cyclization. This is the basis of the Ziegler-Ruggli high dilution principle.

    • Action: Instead of adding the reagents all at once, use a syringe pump to slowly add a solution of your 3-aminopropyl precursor to a large volume of refluxing solvent containing the base. This maintains a very low instantaneous concentration of the substrate.

  • Optimize Your Leaving Group (LG): A better leaving group will accelerate the SN2 reaction, which can favor the kinetically controlled cyclization product. The general order of reactivity for leaving groups in this context is:

    • I > OTs (tosylate) > OMs (mesylate) > Br > Cl

Leaving GroupRelative ReactivityComments
Iodide (I) ExcellentOften prepared in situ from a bromide or chloride using NaI (Finkelstein reaction).
Tosylate (OTs) Very GoodA common and reliable choice, easily prepared from the corresponding alcohol.
Bromide (Br) GoodA viable option, though sometimes slower than iodide or tosylate.
Chloride (Cl) ModerateGenerally the slowest; may require higher temperatures, which can favor side reactions.

Illustrative Experimental Protocol: High-Dilution Cyclization

This protocol describes the cyclization of 3-bromopropylamine hydrobromide.

  • Reactants: 3-bromopropylamine hydrobromide, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).

  • Procedure:

    • Set up a reflux apparatus with a large three-neck flask containing a stir bar, 5 equivalents of finely ground K₂CO₃, and a significant volume of MeCN (e.g., 200 mL for a 10 mmol scale reaction, resulting in a final concentration of 0.05 M).

    • Heat the solvent/base mixture to a gentle reflux.

    • Dissolve the 3-bromopropylamine hydrobromide (1 eq) in a separate portion of MeCN (e.g., 50 mL).

    • Using a syringe pump, add the amine solution to the refluxing mixture over a period of 8-12 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 4-6 hours to ensure complete reaction.

    • Cool the reaction to room temperature, filter off the inorganic salts, and carefully concentrate the filtrate under reduced pressure at low temperature (<30°C) due to the volatility of this compound.

cluster_0 Reaction Pathways A 3-Halopropylamine B This compound (Desired) A->B Intramolecular SN2 (Favored at Low Conc.) C Dimer A->C Intermolecular SN2 (Favored at High Conc.) D Polymer (Side Product) C->D Further Polymerization

Caption: Competing intramolecular vs. intermolecular reaction pathways.

Problem Area 2: Deprotection of N-Substituted Azetidines

Often, the synthesis is more straightforward when a protecting group is used on the nitrogen. However, the final deprotection step is a major source of failure, particularly for N-unsubstituted targets.

Q2: I successfully synthesized my N-Boc this compound, but removing the Boc group with neat trifluoroacetic acid (TFA) destroyed my product and yielded a polymer. How can I perform the deprotection without ring-opening?

A2: The this compound ring is highly susceptible to acid-catalyzed ring-opening.

Causality: The lone pair on the this compound nitrogen is basic. In the presence of a strong acid, the nitrogen becomes protonated, forming an azetidinium ion. This dramatically increases the ring strain and makes the ring carbons highly electrophilic. A nucleophile (such as the counter-ion of the acid, e.g., CF₃COO⁻, or another molecule of this compound) can then attack a ring carbon, leading to irreversible ring-opening.[2][3] This initial ring-opening product can then propagate, leading to polymerization.

Troubleshooting & Optimization:

The key is to use conditions that are sufficiently potent to cleave the protecting group but mild enough to avoid significant protonation and subsequent cleavage of the this compound ring itself.

  • For N-Boc Group:

    • Avoid Strong, Concentrated Acids: Do not use neat TFA or concentrated HCl.

    • Action: Use a milder, controlled acidic protocol. A common method is to use a solution of TFA (20-50%) in a non-nucleophilic solvent like Dichloromethane (DCM) at a reduced temperature (0 °C). The cold temperature and dilution temper the reactivity.

  • For N-Benzyl (Bn) or N-Cbz Groups:

    • Use Catalytic Hydrogenation: This is the method of choice as it is performed under neutral conditions. Hydrogenolysis cleaves the C-N bond of the protecting group without affecting the this compound ring.

    • Action: Use a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas in a suitable solvent like methanol or ethanol.

Illustrative Experimental Protocol: Safe Deprotection of N-Benzylthis compound

  • Reactants: 1-Benzylthis compound, 10% Palladium on Carbon (Pd/C), Methanol (MeOH).

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve the 1-benzylthis compound in methanol.

    • Carefully add the Pd/C catalyst (typically 5-10 mol% by weight).

    • Seal the vessel and purge it with nitrogen, followed by hydrogen gas.

    • Maintain a positive pressure of hydrogen (a balloon is sufficient for small scale) and stir the reaction vigorously at room temperature.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

    • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Carefully remove the solvent under reduced pressure at low temperature (<30°C) to isolate the volatile N-unsubstituted this compound.

Problem Area 3: Regioselectivity in Ring Formation
Q3: In my synthesis from a cis-3,4-epoxy amine, I'm getting a significant amount of a 3-hydroxypyrrolidine byproduct. How can I improve the selectivity for the desired 3-hydroxythis compound?

A3: You are observing a competitive 5-endo-tet cyclization.

Causality: The intramolecular aminolysis of the epoxide can proceed via two pathways: nucleophilic attack at the C4 position or the C3 position.

  • 4-exo-tet Pathway (Desired): The amine attacks the C4 carbon, leading to a four-membered ring. This is generally favored according to Baldwin's rules for ring closure.

  • 5-endo-tet Pathway (Side Reaction): The amine attacks the C3 carbon, leading to a five-membered pyrrolidine ring. While kinetically less favored by Baldwin's rules, the resulting five-membered ring is thermodynamically more stable than the strained four-membered this compound, so this pathway can become significant under certain conditions.[4]

Troubleshooting & Optimization:

The regioselectivity of this reaction can be strongly influenced by the choice of catalyst.

  • Utilize a Lewis Acid Catalyst: Certain Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack and preferentially directing the reaction towards the 4-exo-tet pathway.

    • Action: The use of Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been shown to be highly effective in promoting the selective formation of the this compound product over the pyrrolidine.[4]

cluster_1 Regioselective Cyclization Start cis-3,4-Epoxy Amine TS_this compound 4-exo-tet Transition State Start->TS_this compound Favored Pathway (e.g., with La(OTf)3) TS_Pyrrolidine 5-endo-tet Transition State Start->TS_Pyrrolidine Competing Pathway This compound 3-Hydroxythis compound (Desired Product) TS_this compound->this compound Pyrrolidine 3-Hydroxypyrrolidine (Side Product) TS_Pyrrolidine->Pyrrolidine

Caption: Competing 4-exo-tet and 5-endo-tet cyclization pathways.

Section 2: Frequently Asked Questions (FAQs)

Q: How can I effectively purify N-unsubstituted this compound? It is volatile and highly water-soluble.

A: The physical properties of this compound (b.p. ~63 °C, miscible with water) make purification challenging. Direct distillation can result in significant loss, and aqueous workups are often ineffective.

  • Recommended Strategy: Purify via an acid salt.

    • After the initial workup, dissolve the crude product in a solvent like ether or isopropanol.

    • Slowly add a solution of HCl in ether or perchloric acid to precipitate the azetidinium salt.[5]

    • The salt can be collected by filtration and recrystallized to high purity.

    • To recover the free base, suspend the pure salt in an anhydrous solvent (like ether) and treat it with a strong, non-aqueous base (e.g., solid KOH or sodium amide). Filter away the inorganic salts and carefully distill the free this compound from the filtrate.

Q: What is the general stability of N-unsubstituted this compound, and how should it be stored?

A: N-unsubstituted this compound is a relatively unstable compound. It is susceptible to acid-catalyzed polymerization, as discussed above, and can also degrade upon exposure to atmospheric CO₂ and moisture.

  • Storage Recommendations:

    • Short-term: Store as a neat liquid in a tightly sealed vial under an inert atmosphere (argon or nitrogen) at low temperature (0 to -20 °C).

    • Long-term: For maximum stability, store it as its hydrochloride or perchlorate salt at room temperature, protected from moisture. The free base can be freshly generated as needed.

Q: My ¹H NMR spectrum looks complex after synthesis. What are the characteristic peaks for the this compound ring protons?

A: The ¹H NMR spectrum of N-unsubstituted this compound is distinctive. Due to the puckered, non-planar nature of the ring, the protons are in different chemical environments.

  • α-Protons (adjacent to N): These typically appear as a triplet around δ 3.3-3.6 ppm .

  • β-Protons (at C3): This proton appears as a quintet (a multiplet with 5 lines) further upfield, typically around δ 2.0-2.4 ppm .

  • N-H Proton: This peak is a broad singlet and its chemical shift is highly dependent on concentration and solvent, but it is often found between δ 1.5-2.5 ppm .

The appearance of these two distinct multiplets (a triplet and a quintet) with a 2:1 integration ratio is a strong indicator of the formation of the this compound ring.

References

Technical Support Center: Stereoselective Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Stereoselective Azetidine Synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of stereochemically defined azetidines. The unique conformational constraints of the this compound ring make it a valuable scaffold in medicinal chemistry, capable of imparting favorable physicochemical properties to bioactive molecules.[1][2] However, the inherent ring strain and the need for precise stereochemical control present significant synthetic hurdles.[2][3] This guide offers practical, experience-driven advice to help you navigate these complexities and achieve your synthetic goals.

Frequently Asked Questions (FAQs)

FAQ 1: What are the fundamental strategies for controlling stereochemistry in this compound synthesis?

Controlling stereochemistry in the formation of the four-membered this compound ring is paramount, as the biological activity of the final compound is often dependent on its specific stereoisomeric form. The primary strategies can be broadly categorized as follows:

  • Substrate Control: This approach utilizes the inherent chirality of the starting materials to direct the stereochemical outcome of the reaction. A common method involves the use of chiral auxiliaries, such as enantiopure tert-butanesulfinamide, which can be attached to the substrate to guide the formation of new stereocenters with high diastereoselectivity.[4] Natural amino acids also serve as a readily available chiral pool for the synthesis of specific this compound stereoisomers, although this can limit the achievable structural diversity.[5]

  • Reagent Control: In this strategy, a chiral reagent is employed to introduce stereochemistry. This is often seen in asymmetric reductions or alkylations of prochiral this compound precursors. The choice of reagent and its interaction with the substrate are critical for achieving high levels of enantioselectivity.

  • Catalyst Control: The use of chiral catalysts is a powerful and atom-economical approach for enantioselective this compound synthesis.[1] This can involve:

    • Transition Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., palladium, copper, rhodium) create a chiral environment that influences the stereochemical course of the reaction.[1][6] These methods are effective for C-N bond formation through intramolecular amination.[1]

    • Organocatalysis: Chiral small organic molecules, such as proline derivatives or chiral amines, can catalyze reactions with high stereoselectivity under mild conditions.[1][6] This approach is particularly valuable for the enantioselective synthesis of chiral azetidines.[1]

    • Lewis Acid Catalysis: Chiral Lewis acids can activate substrates and control the facial selectivity of nucleophilic attack. Lanthanide triflates, for instance, have been shown to be effective catalysts for the intramolecular aminolysis of epoxides to form functionalized azetidines.[1][7]

Troubleshooting Guides

Troubleshooting Guide 1: Poor Diastereoselectivity in [2+2] Cycloadditions of Imines and Ketenes (Staudinger Synthesis)

The Staudinger ketene-imine cycloaddition is a cornerstone of β-lactam (azetidin-2-one) synthesis and a common entry point to the this compound core.[8] However, controlling the cis/trans diastereoselectivity can be challenging.

Problem: My Staudinger reaction is producing a nearly 1:1 mixture of cis and trans diastereomers, or the undesired diastereomer is the major product.

Potential Causes and Solutions:

  • Imine Geometry: The stereochemical outcome of the Staudinger synthesis is often linked to the (E/Z) geometry of the imine.[8] (E)-imines generally favor the formation of cis-β-lactams, while (Z)-imines tend to yield trans-β-lactams.[8]

    • Troubleshooting Step: Analyze the isomeric purity of your imine starting material. If it is a mixture of isomers, this could be the source of your poor diastereoselectivity. Consider purification of the imine or modifying the imine synthesis to favor one isomer.

  • Reaction Mechanism and Intermediates: The reaction proceeds through a zwitterionic intermediate, and the stereochemistry is determined during the conrotatory electrocyclization to form the four-membered ring.[8] The stability of this intermediate and the rate of its cyclization can be influenced by various factors.

    • Troubleshooting Step:

      • Solvent Effects: The polarity of the solvent can influence the lifetime and conformation of the zwitterionic intermediate. Experiment with a range of solvents, from nonpolar (e.g., toluene, dichloromethane) to more polar aprotic solvents (e.g., THF, acetonitrile). In some cases, refluxing in less polar solvents like CHCl3 or toluene has been shown to be completely selective for the trans isomer.[8]

      • Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state leading to the thermodynamically more stable product. Conversely, in some systems, higher temperatures may be required to overcome the activation barrier for the desired cyclization pathway.

  • Steric Hindrance: The steric bulk of the substituents on both the imine and the ketene can significantly influence the diastereoselectivity.

    • Troubleshooting Step: If possible, consider modifying the substituents to enhance steric differentiation between the two faces of the imine or ketene. For example, a bulkier protecting group on the imine nitrogen can often lead to higher diastereoselectivity.

Illustrative Workflow for Optimizing Diastereoselectivity in Staudinger Cycloadditions

G start Poor Diastereoselectivity in [2+2] Cycloaddition check_imine Analyze Imine (E/Z) Purity start->check_imine purify_imine Purify or Resynthesize Imine check_imine->purify_imine If mixture vary_solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) check_imine->vary_solvent If pure purify_imine->vary_solvent vary_temp Optimize Reaction Temperature vary_solvent->vary_temp modify_substituents Modify Steric Bulk of Substituents vary_temp->modify_substituents analyze_results Analyze Diastereomeric Ratio modify_substituents->analyze_results success Achieved Desired Diastereoselectivity analyze_results->success High d.r. fail Re-evaluate Synthetic Strategy analyze_results->fail Low d.r.

Caption: Troubleshooting workflow for improving diastereoselectivity.

Troubleshooting Guide 2: Low Enantioselectivity in Catalytic Asymmetric Azetidination Reactions

Catalytic asymmetric methods are highly desirable for producing enantioenriched azetidines. However, achieving high enantiomeric excess (ee) can be elusive.

Problem: My enantioselective azetidination reaction is giving low ee values.

Potential Causes and Solutions:

  • Catalyst/Ligand Mismatch: The choice of chiral ligand and metal precursor is crucial for inducing high enantioselectivity. A ligand that is effective for one substrate may not be optimal for another.

    • Troubleshooting Step: Screen a library of chiral ligands with varying steric and electronic properties. For copper-catalyzed reactions, for example, different chiral bisphosphine ligands can have a profound impact on the enantioselectivity.[9][10]

  • Catalyst Deactivation or Inhibition: The active catalyst may be decomposing under the reaction conditions or being inhibited by impurities in the starting materials or solvent.

    • Troubleshooting Step:

      • Purity of Reagents: Ensure that all starting materials, solvents, and reagents are of high purity and anhydrous, as water and other nucleophiles can interfere with the catalyst.

      • Inert Atmosphere: Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

      • Catalyst Loading: While lower catalyst loading is desirable, sometimes increasing it slightly can overcome minor deactivation pathways.

  • Suboptimal Reaction Conditions: Temperature, concentration, and the nature of additives can all influence the enantioselectivity.

    • Troubleshooting Step:

      • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

      • Concentration: In some cases, higher concentrations can favor the desired catalytic cycle over background uncatalyzed reactions.

      • Additives: The presence of certain additives, such as Lewis acids or bases, can either enhance or diminish enantioselectivity. If your protocol includes additives, their concentration should be carefully optimized.

ParameterTroubleshooting ActionRationale
Ligand Screen a library of chiral ligands.The steric and electronic properties of the ligand are critical for effective chiral induction.
Catalyst Purity Use freshly prepared or purified catalyst.Impurities can poison the catalyst and lead to a decrease in both yield and enantioselectivity.
Solvent Ensure the solvent is anhydrous and degassed.Water and oxygen can lead to catalyst decomposition.
Temperature Systematically lower the reaction temperature.Lower temperatures often result in higher enantioselectivity due to entropic effects.
Concentration Vary the concentration of the limiting reagent.Can influence the rate of the catalyzed versus uncatalyzed reaction pathways.
Troubleshooting Guide 3: Poor Stereochemical Outcome in Photochemical [2+2] Cycloadditions (Aza Paterno-Büchi Reaction)

The aza Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is an efficient method for this compound synthesis.[11][12] However, controlling its stereoselectivity can be complex, and the reaction is often plagued by competing pathways.[11][12]

Problem: My aza Paterno-Büchi reaction is giving low yields and a mixture of stereoisomers.

Potential Causes and Solutions:

  • Excited State Reactivity: The reaction can proceed through either a singlet or triplet excited state of the imine, which can lead to different stereochemical outcomes.[11] Competing E/Z isomerization of the imine in the excited state is a common side reaction that erodes stereoselectivity.[11]

    • Troubleshooting Step:

      • Choice of Imine: Cyclic imines are often used to prevent E/Z isomerization.[11] If you must use an acyclic imine, consider substrates where isomerization is disfavored.

      • Sensitizers: The use of a triplet sensitizer (e.g., acetone, benzophenone) can populate the triplet excited state of the imine, which may lead to a more selective reaction pathway.[11] Recently, visible-light photocatalysts have been employed to achieve these transformations under milder conditions.[3][13][14]

  • Reaction Conditions: The wavelength of light, solvent, and temperature can all affect the reaction's efficiency and selectivity.

    • Troubleshooting Step:

      • Wavelength: Use a light source with a wavelength that selectively excites the desired chromophore to minimize side reactions.

      • Solvent: The choice of solvent can influence the lifetime of the excited state and the stability of any intermediates.

      • Temperature: Photochemical reactions are often performed at low temperatures to suppress thermal side reactions.

Logical Flow for Troubleshooting Aza Paterno-Büchi Reactions

G start Low Yield/Stereoselectivity in Aza Paterno-Büchi check_imine_type Is the imine cyclic or acyclic? start->check_imine_type acyclic_path Consider using a cyclic imine to prevent E/Z isomerization check_imine_type->acyclic_path Acyclic cyclic_path Optimize photochemical conditions check_imine_type->cyclic_path Cyclic use_sensitizer Employ a triplet sensitizer (e.g., acetone, photocatalyst) acyclic_path->use_sensitizer cyclic_path->use_sensitizer optimize_conditions Vary wavelength, solvent, and temperature use_sensitizer->optimize_conditions analyze_outcome Analyze yield and stereoisomeric ratio optimize_conditions->analyze_outcome success Successful Synthesis analyze_outcome->success Improved failure Explore alternative synthetic routes analyze_outcome->failure Unchanged

Caption: Decision tree for optimizing photochemical this compound synthesis.

Experimental Protocol: Enantioselective Synthesis of a 2,3-Disubstituted this compound via Copper-Catalyzed Boryl Allylation of an Azetine

This protocol is based on a method for the highly enantioselective difunctionalization of azetines, providing access to chiral 2,3-disubstituted azetidines.[9][10]

Materials:

  • 2-Substituted azetine

  • Allyl phosphate

  • Bis(pinacolato)diboron (B2pin2)

  • Copper(I) iodide (CuI)

  • Chiral bisphosphine ligand (e.g., (R)-DTBM-SEGPHOS)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To an oven-dried vial under an argon atmosphere, add CuI (2.5 mol %), the chiral bisphosphine ligand (2.75 mol %), and NaOtBu (1.2 equiv).

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes.

  • Add B2pin2 (1.2 equiv) and stir for another 10 minutes.

  • Add the 2-substituted azetine (1.0 equiv) followed by the allyl phosphate (1.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral 2,3-disubstituted this compound.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Expected Outcome: This method has been shown to produce a range of cis-2,3-disubstituted azetidines with high yields, diastereoselectivities, and enantioselectivities.[9]

References

Technical Support Center: Troubleshooting Low Conversion in Azetidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for azetidine coupling reactions. As a Senior Application Scientist, I've designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during the synthesis of N-aryl azetidines. This resource moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues in your own experiments.

Azetidines are valuable structural motifs in medicinal chemistry, and their successful incorporation via cross-coupling reactions is often critical.[1] However, these reactions, typically a subset of the Buchwald-Hartwig amination, can be sensitive to a variety of factors.[2][3] This guide is structured in a question-and-answer format to directly address the specific problems you may be facing, from initial setup to complex substrate-specific issues.

Part 1: Initial Diagnosis & First-Line Solutions

This section addresses the most frequent and easily correctable sources of low reaction conversion. Before delving into more complex optimizations of the catalytic system, it is crucial to ensure the foundational parameters of your experiment are sound.

Q1: My this compound coupling reaction has stalled or shows very low conversion. Where should I start my investigation?

When a reaction fails, a systematic review of the basic setup is the most efficient first step. Often, the root cause is not a fundamental flaw in the chosen conditions but a subtle error in preparation or execution.

A: Start with a systematic check of your reaction fundamentals. Low conversion is often traced back to atmospheric contamination, reagent quality, or thermal instability.

  • Inert Atmosphere Integrity: The active Pd(0) catalyst is highly sensitive to oxygen, which can cause oxidation to an inactive Pd(II) species and degradation of phosphine ligands.[4]

    • Troubleshooting Steps:

      • Ensure your reaction vessel was properly flame-dried or oven-dried to remove adsorbed water.

      • Verify that your solvents were thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.

      • Maintain a positive pressure of inert gas throughout the reaction setup and duration. Check for leaks in your manifold or balloon setup.

  • Reagent Purity and Handling:

    • This compound Salt Form: Ensure your this compound starting material is the free base. If it is a hydrochloride or other salt, it will neutralize the base in your reaction, halting the catalytic cycle. An additional equivalent of base or a pre-reaction neutralization and extraction is required.

    • Base Quality: The commonly used base, sodium tert-butoxide (NaOt-Bu), is highly hygroscopic. Exposure to moisture will convert it to sodium hydroxide and tert-butanol, reducing its efficacy. Use a freshly opened bottle or a sample stored in a desiccator, and handle it quickly in a glovebox.[5]

    • Solvent Anhydrousness: Water can interfere with the catalyst and certain bases. Use freshly dried solvents or purchase anhydrous grade solvents and store them over molecular sieves.[6]

  • Reaction Temperature and Time:

    • Many Buchwald-Hartwig couplings require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[7] Confirm your heating apparatus is calibrated and maintaining the target temperature.

    • If the reaction is sluggish, particularly with less reactive aryl chlorides or sterically hindered substrates, extending the reaction time may be necessary.[5] Monitor the reaction by TLC or LC-MS to determine if it has stalled or is simply slow.

Below is a workflow to guide your initial troubleshooting process.

start Low Conversion Observed reagent_check Verify Reagent Quality (this compound free base? Fresh base? Anhydrous solvent?) start->reagent_check atmosphere_check Check Inert Atmosphere (Degassed solvent? No leaks?) reagent_check->atmosphere_check Reagents OK re_run Re-run Experiment with Verified Parameters reagent_check->re_run Issue Found & Corrected temp_check Confirm Temperature & Time (Calibrated heating? Sufficient duration?) atmosphere_check->temp_check Atmosphere OK atmosphere_check->re_run Issue Found & Corrected temp_check->re_run Conditions OK temp_check->re_run Issue Found & Corrected

Caption: A workflow for initial troubleshooting of low conversion.

Part 2: Advanced Troubleshooting - The Catalytic System

If the foundational parameters are sound, the next step is to scrutinize the components of the catalytic system: the palladium source, the ligand, and the base. The interplay between these three components is critical for a successful transformation.

Q2: I'm using a standard palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand, but my yield is poor. What could be the issue?

A: The choice and handling of the palladium source and ligand are critical. While common sources are effective, their performance depends on the efficient in situ generation of the active Pd(0)L species. Inconsistent generation of the active catalyst is a frequent cause of poor reproducibility.[8]

  • Palladium Precatalysts: Consider switching to a palladium precatalyst. These are air-stable Pd(II) complexes that reliably generate the active Pd(0) species under the reaction conditions. This leads to more consistent results, especially at low catalyst loadings.[8]

  • Catalyst Loading: While typical loadings range from 0.5-2 mol%, challenging substrates (e.g., aryl chlorides, sterically hindered partners) may require higher catalyst loadings (up to 5 mol%).[2]

  • Palladium/Ligand Ratio: The ratio of palladium to ligand is crucial. For monodentate ligands, a ratio of 1:1 to 1:2 is common. An excess of ligand can sometimes inhibit the reaction by leading to the formation of catalytically inactive bis-phosphine complexes. Conversely, too little ligand can lead to catalyst decomposition.

ComponentCommon IssueRecommended Solution
Palladium Source Inconsistent generation of active Pd(0) from sources like Pd(OAc)₂.[8]Switch to a commercially available, air-stable Pd-precatalyst (e.g., G3 or G4 Buchwald precatalysts).
Catalyst Loading Insufficient catalyst for a challenging substrate.Increase catalyst loading incrementally from 1 mol% to 5 mol%.
Ligand Quality Phosphine ligands can oxidize upon exposure to air.Use a fresh ligand or one that has been properly stored under an inert atmosphere.
Q3: How do I select the optimal ligand and base for my specific this compound coupling?

A: Ligand and base selection is substrate-dependent and often requires empirical screening. There is no single "best" combination; the optimal choice depends on the electronic and steric properties of both the this compound and the aryl halide.

  • Ligand Selection: The ligand's role is to stabilize the palladium center, promote the key steps of oxidative addition and reductive elimination, and suppress side reactions.[9]

    • For Electron-Rich Aryl Halides: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos). These ligands promote the formation of the monoligated Pd(0)L species, which is highly active in oxidative addition.[2]

    • For Sterically Hindered Substrates: Very bulky ligands (e.g., BrettPhos) can be effective as they accelerate the final reductive elimination step, which is often the rate-limiting step for hindered substrates.[7]

    • For Heterocyclic Partners: Certain ligands show better performance with heteroaromatic halides, which can be challenging due to coordination of the heteroatom to the palladium center.[10]

  • Base Selection: The base's primary role is to deprotonate the this compound upon coordination to the palladium center.[11]

    • Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many systems. Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option.[2]

    • Weaker Bases for Sensitive Substrates: If your substrate contains base-sensitive functional groups (e.g., esters, nitro groups), stronger bases can cause side reactions.[3] In these cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[7][12]

Part 3: Mechanistic Insights & Side Reactions

A deeper understanding of the reaction mechanism and potential pitfalls can unlock solutions for the most challenging cases.

Q4: My reaction is producing a significant amount of hydrodehalogenated arene. What is causing this side reaction and how can I prevent it?

A: The formation of a hydrodehalogenated arene is typically the result of a side reaction called β-hydride elimination. This occurs when an intermediate palladium-amido complex, instead of undergoing productive reductive elimination, eliminates a β-hydride.[2]

This side reaction is more common with acyclic secondary amines but can occur in other cases, especially if the final reductive elimination step is slow.[9][13]

  • Mechanism of β-Hydride Elimination:

    • After the deprotonated this compound is bound to the palladium (forming a Pd-amido complex), a hydrogen atom on a carbon adjacent (β-position) to the nitrogen can be transferred to the metal.

    • This forms a palladium-hydride species and a transient iminium ion, which hydrolyzes to an imine.

    • The palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene and regenerate the Pd(0) catalyst.

  • Strategies for Minimization:

    • Ligand Choice: Use bulky, electron-rich ligands. These ligands sterically encumber the palladium center, which can disfavor the geometry required for β-hydride elimination. More importantly, they accelerate the desired reductive elimination step, allowing the product to form before the side reaction can occur.[2][13]

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of β-hydride elimination relative to reductive elimination.

    • Base: Ensure the base is strong enough to facilitate rapid deprotonation and move the catalytic cycle forward efficiently.

Below is a diagram illustrating the main catalytic cycle and the competing β-hydride elimination pathway.

cluster_main Productive Catalytic Cycle cluster_side Side Reaction Pathway Pd0 Pd(0)L OA Oxidative Addition (Ar-Pd(II)-X)L Pd0->OA Ar-X Amine_Coord Amine Coordination [Ar-Pd(II)-L(this compound)]+X- OA->Amine_Coord This compound, -Base-H+ RE Reductive Elimination Amine_Coord->RE Beta_Elim β-Hydride Elimination Amine_Coord->Beta_Elim Slow RE Product Ar-Azetidine RE->Product Product->Pd0 Catalyst Regeneration Side_Product Ar-H + Imine Beta_Elim->Side_Product

Caption: The Buchwald-Hartwig cycle and the competing β-hydride elimination side reaction.

Part 4: Experimental Protocol & References

General Protocol for Palladium-Catalyzed this compound Coupling

This procedure is a general starting point and requires optimization for specific substrates and coupling partners.[4][7]

  • Preparation: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the this compound (1.2 mmol, 1.2 equiv.) followed by the degassed anhydrous solvent (e.g., toluene or dioxane, to make a ~0.2 M solution) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Enhancing the Metabolic Stability of Azetidine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to researchers, scientists, and drug development professionals working with azetidine-containing compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of enhancing the metabolic stability of this unique class of molecules. The inherent ring strain of the this compound moiety, while offering desirable conformational rigidity, also presents specific metabolic liabilities that require careful consideration and strategic mitigation.[1] This resource is designed to provide both the "how" and the "why" behind experimental design and interpretation, empowering you to make informed decisions in your drug discovery programs.

Part 1: Troubleshooting & FAQs

This section addresses common issues and questions encountered during the assessment of metabolic stability for this compound-containing drugs.

Question 1: My this compound-containing compound shows high clearance in human liver microsomes (HLM) but is stable in hepatocyte assays. What could be the reason?

Answer: This discrepancy often points towards the involvement of Phase II metabolic pathways or transporter-mediated effects that are not fully recapitulated in microsomal systems.

  • Phase II Metabolism: Liver microsomes are rich in Phase I enzymes like Cytochrome P450s (CYPs), but they are deficient in many Phase II conjugating enzymes (e.g., UGTs, SULTs) which are present in the cytosol.[2] Hepatocytes, being intact cells, contain a full complement of both Phase I and Phase II enzymes.[3] Your compound might be a primary substrate for a Phase II enzyme.

  • Transporter Effects: The cell membrane in hepatocytes actively transports compounds into and out of the cell. If your compound is a substrate for uptake transporters, its intracellular concentration in hepatocytes could be higher, leading to increased metabolism. Conversely, if it is subject to efflux, the intracellular concentration might be lower than in the more simplified microsomal environment.

  • Cofactor Limitations: While less common, in some instances, the endogenous cofactor levels in hepatocytes might become rate-limiting for very high-clearance compounds, leading to an underestimation of clearance compared to microsomal assays where cofactors like NADPH are supplied in excess.

Troubleshooting Steps:

  • Metabolite Identification: Analyze the spent media from both assays using LC-MS/MS to identify the metabolites. The presence of glucuronide or sulfate conjugates in the hepatocyte incubation would confirm Phase II metabolism.

  • Use of S9 Fractions: The S9 fraction contains both microsomal and cytosolic enzymes. If stability is low in S9 but high in microsomes, this points to the involvement of cytosolic enzymes.

  • Transporter Studies: If a significant discrepancy remains, consider conducting specific uptake and efflux transporter assays to understand the role of transporters in your compound's disposition.

Question 2: I am observing a rapid, non-enzymatic degradation of my this compound compound in the assay buffer. How can I address this?

Answer: Azetidines can be susceptible to chemical degradation, particularly acid-mediated ring-opening, due to their inherent ring strain.[1] The basicity of the this compound nitrogen is a key factor in this instability.

  • pH Sensitivity: Protonation of the this compound nitrogen can facilitate nucleophilic attack and subsequent ring-opening.[1] Standard assay buffers, while typically at physiological pH (~7.4), might still be acidic enough to promote degradation of particularly labile compounds over the course of the incubation.

  • Intramolecular Reactions: The presence of a nearby nucleophilic group within the molecule can lead to intramolecular ring-opening, a process that can be pH-dependent.[1]

Troubleshooting Steps:

  • Control Experiments: Incubate your compound in the assay buffer without any enzymatic matrix (microsomes or hepatocytes) to confirm chemical instability.

  • pH Optimization: If the compound is acid-labile, consider if the assay can be performed at a slightly higher pH without compromising enzyme activity. However, be cautious as significant deviations from optimal pH will affect enzyme kinetics.

  • Structural Modification: The most robust solution is often structural modification. Altering the electronics of the N-substituent can significantly impact the pKa of the this compound nitrogen. For instance, attaching electron-withdrawing groups can decrease the basicity of the nitrogen, reducing its propensity for protonation and thereby increasing chemical stability.[1]

Question 3: My LC-MS/MS data shows poor recovery and inconsistent results for my this compound compound. What are the potential causes?

Answer: Poor recovery and inconsistent results can stem from several factors, including non-specific binding, poor solubility, and issues with the analytical method itself.

  • Non-Specific Binding: Highly lipophilic compounds can bind to the plasticware used in the assay (e.g., 96-well plates) and to the microsomal proteins themselves, leading to an artificially high apparent clearance.[4]

  • Low Aqueous Solubility: Compounds with low solubility may precipitate out of the aqueous assay buffer, leading to inaccurate measurements of the concentration over time.[5][6]

  • LC-MS/MS Issues: The analytical method may not be optimized for your specific compound. This can include poor chromatographic peak shape, ion suppression from the biological matrix, or in-source fragmentation.

Troubleshooting Steps:

  • Assess Non-Specific Binding: Perform incubations without the NADPH cofactor. A significant loss of compound in the absence of metabolism suggests non-specific binding. The use of low-binding plates can sometimes mitigate this.

  • Improve Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve your compound is low and consistent (typically ≤ 0.5%). For highly insoluble compounds, alternative formulation strategies may be needed.

  • Optimize LC-MS/MS Method:

    • Ensure the use of a suitable internal standard.

    • Evaluate different mobile phases and gradients to improve peak shape.

    • Check for and mitigate matrix effects by adjusting sample preparation (e.g., protein precipitation vs. liquid-liquid extraction).

Part 2: Key Metabolic Pathways & Enhancement Strategies

Understanding the primary metabolic routes of this compound-containing drugs is crucial for designing more stable analogues.

Common Metabolic Pathways
  • CYP450-Mediated Oxidation: This is a major pathway for many nitrogen-containing heterocycles. For azetidines, oxidation can occur at the carbon alpha to the nitrogen, leading to ring scission and the formation of reactive aldehyde or ketone metabolites.[7]

  • Glutathione (GSH) Conjugation: The strained this compound ring can be susceptible to nucleophilic attack by glutathione, catalyzed by glutathione S-transferases (GSTs). This results in ring-opening without prior bioactivation by CYPs.[5][8]

Diagram of this compound Metabolic Pathways

cluster_0 This compound-Containing Drug cluster_1 Metabolic Pathways cluster_2 Metabolites This compound This compound-Containing Drug CYP450 CYP450-Mediated Oxidation This compound->CYP450 Phase I GST GST-Catalyzed Glutathione Conjugation This compound->GST Phase II (Direct Conjugation) RingScission Ring Scission Products (Aldehydes, Ketones) CYP450->RingScission GSH_Adduct Glutathione Adduct (Ring-Opened) GST->GSH_Adduct

Caption: Major metabolic pathways for this compound-containing drugs.

Strategies for Enhancing Metabolic Stability

The goal is to modify the structure to block or slow down these metabolic pathways without compromising the desired pharmacological activity.

StrategyRationaleExample Application
Blocking Sites of Metabolism Introducing sterically hindering groups or electron-withdrawing groups at or near the site of metabolism can prevent enzyme binding or reaction.Placing a fluorine or a methyl group on the carbon alpha to the this compound nitrogen can block CYP-mediated oxidation.
Bioisosteric Replacement Replacing the this compound ring with another heterocycle that has improved metabolic stability but retains the necessary structural and electronic features for biological activity.In some cases, replacing an this compound with a more stable pyrrolidine or piperidine, or even a non-nitrogenous ring like oxetane, can be beneficial, though this may alter other properties.[9][10]
Modulating Ring Strain Altering the substitution pattern on the this compound ring can subtly change the ring strain and its susceptibility to nucleophilic attack.The introduction of spirocycles or gem-dimethyl groups on the this compound ring can influence its metabolic fate.
Altering Physicochemical Properties Reducing lipophilicity can decrease partitioning into the active site of metabolic enzymes.Introducing polar functional groups on parts of the molecule distal to the pharmacophore can reduce overall lipophilicity and improve metabolic stability.
Modulating pKa Decreasing the basicity of the this compound nitrogen can reduce its interaction with certain metabolic enzymes and improve chemical stability.Attaching an electron-withdrawing group to the this compound nitrogen can lower its pKa.[1]

Part 3: Experimental Protocols

The following are detailed, step-by-step protocols for common in vitro metabolic stability assays, with specific considerations for this compound-containing compounds.

Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life and intrinsic clearance of an this compound-containing compound due to Phase I metabolism.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human Liver Microsomes (pooled, from a reputable vendor)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Internal standard (for LC-MS/MS analysis)

  • Acetonitrile (ACN), cold

  • 96-well plates (low-binding plates recommended)

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Diagram of Microsomal Stability Assay Workflow

cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis Prep Prepare incubation mix: Buffer, Microsomes, Test Compound Incubate Pre-incubate at 37°C Prep->Incubate Start Initiate reaction with NADPH Incubate->Start Timepoints Sample at time points (0, 5, 15, 30, 60 min) Start->Timepoints Quench Quench with cold ACN + Internal Standard Timepoints->Quench Process Centrifuge to precipitate protein Quench->Process Analyze Analyze supernatant by LC-MS/MS Process->Analyze

References

Validation & Comparative

Validating the Biological Activity of Novel Azetidine Amides: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Azetidine Amides in Modern Drug Discovery

The this compound ring, a strained four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique conformational constraints and its ability to serve as a versatile scaffold in drug design. When incorporated into an amide linkage, the resulting this compound amides present a novel chemical space with the potential to yield highly potent and selective modulators of a diverse range of biological targets. Their growing prevalence in the literature, with demonstrated efficacy in oncology, neuroinflammation, and metabolic diseases, necessitates a rigorous and standardized approach to validating their biological activity.

This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to validate the biological activity of novel this compound amides. Moving beyond a simple recitation of protocols, this document emphasizes the causal logic behind experimental choices, the integration of self-validating systems, and the critical comparison of these novel compounds against established alternatives. By adhering to the principles of scientific integrity, this guide aims to empower researchers to generate robust and reproducible data, thereby accelerating the translation of promising this compound amides from the bench to preclinical development.

I. Targeting the STAT3 Signaling Pathway with Novel this compound Amides

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, proliferation, and survival.[1] Its constitutive activation is a hallmark of numerous human cancers, making it a prime therapeutic target.[2] Novel (R)-azetidine-2-carboxamide analogues have emerged as potent small-molecule inhibitors of STAT3, demonstrating sub-micromolar efficacy.[1][3]

Comparative Efficacy of this compound Amide STAT3 Inhibitors

The inhibitory potential of novel this compound amides against STAT3 is typically assessed by their ability to disrupt the binding of STAT3 to its DNA consensus sequence. The half-maximal inhibitory concentration (IC50) is a key metric for potency, while the dissociation constant (KD) provides a measure of binding affinity.

Compound ClassCompoundTargetAssayIC50 (µM)KD (nM)Cell-based Activity (EC50, µM)
This compound Amide 5aSTAT3EMSA0.55--
This compound Amide 5oSTAT3EMSA0.38--
This compound Amide 8iSTAT3EMSA0.34--
This compound Amide 7gSTAT3ITC-8800.9 - 1.9
This compound Amide 9kSTAT3ITC-9600.9 - 1.9
Proline-based (Predecessor) BP-1-102STAT3EMSA6.8-10 - 20
Other Small Molecule Napabucasin (BBI-608)STAT3Various--~1
Other Small Molecule C188-9STAT3Various--~5

Data compiled from multiple sources.[3][4][5]

Experimental Workflow: Validating STAT3 Inhibition

A robust validation workflow for STAT3 inhibitors involves a multi-pronged approach, starting from in vitro biochemical assays to cellular assays that confirm target engagement and downstream effects.

G cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Selectivity Profiling EMSA EMSA for DNA Binding ITC Isothermal Titration Calorimetry for Binding Affinity EMSA->ITC Confirm Direct Binding STAT_Panel EMSA against other STATs (STAT1, STAT5) EMSA->STAT_Panel Determine Selectivity Cell_Viability MTT Assay for Cytotoxicity ITC->Cell_Viability Assess Cellular Potency Western_Blot Western Blot for p-STAT3 & Target Genes Cell_Viability->Western_Blot Verify Mechanism of Action

Caption: Workflow for validating novel STAT3 inhibitors.

Detailed Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the ability of novel this compound amides to inhibit the binding of STAT3 to its DNA consensus sequence.

Rationale: EMSA is a foundational technique to directly assess the disruption of protein-DNA interactions. The choice of a radiolabeled or fluorescently labeled DNA probe allows for sensitive detection. The inclusion of specific and non-specific competitors serves as a self-validating control system within the assay.[6][7]

Materials:

  • Nuclear extracts from a cell line with constitutively active STAT3 (e.g., MDA-MB-231).[8]

  • Purified recombinant STAT3 protein (optional, for direct binding studies).

  • Double-stranded DNA probe containing the STAT3 consensus binding site (e.g., SIE, sis-inducible element), labeled with 32P or a fluorescent tag.

  • Unlabeled ("cold") specific competitor probe (same sequence as the labeled probe).

  • Unlabeled non-specific competitor DNA (e.g., poly(dI-dC)).

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

  • Novel this compound amide inhibitors and reference compounds (e.g., Stattic).

  • Native polyacrylamide gel (4-6%).

  • TBE buffer.

Procedure:

  • Prepare Binding Reactions: In separate microcentrifuge tubes, combine the binding buffer, nuclear extract (or purified STAT3), and the non-specific competitor DNA.

  • Inhibitor Incubation: Add varying concentrations of the novel this compound amide or a reference inhibitor to the respective tubes. Include a vehicle control (e.g., DMSO). Incubate at room temperature for 20-30 minutes to allow for inhibitor-protein interaction.

  • Probe Binding: Add the labeled DNA probe to each reaction tube.

  • Control Reactions:

    • Negative Control: Labeled probe without any protein extract.

    • Positive Control: Labeled probe with protein extract but no inhibitor.

    • Specific Competitor Control: Labeled probe, protein extract, and a 100-fold molar excess of the unlabeled specific competitor probe. This should abolish the shifted band, confirming the specificity of the protein-DNA interaction.[7]

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow for protein-DNA complex formation.

  • Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the loading dye has migrated an appropriate distance.

  • Detection: Dry the gel and expose it to a phosphor screen or visualize using a fluorescence imager.

Data Analysis: Quantify the intensity of the shifted bands corresponding to the STAT3-DNA complex using densitometry software (e.g., ImageJ). Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

II. Probing the Endocannabinoid System: this compound Amides as MAGL and FAAH Inhibitors

The endocannabinoid system, comprised of cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a key regulator of numerous physiological processes. Monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) are the primary enzymes responsible for the degradation of the endocannabinoids 2-arachidonoylglycerol (2-AG) and anandamide, respectively. Inhibition of these enzymes represents a promising therapeutic strategy for various neurological and inflammatory disorders. This compound-based compounds have been identified as potent inhibitors of both MAGL and FAAH.[9][10][11]

Comparative Efficacy of this compound-based MAGL and FAAH Inhibitors

Fluorometric assays are commonly employed to determine the potency of MAGL and FAAH inhibitors. These assays utilize substrates that become fluorescent upon enzymatic cleavage.

Compound ClassCompoundTargetAssayIC50 (nM)
This compound Piperazine Diamide Compound 6gMAGLFluorometricPotent, selective, reversible
This compound Carbamate Compound 6MAGLFluorometric-
Piperidine Urea PF-3845FAAHFluorometric-
Carbamate URB597FAAHFluorometric4.6

Data compiled from multiple sources.[9][11][12]

Experimental Workflow: Validating MAGL/FAAH Inhibition

The validation of MAGL and FAAH inhibitors follows a logical progression from biochemical characterization to cellular and in vivo assessment.

G cluster_0 Biochemical Characterization cluster_1 Cellular & In Vivo Validation cluster_2 Selectivity Profiling Fluorometric_Assay Fluorometric Enzyme Assay (IC50) Kinetic_Studies Enzyme Kinetics (Mode of Inhibition) Fluorometric_Assay->Kinetic_Studies Determine Mechanism Serine_Hydrolase_Panel Activity-Based Protein Profiling Fluorometric_Assay->Serine_Hydrolase_Panel Evaluate Off-Target Effects Cell_Based_Assay Cellular Activity Assay Kinetic_Studies->Cell_Based_Assay Confirm Cellular Potency In_Vivo_Model In Vivo Efficacy (e.g., Inflammatory Pain Model) Cell_Based_Assay->In_Vivo_Model Assess Therapeutic Potential

Caption: Workflow for validating MAGL/FAAH inhibitors.

Detailed Experimental Protocol: Fluorometric MAGL/FAAH Inhibition Assay

Objective: To determine the IC50 values of novel this compound amides against MAGL or FAAH.

Rationale: This assay provides a high-throughput and sensitive method for quantifying enzyme activity and inhibition. The use of a fluorogenic substrate allows for continuous monitoring of the reaction. It is crucial to perform control experiments to account for potential assay artifacts such as fluorescence quenching or compound aggregation.[13][14]

Materials:

  • Recombinant human MAGL or FAAH.

  • Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA for FAAH).

  • Fluorogenic substrate (e.g., a substrate that releases 7-amino-4-methylcoumarin (AMC) upon cleavage).

  • Novel this compound amide inhibitors and a reference inhibitor (e.g., JZL184 for MAGL, URB597 for FAAH).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the novel this compound amides and the reference inhibitor in the assay buffer.

  • Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the enzyme solution. Then, add the different concentrations of the inhibitors or vehicle control. Pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Control Experiments for Assay Validation:

    • No-Enzyme Control: Substrate and buffer only, to determine background fluorescence.

    • No-Inhibitor Control: Enzyme and substrate, to determine 100% enzyme activity.

    • Inhibitor Fluorescence Control: Inhibitor and buffer, to check for intrinsic fluorescence of the compound.

    • Quenching Control: Enzyme, substrate, and inhibitor added at the end of the reaction, to check for fluorescence quenching.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each well. Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

III. Modulating Dopaminergic Neurotransmission with this compound Amides

Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. This compound derivatives have been explored as novel dopamine receptor antagonists.[15] Validating the biological activity of these compounds involves assessing their binding affinity to the target receptor.

Comparative Binding Affinities of Dopamine Receptor Antagonists

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

Compound ClassCompoundTargetKi (nM)
This compound Amide Derivative N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamideD2Potent Antagonist
This compound Amide Derivative N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamideD4Potent Antagonist
Typical Antipsychotic HaloperidolD2~1-2
Atypical Antipsychotic ClozapineD2~100-200

Data compiled from multiple sources.[15][16][17][18]

Experimental Workflow: Validating Dopamine Receptor Antagonism

The validation of dopamine receptor antagonists progresses from in vitro binding assays to functional assays that assess their impact on receptor signaling.

G cluster_0 In Vitro Binding cluster_1 Functional Assessment cluster_2 Selectivity Profiling Radioligand_Binding Radioligand Binding Assay (Ki) Competition_Assay Competition Binding Assay Radioligand_Binding->Competition_Assay Determine Affinity Receptor_Panel Screening against other Dopamine Receptor Subtypes & Off-Targets Radioligand_Binding->Receptor_Panel Determine Selectivity Functional_Assay Functional Assay (e.g., cAMP, Calcium Flux) Competition_Assay->Functional_Assay Assess Functional Antagonism Dopamine_Release_Assay Dopamine Release Assay Functional_Assay->Dopamine_Release_Assay Evaluate Impact on Neurotransmission

Caption: Workflow for validating dopamine receptor antagonists.

Detailed Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of novel this compound amides for the dopamine D2 receptor.

Rationale: This assay measures the ability of a test compound to compete with a radiolabeled ligand of known affinity for binding to the receptor. The experimental design must carefully consider factors such as non-specific binding and the choice of radioligand concentration to ensure accurate determination of the Ki value.[19]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

  • Radiolabeled ligand with high affinity for the D2 receptor (e.g., [3H]-spiperone or [3H]-raclopride).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Novel this compound amide compounds and a reference antagonist (e.g., haloperidol).

  • Non-specific binding determinator (e.g., a high concentration of an unlabeled antagonist like sulpiride).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Assay Plate: In a 96-well plate, add the assay buffer.

  • Add Competitors: Add serial dilutions of the novel this compound amide or the reference compound.

  • Define Total and Non-specific Binding:

    • Total Binding: Wells containing only the radiolabeled ligand and cell membranes.

    • Non-specific Binding: Wells containing the radiolabeled ligand, cell membranes, and a high concentration of the non-specific binding determinator.

  • Add Radioligand: Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd value) to all wells.

  • Add Membranes: Add the cell membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of the competitor by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a one-site competition model to determine the IC50 value of the test compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant for the receptor.

IV. Conclusion: A Path Forward for this compound Amide Drug Candidates

The validation of the biological activity of novel this compound amides is a multi-faceted process that demands a rigorous and comparative approach. By moving beyond simple screening assays and incorporating detailed mechanistic studies, robust control experiments, and direct comparisons with established alternatives, researchers can build a comprehensive and compelling data package for their lead candidates. The experimental workflows and detailed protocols provided in this guide offer a framework for generating high-quality, reproducible data that will be essential for advancing promising this compound amides through the drug discovery pipeline. As our understanding of the therapeutic potential of this unique chemical scaffold continues to grow, a commitment to scientific integrity in the validation of their biological activity will be paramount to their successful clinical translation.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Azetidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of potent and selective enzyme inhibitors remains a cornerstone of drug discovery. Among the myriad of heterocyclic scaffolds employed, the azetidine ring has emerged as a "privileged structure."[1] Its inherent ring strain and conformational rigidity provide a unique three-dimensional presentation of substituents, enabling precise and high-affinity interactions with enzyme active sites.[1][2] This guide provides an in-depth, technical comparison of the in vitro evaluation of this compound-based enzyme inhibitors, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

The this compound Scaffold: A Privileged Motif in Enzyme Inhibition

The four-membered saturated heterocycle of this compound offers a distinct advantage in inhibitor design. Unlike more flexible aliphatic chains, the constrained nature of the this compound ring reduces the entropic penalty upon binding to a target, often leading to enhanced potency.[2] This structural feature has been successfully exploited in the development of inhibitors for a diverse range of enzyme classes, including serine proteases, kinases, and metabolic enzymes. Notable examples include inhibitors of Dipeptidyl Peptidase-4 (DPP-IV) for the treatment of type 2 diabetes and Fatty Acid Amide Hydrolase (FAAH) for pain and inflammation.[3][4][5]

This guide will navigate the critical in vitro assays required to characterize these inhibitors, comparing their potential performance against alternative scaffolds and providing the rationale behind each experimental step.

Core In Vitro Evaluation Workflow

A robust in vitro evaluation of any novel enzyme inhibitor follows a logical progression from initial potency determination to a comprehensive assessment of its selectivity and mechanism of action.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 Selectivity Profiling A Primary Screening: IC50 Determination B Mechanism of Action: Ki Determination A->B Elucidate Inhibition Mode D Cellular Potency: EC50 Determination A->D Confirm Cellular Activity F Panel Screening: Against Related Enzymes A->F Assess Off-Target Effects C Binding Kinetics: Residence Time (koff) B->C Understand Durability E Cytotoxicity Assessment: CC50 Determination D->E Determine Therapeutic Window

Caption: A typical workflow for the in vitro evaluation of enzyme inhibitors.

Part 1: Foundational Biochemical Assays

The initial characterization of an enzyme inhibitor begins with biochemical assays using purified, recombinant enzyme. These assays are fundamental to understanding the intrinsic potency and mechanism of the compound.

IC50 Determination: Quantifying Inhibitor Potency

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6] It is the primary metric for assessing inhibitor potency.

Causality Behind Experimental Choices:

  • Enzyme Concentration: Should be kept well below the substrate concentration and any anticipated Ki values to avoid ligand depletion.

  • Substrate Concentration: Typically set at or near the Michaelis constant (Km) of the enzyme for its substrate. This ensures a robust signal and allows for sensitive detection of inhibition. However, it's crucial to note that IC50 values are dependent on the substrate concentration used.[6]

  • Incubation Time: Must be sufficient to allow the reaction to proceed within the linear range but not so long that substrate depletion or product inhibition becomes a factor. For covalent inhibitors, IC50 values will change with incubation time.[7]

Detailed Protocol: Generic Fluorogenic Protease Inhibition Assay

This protocol is adaptable for many proteases, such as serine proteases, where a fluorogenic substrate is cleaved to release a fluorescent signal.

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Enzyme Stock: Prepare a concentrated stock of the purified enzyme in assay buffer.

    • Substrate Stock: Prepare a concentrated stock of the fluorogenic peptide substrate (e.g., Boc-Val-Pro-Arg-AMC for thrombin) in DMSO.

    • Inhibitor Stock: Prepare a 10 mM stock of the this compound-based inhibitor in DMSO.

  • Assay Procedure (96-well plate format):

    • Prepare a serial dilution of the inhibitor in DMSO, then dilute into assay buffer.

    • Add 50 µL of the diluted inhibitor to the wells of a black, flat-bottom 96-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add 25 µL of the diluted enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the diluted substrate to each well.

    • Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Ki Determination: Unveiling the Mechanism of Inhibition

While the IC50 value is a useful measure of potency, it is dependent on assay conditions. The inhibition constant (Ki) is a more fundamental measure of the binding affinity of an inhibitor to an enzyme.[8] Determining the Ki also helps to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Causality Behind Experimental Choices:

  • Varying Substrate Concentration: To determine the mechanism of inhibition, enzyme kinetics are measured at multiple fixed inhibitor concentrations while varying the substrate concentration.

  • Cheng-Prusoff Equation: For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[9]

Residence Time: Assessing Durability of Inhibition

Residence time (the reciprocal of the dissociation rate constant, koff) is an increasingly important parameter in drug discovery.[10] A long residence time can lead to a more sustained therapeutic effect, even if the inhibitor's plasma concentration falls below its Ki.[10][11]

Causality Behind Experimental Choices:

  • Jump-Dilution Method: This is a common method for measuring koff. The enzyme and a saturating concentration of the inhibitor are pre-incubated to form the enzyme-inhibitor complex. This complex is then rapidly diluted, and the recovery of enzyme activity is monitored over time as the inhibitor dissociates.[10][12][13]

Detailed Protocol: Jump-Dilution Assay for Residence Time

  • Pre-incubation:

    • Incubate the enzyme with a saturating concentration of the this compound-based inhibitor (e.g., 10-100 times the IC50) in a small volume for a sufficient time to reach binding equilibrium.[10]

  • Dilution and Measurement:

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a larger volume containing the substrate.[12] This dilution reduces the concentration of the free inhibitor to a level that allows for dissociation to be observed.

    • Immediately begin monitoring the enzymatic reaction kinetically, as described in the IC50 protocol.

  • Data Analysis:

    • The recovery of enzyme activity over time will follow a first-order exponential curve.

    • Fit the progress curves to an integrated rate equation to determine the observed rate constant (kobs), which approximates koff under these conditions.[12]

    • The residence time (τ) is calculated as 1/koff.[10]

Part 2: Cellular Assays - Bridging to Physiological Relevance

While biochemical assays are crucial, it is essential to evaluate inhibitors in a more physiologically relevant context.[14] Cell-based assays provide insights into a compound's ability to cross the cell membrane, engage its target in the complex cellular milieu, and exert a biological effect.[15]

Cellular Potency (EC50) and Cytotoxicity (CC50)
  • EC50 (Half-Maximal Effective Concentration): Measures the concentration of an inhibitor that produces 50% of its maximal effect in a cell-based functional assay.[16] This could be, for example, the inhibition of a specific signaling pathway.

  • CC50 (Half-Maximal Cytotoxic Concentration): Measures the concentration of an inhibitor that causes a 50% reduction in cell viability.[16]

A large therapeutic window (the ratio of CC50 to EC50) is a desirable characteristic for a drug candidate.

Detailed Protocol: MTT Cell Viability/Cytotoxicity Assay

  • Cell Culture:

    • Seed a relevant cell line (e.g., a cancer cell line with an overactive target enzyme) in a 96-well plate and allow the cells to adhere overnight.[1]

  • Compound Treatment:

    • Treat the cells with a serial dilution of the this compound-based inhibitor for a specified period (e.g., 48-72 hours).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow viable cells to convert the MTT into formazan crystals.[1]

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to determine the CC50 value.

Part 3: Selectivity Profiling - A Critical Step for Safety

An ideal inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity.[17]

Causality Behind Experimental Choices:

  • Enzyme Panels: Screening the inhibitor against a panel of related enzymes (e.g., other serine proteases if the primary target is a serine protease) is a standard approach.[17][18]

  • Differential Scanning Fluorimetry (DSF): This technique measures the thermal stabilization of a protein upon ligand binding and can be used for selectivity profiling without the need for an enzymatic assay.[19]

G cluster_0 STAT3 Signaling Pathway A Cytokine Receptor B JAK A->B Activates C STAT3 B->C Phosphorylates D p-STAT3 C->D E STAT3 Dimer D->E Dimerization F Nucleus E->F Translocation G Gene Transcription F->G Induces AzetidineInhibitor This compound-Based STAT3 Inhibitor AzetidineInhibitor->C Inhibits (Irreversibly Binds)

Caption: Inhibition of the STAT3 signaling pathway by an this compound-based inhibitor.[20][21]

Comparative Analysis: this compound-Based Inhibitors vs. Alternatives

The true value of a novel inhibitor scaffold is best understood through comparison with existing alternatives. This compound-based inhibitors often compete with other heterocyclic scaffolds or different mechanisms of inhibition, such as covalent inhibition.[22][23]

Parameter This compound-Based Inhibitor (Hypothetical) Pyrrolidine-Based Analog Acyclic Analog Covalent Inhibitor
Target Enzyme DPP-IVDPP-IVDPP-IVSerine Protease
IC50 (nM) 50150120025 (time-dependent)
Ki (nM) 2575600N/A (k_inact/Ki)
Residence Time (τ) 120 min45 min10 minEffectively infinite
Selectivity (vs. DPP-VIII) >200-fold>150-fold>50-foldVariable
Cellular Potency (EC50, nM) 1505005000100
Advantages High potency, good rigidityEstablished scaffoldSimpler synthesisHigh potency, long duration
Disadvantages Synthetic complexityPotential for lower potencyHigh flexibility, lower potencyPotential for off-target reactivity

Key Insights from the Comparison:

  • Rigidity and Potency: The constrained this compound ring often leads to a significant improvement in potency (lower IC50 and Ki) compared to more flexible acyclic or even five-membered ring analogs. This is due to the pre-organization of the pharmacophoric groups in a conformation favorable for binding.[2]

  • Covalent vs. Non-covalent: this compound-based inhibitors are typically non-covalent, offering a reversible mechanism of action. Covalent inhibitors, on the other hand, form a permanent bond with the target enzyme, leading to a very long duration of action.[11][24] However, this irreversibility can also increase the risk of toxicity due to off-target reactions.[23] The choice between these strategies depends on the therapeutic context.

  • Selectivity: The precise vectoral orientation of substituents afforded by the this compound scaffold can be leveraged to achieve high selectivity against closely related enzymes, a critical factor in minimizing side effects.

Conclusion

The in vitro evaluation of this compound-based enzyme inhibitors requires a multi-faceted approach that extends beyond simple potency measurements. By systematically assessing potency, mechanism of action, residence time, cellular activity, and selectivity, researchers can build a comprehensive profile of their lead compounds. The unique structural properties of the this compound scaffold offer a compelling platform for the design of next-generation enzyme inhibitors, and the rigorous application of the principles and protocols outlined in this guide will be instrumental in translating that potential into tangible therapeutic advances.

References

A Comparative Guide to the Pharmacokinetic Profiles of Azetidine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of candidates with optimized pharmacokinetic (PK) profiles is paramount. A significant portion of promising drug candidates fail during development due to poor absorption, distribution, metabolism, and excretion (ADME) properties.[1] Among the various scaffolds utilized by medicinal chemists, the azetidine ring—a four-membered saturated heterocycle—has emerged as a valuable motif for enhancing the drug-like properties of molecules.[2][3] Its rising popularity stems from a unique combination of structural rigidity, satisfactory chemical stability, and the ability to confer significant advantages in metabolic stability compared to more traditional, larger heterocyclic linkers.[4][5]

This guide provides an in-depth comparison of the pharmacokinetic profiles of this compound analogues against other common heterocyclic scaffolds. We will delve into the mechanistic basis for their unique ADME characteristics, present supporting experimental data and protocols, and offer insights into why this small ring system has become a powerful tool in designing safer and more effective therapeutic agents.

The this compound Scaffold: A Structural Advantage

The this compound ring's compact and constrained nature is central to its favorable pharmacokinetic properties. Unlike the more flexible five-membered (pyrrolidine) or six-membered (piperidine) rings, the four-membered this compound scaffold offers a more rigid framework. This rigidity can lead to more specific and potent interactions with biological targets by reducing the entropic penalty of binding.[5] Furthermore, this structural constraint profoundly influences how the molecule is processed by the body.

Diagram: Comparative Heterocyclic Scaffolds

Scaffolds cluster_this compound This compound cluster_pyrrolidine Pyrrolidine cluster_piperidine Piperidine A A P P Pi Pi

Caption: Chemical structures of this compound, Pyrrolidine, and Piperidine.

Comparative Analysis of ADME Profiles

The true value of the this compound motif is revealed when its ADME profile is compared with that of larger heterocyclic linkers like piperidine, piperazine, and morpholine.

Absorption and Distribution

The physicochemical properties of the this compound ring, such as its lower pKa compared to piperidine, can directly influence absorption and distribution.[4] While specific absorption characteristics are highly dependent on the overall molecule, the incorporation of this compound has been shown to be compatible with high bioavailability. For instance, the orally active carbapenem antibiotic L-084, which exhibits high bioavailability in humans, features an this compound moiety.[6]

In a study where isopropyl groups in various approved drugs were replaced with this compound rings, the modified molecules showed improved solubility profiles and higher gastrointestinal absorption rates, which are positive indicators for orally administered drugs.[7]

Metabolism: The Key Differentiator

The most significant pharmacokinetic advantage of incorporating an this compound ring lies in its enhanced metabolic stability, particularly its resistance to N-dealkylation.[4] This common metabolic pathway, often mediated by Cytochrome P450 enzymes, is a major liability for larger amines like piperidine and piperazine.

A compelling study on serotonin-4 partial agonists directly demonstrated this benefit. The parent compound containing a piperidine ring underwent extensive N-dealkylation. However, when the piperidine was replaced with an this compound ring, the analogues were not metabolized through this route.[4] This shift away from a primary metabolic liability can lead to a longer drug half-life, increased in vivo exposure, and a more predictable PK profile.[4]

However, the ring strain that confers metabolic stability against N-dealkylation can also introduce unique metabolic pathways.[8] An unusual metabolic route has been identified for some this compound-containing compounds: direct ring-opening via nucleophilic attack by glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[9][10] This pathway is noteworthy because it occurs without prior bioactivation by P450 enzymes. In studies with AZD1979, a melanin-concentrating hormone receptor 1 antagonist, a series of glutathione-related metabolites were identified that were not inhibited by P450 inhibitors, confirming this direct conjugation pathway.[9][10]

Diagram: Dominant Metabolic Fates of Heterocyclic Amines

Metabolism cluster_p450 CYP450-Mediated Metabolism cluster_gst GST-Mediated Metabolism Piperidine Piperidine Analogue N_Dealkylation N-Dealkylation Piperidine->N_Dealkylation Major Pathway This compound This compound Analogue This compound->N_Dealkylation Resistant GSH_Conjugation GSH Conjugation (Ring Opening) This compound->GSH_Conjugation Potential Pathway (Strain-Dependent)

Caption: Azetidines often resist N-dealkylation but can be susceptible to GST-mediated ring opening.

Comparative Data Summary

The following table summarizes the general pharmacokinetic tendencies when comparing this compound to other common heterocyclic linkers in drug design.

FeatureThis compoundPiperidinePiperazineMorpholine
Primary Metabolic Liability Potential for GSH-mediated ring opening[8][9][10]N-dealkylation, ring oxidation[4]N-dealkylation[4]Generally stable, but ring oxidation is possible[4]
Resistance to N-dealkylation High[4]Low[4]Low[4]High[4]
Structural Rigidity High[3][4]ModerateFlexibleFlexible
Effect on Solubility Can improve solubility[7]VariableGenerally improves solubilityGenerally improves solubility[4]
pKa (approx.) Lower (~10-11)Higher (~11-12)BiphasicLower (~8.5)

Key Experimental Protocols for Pharmacokinetic Assessment

To experimentally validate the pharmacokinetic properties of new this compound analogues, a series of standardized in vitro and in vivo assays are employed.

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a crucial first look at a compound's metabolic fate. It measures the rate at which the compound is cleared by the primary metabolic enzymes located in the liver.

Objective: To determine the intrinsic clearance (Cl_int) of an this compound analogue in liver microsomes.

Methodology:

  • Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Prepare a cofactor solution containing NADPH (a necessary cofactor for P450 enzyme activity) in a phosphate buffer (pH 7.4).

  • Incubation: Add the test compound (typically at a final concentration of 1 µM) to a solution of microsomes in a 96-well plate.

  • Initiation: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a "stop solution," typically ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins, halting enzymatic activity.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Interpretation: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½), which is then used to determine the intrinsic clearance. A longer half-life indicates greater metabolic stability.

Diagram: In Vitro Microsomal Stability Workflow

Workflow A 1. Add Compound to Liver Microsomes B 2. Pre-warm to 37°C A->B C 3. Initiate with NADPH B->C D 4. Quench Reaction at Time Points (t=0, 5, 15...) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. LC-MS/MS Analysis of Supernatant E->F G 7. Calculate Half-Life & Intrinsic Clearance F->G

Caption: Standard workflow for assessing in vitro metabolic stability.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study tracks the concentration of the drug in the bloodstream over time after administration, providing a comprehensive view of its ADME properties in a living system.

Objective: To determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability) of an this compound analogue following intravenous (IV) and oral (PO) administration.

Methodology:

  • Animal Dosing: Use two groups of cannulated rats (to facilitate blood collection). Administer the compound to one group via IV bolus injection (e.g., 1-2 mg/kg) and to the other group via oral gavage (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma from blood cells.

  • Sample Analysis: Extract the drug from the plasma samples using protein precipitation or liquid-liquid extraction. Quantify the concentration of the drug in each sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time for both IV and PO routes. Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and calculate key PK parameters.

  • Bioavailability Calculation: The absolute oral bioavailability (%F) is calculated by comparing the dose-normalized Area Under the Curve (AUC) from the oral administration to that from the intravenous administration (%F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Conclusion: A Potent Tool for Modern Drug Design

The incorporation of this compound rings into drug candidates represents a sophisticated strategy for optimizing pharmacokinetic profiles. Their primary advantage—a marked increase in metabolic stability by resisting N-dealkylation—directly addresses a common failure point for many nitrogen-containing compounds.[4] While chemists must remain aware of the potential for alternative metabolic pathways like GSH-mediated ring opening, the overall benefits often outweigh the risks.[8] By providing rigidity, enhancing metabolic stability, and often improving physicochemical properties, this compound analogues offer a compelling solution for developing drugs with predictable, robust, and favorable in vivo behavior. As synthetic methodologies for creating diverse this compound building blocks continue to advance, their application in drug discovery is set to expand even further.[11]

References

Comparative Analysis: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: January 2026

<_

  • Pillar 1: The Azetidine Scaffold - A Rising Star in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, are increasingly recognized as "privileged motifs" in medicinal chemistry.[1][2] Their inherent ring strain lends them a unique three-dimensional geometry that can enhance the physicochemical and pharmacological properties of drug candidates.[2][3] The substitution at the 3-position is a particularly valuable vector for fine-tuning biological activity.[1] This growing importance necessitates unambiguous structural confirmation, a role for which X-ray crystallography is exceptionally well-suited.[4][5]

  • Pillar 2: X-ray Crystallography - The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction provides a definitive, high-resolution three-dimensional map of a molecule's atomic arrangement in the solid state.[4][6] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unparalleled insight into the molecule's conformation.[4][6] While other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide crucial information about atomic connectivity in solution, X-ray crystallography remains the gold standard for unambiguous structure determination.[4][7]

While NMR and Mass Spectrometry (MS) are indispensable tools in the chemist's arsenal, they provide complementary, not superseding, information to X-ray crystallography.

Analytical Technique Information Provided Advantages Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and intermolecular interactions in the solid state.[4]Provides an unambiguous and definitive molecular structure.[4]Requires a high-quality single crystal, which can be challenging to obtain.[4]
¹H and ¹³C NMR Spectroscopy Connectivity of atoms (proton and carbon environments), and through-bond/through-space correlations.[4]Excellent for determining the carbon-hydrogen framework and relative stereochemistry in solution.[4]Does not directly provide bond lengths or angles; interpretation can be complex for novel structures.[4][7]
Mass Spectrometry (MS) Molecular weight and elemental composition.[4]High sensitivity and accuracy for determining molecular formula.Provides no direct information about the 3D arrangement of atoms.

The synergy between these techniques is powerful. NMR and MS can confirm the successful synthesis and purity of an this compound derivative, while X-ray crystallography provides the ultimate confirmation of its three-dimensional structure.[8]

The Crystallization Challenge: A Practical Guide for Azetidines

Obtaining diffraction-quality single crystals is often the most significant hurdle in X-ray crystallographic analysis.[9][10] The inherent flexibility and sometimes high solubility of this compound derivatives can add to this challenge. Here, we present field-proven strategies to overcome these obstacles.

Core Principles of Crystallization

The goal of crystallization is to slowly bring a solution to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.[11] Key factors influencing this process include:

  • Purity: The purer the compound, the higher the chance of growing single crystals. A purity of >98% is highly recommended.[8]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[12] Highly volatile solvents should generally be avoided.[13]

  • Nucleation: The number of nucleation sites should be minimized to encourage the growth of a few large crystals rather than many small ones.[12]

  • Time and Patience: Crystal growth is often a slow process that rewards patience.[12] Avoid disturbing the crystallization vessel.[14]

Proven Crystallization Methodologies for Azetidines

Several techniques can be employed to achieve the slow supersaturation necessary for crystal growth.

This is often the simplest and most common method.[14]

  • Protocol:

    • Dissolve the purified this compound derivative in a minimal amount of a suitable solvent (e.g., ethyl acetate, isopropanol).[8][15]

    • Filter the solution to remove any particulate matter.[12]

    • Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm perforated with a few small holes).[15]

    • Allow the solvent to evaporate slowly in a vibration-free environment.[12]

This is a highly successful method for growing high-quality crystals.[14]

  • Protocol:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in a small, open vial.[14]

    • Place this vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, diethyl ether).[8][14]

    • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and inducing crystallization.[11]

This method relies on the principle that the solubility of most compounds decreases with temperature.[11]

  • Protocol:

    • Prepare a saturated or nearly saturated solution of the compound in a suitable solvent at an elevated temperature.[11]

    • Allow the solution to cool slowly to room temperature, or transfer it to a refrigerator or freezer.[14]

    • To slow the cooling rate, the crystallization vial can be placed inside a larger, insulated container.[13]

From Crystal to Structure: The X-ray Diffraction Workflow

Once a suitable single crystal is obtained, the process of structure determination can begin.[8]

Experimental Workflow Diagram

G cluster_0 Crystal Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Synthesis Synthesis & Purification (>98% Purity) Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Synthesis->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection Data_Collection X-ray Diffraction Data Collection (Diffractometer, 100 K) Crystal_Selection->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement Validation Structure Validation (CHECKCIF) Structure_Refinement->Validation Final_Structure Final Confirmed Structure (CIF File) Validation->Final_Structure

Caption: General workflow for the X-ray crystallographic analysis of this compound derivatives.[1]

Step-by-Step Methodology
  • Crystal Mounting: A single crystal of suitable size (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a goniometer head.[8][11]

  • Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.[1][8] It is then rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded by a detector.[6]

  • Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots.[1]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, often using computational methods.[8] The initial model is then refined to best fit the experimental data, resulting in the final, high-resolution structure.[1]

Interpreting the Data: A Hypothetical Case Study

Imagine we have synthesized a series of 3-substituted 1-(4-methylbenzyl)this compound derivatives. X-ray crystallography would allow us to precisely compare how different substituents at the 3-position influence the conformation of the this compound ring and the overall molecular packing in the crystal lattice.

Compound/Parameter Derivative A (3-Bromo) Derivative B (3-Hydroxy)
Formula C₁₁H₁₄BrNC₁₁H₁₅NO
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
a (Å) 10.128.98
b (Å) 12.4511.23
c (Å) 15.7810.96
β (°) 90109.43
Volume (ų) 1993.41040.2

This data is hypothetical for illustrative purposes.[16]

Analysis of such data would reveal the impact of the substituent on the unit cell dimensions and crystal packing.[1] For instance, the presence of a hydroxyl group in Derivative B could lead to hydrogen bonding interactions that are absent in the bromo-substituted Derivative A, resulting in a different crystal packing arrangement and a more dense crystal structure.

Conclusion: The Indispensable Role of X-ray Crystallography

For researchers in drug development, the unambiguous structural confirmation of novel this compound-containing compounds is paramount. While spectroscopic methods provide essential preliminary data, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive and detailed three-dimensional molecular structure.[4] By mastering the art of crystallization and understanding the crystallographic workflow, scientists can harness the power of this technique to accelerate their research and development efforts, ultimately leading to the design of more effective and safer therapeutics.

References

Azetidine as a Bioisosteric Replacement for a Piperidine Ring: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is paramount to achieving desired pharmacological profiles.[1] Bioisosterism, the replacement of a functional group with another that possesses similar physicochemical properties, is a cornerstone of this process, enabling medicinal chemists to enhance efficacy, improve safety, and optimize pharmacokinetic properties.[2][3] This guide provides an in-depth comparison of azetidine and piperidine, two nitrogen-containing saturated heterocycles, focusing on the rationale and practical implications of using the smaller, more constrained this compound ring as a bioisostere for the ubiquitous piperidine scaffold.

The piperidine ring is a prevalent motif in pharmaceuticals, valued for its ability to introduce a basic nitrogen center and confer specific conformational preferences.[4] However, its flexibility and susceptibility to metabolic oxidation can present challenges in drug development.[5] this compound, a four-membered heterocycle, has emerged as a compelling alternative, offering a unique combination of structural rigidity, altered basicity, and often, improved metabolic stability.[6][7] This guide will dissect the nuanced differences between these two scaffolds, providing experimental data and protocols to inform rational drug design.

Structural and Conformational Distinctions: A Tale of Two Rings

The fundamental difference between piperidine and this compound lies in their ring size and resulting conformational flexibility. Piperidine, a six-membered ring, predominantly adopts a stable chair conformation.[8] This conformation places substituents in either axial or equatorial positions, influencing their interaction with biological targets.

In contrast, the four-membered this compound ring is significantly more strained and possesses a more planar, rigid structure.[9] This inherent rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity.

Diagram 1: Conformational Comparison of Piperidine and this compound

Caption: Conformational differences between piperidine and this compound.

Impact on Physicochemical Properties: A Data-Driven Comparison

The substitution of a piperidine with an this compound ring can profoundly influence a molecule's physicochemical properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters to consider are basicity (pKa), lipophilicity (logP/logD), and aqueous solubility.

PropertyPiperidineThis compoundRationale for Difference
pKa (Conjugate Acid) ~11.2~11.29The pKa values are surprisingly similar. While ring strain in this compound might be expected to alter nitrogen hybridization and basicity, the measured values are very close.[10] However, substitution on the rings can significantly alter these values.[11]
logP (Octanol/Water) 0.84-0.1The smaller, more polar this compound ring generally leads to a decrease in lipophilicity (lower logP) compared to the larger, more hydrocarbon-like piperidine ring.[12] This can be advantageous for improving aqueous solubility.
Aqueous Solubility MiscibleMiscibleBoth parent heterocycles are miscible with water. In the context of a larger drug molecule, the lower lipophilicity of the this compound moiety can lead to an overall increase in aqueous solubility.[7]
Metabolic Stability Susceptible to N-dealkylation and ring oxidationGenerally more resistant to N-dealkylationThe constrained nature of the this compound ring can sterically hinder access by metabolic enzymes, particularly for N-dealkylation pathways that are common for piperidines.[5][6]

Table 1: Comparative Physicochemical Properties of Piperidine and this compound

Experimental Protocols for Property Determination

Accurate determination of these physicochemical properties is crucial for making informed decisions in a drug discovery campaign.

This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the ionization constant.[13]

Materials:

  • Test compound (2-5 mg)

  • SiriusT3 instrument or equivalent pH meter and automated titrator

  • 0.5 M KCl solution

  • 0.5 M KOH solution

  • 0.5 M HCl solution

  • Methanol/Water (1:1) solvent

Procedure:

  • Calibrate the pH electrode using standard buffer solutions.

  • Dissolve the test compound in the methanol/water solvent to a final concentration of approximately 1-2 mM.

  • Place the solution in the titration vessel and immerse the pH electrode and titrant dispenser.

  • Initiate the titration with 0.5 M HCl, followed by a back-titration with 0.5 M KOH, recording the pH at each incremental addition of titrant.

  • The pKa is determined from the inflection point of the resulting titration curve.[14]

Diagram 2: Workflow for pKa Determination

G start Dissolve Compound titrate_acid Titrate with HCl start->titrate_acid titrate_base Titrate with KOH titrate_acid->titrate_base plot_curve Plot pH vs. Titrant Volume titrate_base->plot_curve determine_pka Determine pKa from Inflection Point plot_curve->determine_pka

Caption: Experimental workflow for pKa determination.

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase (typically n-octanol).[14][15]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Aqueous buffer of desired pH (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare a stock solution of the test compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and aqueous buffer to a vial.

  • Add a small aliquot of the compound stock solution to the vial.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

  • Centrifuge the vial to separate the two phases.

  • Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.

  • Calculate logP (for neutral compounds) or logD (for ionizable compounds at a specific pH) as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Case Studies: this compound in Action

The theoretical benefits of replacing piperidine with this compound are borne out in numerous drug discovery programs.

  • Central Nervous System (CNS) Agents: The reduced lipophilicity and increased polarity of this compound-containing compounds can be beneficial for optimizing blood-brain barrier penetration.[16] The rigid this compound scaffold can also provide the necessary conformational constraint for potent interactions with CNS targets.[17] Several studies have described the synthesis and profiling of this compound-based scaffolds for CNS-focused libraries.[16][17]

  • Antitumor Agents: In the development of analogs of the potent antitumor agent TZT-1027, replacement of a flexible phenylethyl group with a more rigid 3-aryl-azetidine moiety led to compounds with excellent antiproliferative activities.[18] This highlights the utility of this compound in conformational restriction to enhance potency.

  • Metabolic Stability Enhancement: In the discovery of inhibitors of diacylglycerol acyltransferase 2 (DGAT2), a piperidine-containing lead compound suffered from extensive ring oxidation.[5] Replacing the piperidine with an this compound ring led to a lower intrinsic clearance.[5] While the this compound analog presented a different metabolic liability (ring scission), this example illustrates the successful application of this compound to mitigate a specific metabolic pathway.[5]

Synthesis of this compound-Containing Analogues

The synthesis of substituted azetidines can be more challenging than that of their piperidine counterparts due to ring strain.[7][19] However, numerous synthetic methodologies have been developed.

A common approach involves the nucleophilic attack of a nitrogen-containing species on a suitably activated 1,3-dihalide or a related electrophile.

Diagram 3: General Synthesis of Azetidines

G reactant1 R-NH2 plus + reactant1->plus reactant2 X-(CH2)3-Y (X, Y = leaving groups) arrow Base reactant2->arrow product R-N(CH2)3 plus->reactant2 arrow->product

Caption: General scheme for this compound synthesis.

More advanced methods, such as [2+2] cycloadditions and ring contractions of larger heterocycles, have also been employed to access diverse this compound scaffolds.[9][20] The choice of synthetic route will depend on the desired substitution pattern and the overall complexity of the target molecule.

Conclusion: A Strategic Choice in Drug Design

The replacement of a piperidine ring with an this compound bioisostere is a powerful strategy in medicinal chemistry that can lead to significant improvements in a compound's pharmacological profile. The smaller, more rigid this compound ring can offer advantages in terms of conformational restriction, leading to enhanced potency and selectivity.[7] Furthermore, the altered physicochemical properties, particularly the typically lower lipophilicity and improved metabolic stability, can result in a more favorable ADME profile.[6]

However, the decision to employ this bioisosteric switch should be made on a case-by-case basis, with careful consideration of the specific goals of the drug discovery program. The potential for altered basicity, the challenges associated with synthesis, and the possibility of introducing new metabolic liabilities must all be weighed.[5][21] By leveraging the comparative data and experimental protocols outlined in this guide, researchers can make more informed and strategic decisions in the design of next-generation therapeutics.

References

Safety Operating Guide

Azetidine Disposal Protocols: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Safe Handling and Disposal of Azetidine and its Derivatives

This compound, a saturated four-membered heterocycle, is a valuable building block in pharmaceutical and agrochemical synthesis due to its unique structural properties.[1][2] However, its utility is matched by its significant hazardous potential. This compound is a highly flammable, corrosive, and reactive compound, demanding rigorous adherence to safety protocols, particularly concerning its disposal.[3][4][5] Improper disposal not only poses an immediate threat to laboratory personnel through fire, chemical burns, and toxic exposure but also risks significant environmental contamination.

This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste. As a self-validating system, these protocols are designed to ensure safety and regulatory compliance from the point of generation to final destruction.

Hazard Profile and Regulatory Imperative

Understanding the specific hazards of this compound is fundamental to appreciating the necessity of stringent disposal controls. Its classification under the Globally Harmonized System (GHS) dictates its handling and identifies it unequivocally as a hazardous waste stream.

Table 1: GHS Hazard Classification for this compound

Hazard Class Hazard Category Hazard Statement
Flammable Liquids Category 2 H225: Highly flammable liquid and vapour[3][4][5]
Skin Corrosion/Irritation Category 1B H314: Causes severe skin burns and eye damage[3][4][5]

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] |

Due to these properties, this compound waste is subject to strict regulations. In the United States, it falls under the Resource Conservation and Recovery Act (RCRA) regulations enforced by the Environmental Protection Agency (EPA).[6][7][8] Transporting this compound waste requires specific labeling under UN number 2733 , designating it as "AMINES, FLAMMABLE, CORROSIVE, N.O.S."[6][9] This classification mandates that all disposal activities be handled by a licensed and certified hazardous waste management company.

Personal Protective Equipment (PPE): The First Line of Defense

A non-negotiable aspect of handling this compound, including its waste products, is the correct use of Personal Protective Equipment (PPE). The appropriate level of protection mitigates the risks of dermal contact, inhalation, and ocular exposure.

Table 2: Required PPE for this compound Waste Handling

Protection Type Recommended Equipment Rationale & Specifications
Eye & Face Safety goggles with side shields and a face shield. Protects against splashes of the corrosive liquid and potent vapors which can cause severe eye damage.[10][11]
Skin & Body Chemical-resistant gloves (Nitrile rubber recommended) and a flame-retardant lab coat or chemical-resistant suit. Prevents skin contact, which can cause severe chemical burns.[3][10] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11]
Respiratory NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., for ammonia and organic derivatives). Required when handling outside of a certified chemical fume hood or when exposure limits may be exceeded.[6][11]

| Footwear | Chemical-resistant, closed-toe shoes. | Protects against accidental spills.[11] |

On-Site Waste Management: Segregation and Storage

Proper disposal begins at the point of waste generation. Meticulous segregation and safe interim storage are critical to prevent dangerous reactions and ensure compliance.

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container: Use a dedicated, compatible container for all this compound waste (e.g., contaminated pipettes, gloves, reaction residues). High-density polyethylene (HDPE) containers are a suitable choice.[12]

  • Labeling is Critical: The container must be clearly and indelibly labeled with "Hazardous Waste," the full chemical name "this compound," and all associated hazard pictograms (Flammable, Corrosive).[12]

  • Strict Segregation: Do NOT mix this compound waste with any other waste streams, especially oxidizing agents or strong acids, to prevent violent reactions.[6][12]

  • Secure Closure: Keep the waste container tightly sealed at all times, except when adding waste. This minimizes the release of flammable and harmful vapors.[3]

  • Avoid Overfilling: Fill containers to no more than 80-90% of their capacity to allow for vapor expansion.[12]

Interim Storage Requirements

Collected waste containers must be moved to a designated hazardous waste accumulation area that is:

  • Secure and Ventilated: Stored in a well-ventilated, cool, and locked area.[3][9]

  • Fire-Safe: Located in an approved flame-proof area, far from heat, sparks, open flames, or any other ignition sources.[3][4] Electrical equipment in the vicinity must be explosion-proof.[3][6]

  • Grounded: Ensure containers are properly grounded and bonded to prevent the buildup of static electricity, which could serve as an ignition source.[3]

  • Contained: Place containers within a secondary containment system to control any potential leaks.[12]

Final Disposal Pathway: Incineration

The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal company. The industry-standard technology for destroying this type of volatile, organic hazardous waste is high-temperature incineration.

The Incineration Process
  • Manifest and Transport: A hazardous waste manifest must be completed to track the waste from the generation site to the final disposal facility, as mandated by EPA regulations.[8]

  • High-Temperature Destruction: The waste is introduced into a primary combustion chamber and burned at extremely high temperatures (typically 850°C to over 1,100°C) for a specific duration.[13][14][15] This process breaks the chemical bonds of the this compound molecule.

  • Secondary Combustion: Any resulting gases are fed into a secondary chamber (an afterburner) to ensure the complete destruction of any residual hazardous compounds and prevent the formation of toxic byproducts like dioxins.[9][13]

  • Flue Gas Treatment: The remaining gases are passed through a series of scrubbers and filters to neutralize acid gases (like NOx) and remove particulate matter before being safely released into the atmosphere.[9]

Emergency Protocol: this compound Spill Management

Accidental spills constitute an immediate disposal requirement and must be handled with extreme caution. The procedure differs for minor versus major spills.

Minor Spill Cleanup (Less than 1 Liter, contained within a fume hood)
  • Alert Personnel & Ensure Safety: Alert others in the immediate area. Ensure all ignition sources are extinguished.[3]

  • Don Full PPE: Wear all PPE as detailed in Table 2, including respiratory protection if necessary.

  • Contain the Spill: Create a dike around the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or clay.[3][12] DO NOT use paper towels or other combustible materials. [12]

  • Absorb the Material: Working from the outside in, apply the absorbent material to the spill until the liquid is fully absorbed.

  • Collect the Waste: Using non-sparking tools, carefully scoop the absorbed material into your designated this compound hazardous waste container.[3][12]

  • Decontaminate the Surface: After the bulk of the spill is removed, the surface may be decontaminated. This can be accomplished by carefully wiping the area with a 5% solution of acetic acid, followed by a rinse with hot water.[3] Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department.[12]

A major spill (e.g., outside of containment, larger volume, or where personnel are not trained or equipped to handle it) requires immediate evacuation of the area. Activate the emergency alarm and contact your institution's EHS or emergency response team from a safe location.[16]

This compound Waste Management Workflow

Azetidine_Disposal_Workflow cluster_generation Waste Generation Point cluster_pathways Management Pathways cluster_spill_response Spill Response Protocol cluster_routine_response Routine Disposal Protocol cluster_final Final Disposition start This compound Waste Generated (e.g., residues, contaminated items) spill Accidental Spill Occurs start->spill Spill Event routine Routine Waste Collection start->routine Routine Disposal spill_ppe 1. Don Full PPE spill->spill_ppe routine_collect 1. Segregate into Labeled, Compatible Waste Container routine->routine_collect spill_contain 2. Contain with Inert Absorbent (Use Non-Sparking Tools) spill_ppe->spill_contain spill_collect 3. Collect into Hazardous Waste Container spill_contain->spill_collect spill_decon 4. Decontaminate Surface spill_collect->spill_decon routine_store 2. Store in Secure, Ventilated, Flame-Proof Area spill_decon->routine_store Store waste container routine_collect->routine_store routine_manifest 3. Arrange Pickup by Licensed Hazardous Waste Vendor routine_store->routine_manifest final_disposal High-Temperature Incineration at a Permitted Facility routine_manifest->final_disposal

Caption: Decision workflow for this compound waste from generation to final disposal.

References

A Comprehensive Guide to Personal Protective Equipment for Handling Azetidine

Author: BenchChem Technical Support Team. Date: January 2026

Azetidine, a saturated four-membered heterocycle, is a valuable building block in organic synthesis and medicinal chemistry, prized for the unique structural motifs it enables.[1] Its utility, however, is matched by a significant hazard profile that demands rigorous and uncompromising adherence to safety protocols. The inherent ring strain of the molecule contributes to its reactivity, making it a substance that must be handled with informed caution.[1] This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring the safety of researchers and the integrity of their work.

The 'Why': Understanding this compound's Hazard Profile

Effective PPE selection is not about following a checklist; it's about understanding the specific risks a chemical poses. This compound's primary hazards dictate our protective strategy.

  • High Flammability: this compound is a highly flammable liquid and vapor, with a low flash point of -21°C.[2] This means it can ignite at temperatures well below typical room temperature when exposed to a spark or flame.[3][4] Consequently, all handling procedures must incorporate measures to prevent static discharge, and all PPE must be chosen to minimize ignition risk.[4][5]

  • Severe Corrosivity: The compound is classified as causing severe skin burns and eye damage.[2][3][4][6] Direct contact can lead to irreversible tissue damage. This corrosive nature necessitates a complete barrier between the chemical and the researcher.

  • Respiratory Irritation: Vapors and mists of this compound and its derivatives can cause respiratory irritation.[7][8][9][10] While engineering controls like fume hoods are the first line of defense, respiratory protection must be considered for certain procedures.

  • Reactivity: this compound is air and moisture sensitive and can react with strong oxidizing agents and acids.[5][11] This reactivity underscores the need for controlled storage and handling environments.

The 'What': Core PPE Ensemble for this compound

Based on the hazard assessment, a standard PPE ensemble is required for any work involving this compound. The level of protection may be escalated based on the scale and nature of the procedure.

Eye and Face Protection

Direct contact with this compound can cause serious, irreversible eye damage.[4]

  • Minimum Requirement: Tightly fitting safety goggles that meet EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7][11]

  • Recommended for Splash Risk: When handling larger volumes (>50 mL), transferring solutions, or running reactions under pressure, a full-face shield must be worn over safety goggles.[11][12] This provides a secondary barrier protecting the entire face from splashes.

Skin and Body Protection

A complete barrier is essential to prevent severe skin burns.[3][4]

  • Gloves: Chemical-resistant gloves are the most critical component. Nitrile gloves are a suitable choice for incidental contact.[13] For extended handling or immersion, heavier-duty gloves should be considered. Crucially, gloves must be inspected before each use and removed immediately and properly if contamination occurs. [11]

  • Protective Clothing: A flame-retardant lab coat is the minimum requirement. For procedures with a higher risk of splashing or for handling larger quantities, a chemical-resistant apron or a complete protective suit is necessary.[3][11] All clothing worn in the lab should be made of natural fibers (e.g., cotton) and should not be taken home.[8] Contaminated clothing must be removed immediately and decontaminated before reuse.[3][14]

Respiratory Protection

The primary method for controlling vapor exposure is to handle this compound exclusively within a certified chemical fume hood.[12]

  • Standard Operations: For small-scale laboratory use within a properly functioning fume hood, additional respiratory protection is typically not required.[7]

  • When Respirators are Necessary: A NIOSH/MSHA or European Standard EN 149 approved respirator is required if:

    • Ventilation is inadequate or a fume hood is not available.[12]

    • Exposure limits may be exceeded during procedures like cleaning up large spills.

    • Aerosols or mists are generated.[15]

PPE Selection Matrix for Common Laboratory Tasks

To provide clear, actionable guidance, the following table outlines recommended PPE levels for various laboratory scenarios.

Task / ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection (if applicable)
Weighing Small Quantities (<1g) in a Fume Hood Safety GogglesNitrile GlovesFlame-Retardant Lab CoatNot required with proper ventilation
Preparing Solutions / Transfers (<100mL) Safety Goggles & Face ShieldNitrile GlovesFlame-Retardant Lab CoatNot required in a fume hood
Running a Reaction Under Inert Atmosphere Safety Goggles & Face ShieldNitrile GlovesFlame-Retardant Lab Coat & Chemical-Resistant ApronNot required in a fume hood
Handling Large Quantities (>100mL) Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant SuitAssess need based on ventilation
Cleaning a Small Spill (<50mL) in a Fume Hood Safety Goggles & Face ShieldNitrile Gloves (double-gloved)Flame-Retardant Lab CoatNot required
Responding to a Large Spill (>50mL) Safety Goggles & Face ShieldHeavy-Duty Chemical-Resistant GlovesChemical-Resistant SuitFull-face respirator with appropriate cartridges

Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This workflow ensures that the protective measures are directly proportional to the risks of the specific task being performed.

Azetidine_PPE_Workflow This compound PPE Selection Workflow start Start: Planning to Handle this compound q1 Is work performed inside a certified chemical fume hood? start->q1 q2 Is there a significant splash risk? (e.g., large volume, transfer, pressure) q1->q2 Yes stop_work STOP WORK Consult with EHS. Do not proceed without proper engineering controls. q1->stop_work No ppe_base Minimum PPE: - Safety Goggles - Nitrile Gloves - Flame-Retardant Lab Coat q2->ppe_base No ppe_face_shield Add Full Face Shield q2->ppe_face_shield Yes q3 Is there risk of aerosol/vapor generation outside of primary containment? ppe_respirator Add NIOSH-Approved Respirator q3->ppe_respirator Yes ppe_base->q3 ppe_face_shield->q3

Caption: A decision tree for selecting appropriate PPE when handling this compound.

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence (Putting On)
  • Lab Coat/Suit: Don the primary protective garment first.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles and Face Shield: Put on safety goggles, followed by the face shield.

  • Gloves: Pull gloves on last, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (Taking Off)

This process should ideally be performed in an anteroom or designated area.

  • Gloves: Remove gloves first using a proper technique (e.g., peel one glove off with the other, then slide an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in a designated hazardous waste container.[11]

  • Lab Coat/Suit: Remove the garment by turning it inside out, avoiding contact with the exterior.

  • Face Shield and Goggles: Remove from the back of the head forward.

  • Respirator (if worn): Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[8][9]

Disposal and Decontamination

All disposable PPE contaminated with this compound, along with any absorbent materials from spills, must be treated as hazardous waste.[3]

  • Collection: Place all contaminated solid waste into a clearly labeled, sealed container designated for flammable and corrosive chemical waste.

  • Disposal: The container must be disposed of through your institution's authorized hazardous waste collection service in accordance with all local, state, and federal regulations.[2][3] Never dispose of this compound or contaminated materials in standard trash or down the drain.[15]

By integrating a deep understanding of this compound's chemical properties with disciplined, procedural use of the correct personal protective equipment, researchers can safely harness the synthetic potential of this valuable compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidine
Reactant of Route 2
Azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.